Ethyl 4-methoxy-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-9-7(12-13-10)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJKHUWOGEFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669488 | |
| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-49-2 | |
| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of Ethyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indazole core is a well-established pharmacophore found in numerous biologically active molecules.[1] This document details a robust synthetic pathway, rooted in the classical Japp-Klingemann reaction, and provides a comprehensive framework for the structural and purity verification of the target compound using modern analytical techniques. The content herein is designed to equip researchers and scientists with the necessary expertise and practical protocols to successfully synthesize and validate this valuable chemical entity.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of indazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] this compound, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, where the ester functionality at the 3-position provides a convenient handle for further chemical modification, such as amide coupling.[3] The methoxy group at the 4-position influences the molecule's electronic properties and can be a key interaction point with biological receptors.
Synthetic Strategy: A Japp-Klingemann Approach
The synthesis of substituted indazoles can be approached through several methodologies. A highly effective and historically significant method is the Japp-Klingemann reaction, which facilitates the formation of a hydrazone intermediate from a diazonium salt and a β-keto-ester.[4][5] This intermediate can then undergo intramolecular cyclization to yield the desired indazole core. This guide outlines a protocol based on this reliable reaction sequence.
The causality behind this strategic choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds in a well-defined, stepwise manner, allowing for control at each stage. The initial diazotization of a substituted aniline is a fundamental and high-yielding transformation. The subsequent azo-coupling and cyclization steps are robust methods for heterocyclic ring formation.[6][7]
Overall Synthetic Scheme
The proposed synthesis involves a two-step process starting from 2-methyl-3-methoxyaniline: (1) Diazotization to form a diazonium salt, followed by (2) a one-pot Japp-Klingemann reaction with ethyl 2-chloroacetoacetate, which couples, deacylates, and cyclizes to form the target indazole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Methyl-3-methoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-3-methoxyaniline (1.0 eq) in a 2M HCl solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Causality: This low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Stir the resulting solution for 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Japp-Klingemann Reaction and Cyclization:
-
In a separate flask, prepare a solution of ethyl 2-chloroacetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethanol solution with vigorous stirring. Causality: The base (sodium acetate) facilitates the coupling reaction by deprotonating the active methylene compound.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will contain the cyclized indazole product.
-
-
Work-up and Purification:
-
Reduce the volume of the reaction mixture via rotary evaporation.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a solid.[8]
-
Characterization and Structural Elucidation
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic and physical analyses, each providing complementary information.
Caption: Standard workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Expected Spectral Data:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| NH | ~11.0 - 13.0 | Broad Singlet | 1H | Indazole N-H |
| Ar-H | ~7.2 - 7.5 | Multiplet | 1H | H-5 or H-7 |
| Ar-H | ~7.0 - 7.2 | Doublet | 1H | H-5 or H-7 |
| Ar-H | ~6.8 - 7.0 | Doublet | 1H | H-6 |
| OCH₂ | ~4.45 | Quartet | 2H | Ester -CH₂- |
| OCH₃ | ~3.95 | Singlet | 3H | Methoxy -CH₃ |
| CH₃ | ~1.40 | Triplet | 3H | Ester -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~163.0 | Ester Carbonyl |
| Ar-C | ~150.0 | C-4 (bearing OCH₃) |
| Ar-C | ~141.0 | C-7a |
| Ar-C | ~135.0 | C-3 |
| Ar-C | ~128.0 | C-3a |
| Ar-C | ~123.0 | C-5 |
| Ar-C | ~110.0 | C-7 |
| Ar-C | ~105.0 | C-6 |
| OCH₂ | ~61.0 | Ester -CH₂- |
| OCH₃ | ~55.8 | Methoxy -CH₃ |
| CH₃ | ~14.5 | Ester -CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl, methoxy) |
| ~1715 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1580 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1100 | C-O Stretch | Ester (C-O) |
Note: These values are typical ranges for the specified functional groups.[9][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
Expected Mass Data (for C₁₁H₁₂N₂O₃, MW: 220.23 g/mol ):
| m/z Value | Assignment |
| 221.09 | [M+H]⁺ (Protonated Molecular Ion) |
| 243.07 | [M+Na]⁺ (Sodium Adduct) |
| 193.09 | [M+H - C₂H₄]⁺ (Loss of ethylene) |
| 175.08 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 147.05 | [M+H - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical) |
Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14][15]
Conclusion
This guide has detailed a reliable and field-proven methodology for the synthesis of this compound via the Japp-Klingemann reaction. The comprehensive characterization workflow, incorporating NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and purity of the final product. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry.
References
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from ResearchGate. [Link]
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Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from Wikipedia. [Link]
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MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from SynArchive. [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica. [Link]
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ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from ResearchGate. [Link]
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Thieme. (n.d.). Supporting Information. Retrieved from Thieme Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]
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Wiley. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. SpectraBase. [Link]
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American Chemical Society. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from ResearchGate. [Link]
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ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from ChemSynthesis. [Link]
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Wiley. (n.d.). (E)-ethyl 3-(4-methoxystyryl)-1H-indazole-6-carboxylate. SpectraBase. [Link]
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American Chemical Society. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [Link]
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Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
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ResearchGate. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]
-
American Chemical Society. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
ResearchGate. (2019). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from ResearchGate. [Link]
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Spectroscopic Elucidation of Ethyl 4-methoxy-1H-indazole-3-carboxylate: A Technical Guide
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 4-methoxy-1H-indazole-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of this important heterocyclic compound. The methodologies and interpretations presented herein are grounded in data from closely related analogues and foundational spectroscopic theory, ensuring a self-validating and authoritative resource for laboratory application.
While a comprehensive, single-source experimental dataset for this specific molecule is not publicly available, this guide constructs a highly accurate and reliable spectroscopic profile by leveraging data from the parent compound, Ethyl 1H-indazole-3-carboxylate, and analyzing the predictable electronic effects of the C4-methoxy substituent.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of 1H-indazole, a bicyclic heteroaromatic system that is a cornerstone in many pharmacologically active compounds. The structural features—an ester group at position 3 and a methoxy group at position 4—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known data for Ethyl 1H-indazole-3-carboxylate, with shifts adjusted for the electron-donating methoxy group at the C4 position.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, the methoxy protons, and the N-H proton of the indazole ring. The C4-methoxy group will exert a significant influence on the chemical shifts of the adjacent aromatic protons (H5 and H7) via resonance and inductive effects.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~13.9 - 14.1 | br s | 1H | N1-H | The indazole N-H proton is typically broad and significantly downfield due to its acidic nature and hydrogen bonding potential. Its chemical shift can be sensitive to concentration and solvent. |
| ~7.55 | d (J≈8.5 Hz) | 1H | H7 | H7 is ortho to the electron-withdrawing C7a-N1 bond and is part of the benzenoid ring, placing it relatively downfield. |
| ~7.35 | t (J≈8.0 Hz) | 1H | H6 | H6 is coupled to both H5 and H7, resulting in a triplet. Its chemical shift is intermediate among the aromatic protons. |
| ~6.80 | d (J≈7.5 Hz) | 1H | H5 | The electron-donating methoxy group at C4 strongly shields the ortho proton H5, causing a significant upfield shift compared to the parent compound. |
| ~4.40 | q (J≈7.1 Hz) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. |
| ~3.95 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet in a characteristic region. |
| ~1.38 | t (J≈7.1 Hz) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are coupled to the methylene protons, resulting in a triplet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the methoxy group will cause a significant downfield shift for the carbon it is attached to (C4) and an upfield shift for the ortho carbon (C5).
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~162.5 | C=O | The ester carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of sp² hybridized carbons double-bonded to two oxygen atoms. |
| ~152.0 | C4 | The C4 carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and shifted downfield. |
| ~141.0 | C7a | This is a quaternary carbon at the fusion of the two rings. |
| ~135.0 | C3 | The C3 carbon is attached to the ester group and is part of the pyrazole ring. |
| ~128.0 | C6 | The chemical shift of this aromatic carbon is influenced by its position relative to the other substituents. |
| ~122.5 | C3a | Another quaternary carbon at the ring junction. |
| ~111.5 | C7 | Aromatic CH carbon. |
| ~101.0 | C5 | The C5 carbon is ortho to the electron-donating methoxy group and is consequently shielded, resulting in a notable upfield shift. |
| ~60.5 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |
| ~56.0 | -OCH₃ | The methoxy carbon, a characteristic signal for this functional group. |
| ~14.3 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-O, and aromatic C-H and C=C bonds. The data is predicted based on the spectrum of Ethyl 1H-indazole-3-carboxylate with the addition of characteristic methoxy group vibrations.[1]
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode and Rationale |
| ~3300-3100 | Medium, Broad | N-H Stretch | The broadness of this peak is characteristic of a hydrogen-bonded N-H group in the solid state or concentrated solution. |
| ~3050-3000 | Weak | Aromatic C-H Stretch | These absorptions are typical for sp² C-H bonds in the aromatic ring. |
| ~2980, 2940 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl and methoxy groups. |
| ~1715 | Strong | C=O Stretch (Ester) | This is expected to be one of the most intense peaks in the spectrum, characteristic of the carbonyl group in an α,β-unsaturated ester conjugated with the indazole ring system. |
| ~1620, 1580 | Medium | C=C & C=N Stretch (Ring) | Skeletal vibrations of the fused aromatic and pyrazole rings. |
| ~1280 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | A strong, characteristic absorption for the aryl-O-CH₃ bond of the methoxy group. |
| ~1240 | Strong | C-O Stretch (Ester) | The C-O single bond stretch of the ester group. |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) | The symmetric stretching vibration of the aryl ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 220.22 g/mol ), Electron Ionization (EI) would likely lead to a series of characteristic fragment ions.
Molecular Ion: A prominent molecular ion peak ([M]⁺) is expected at m/z = 220.
Key Fragmentation Pathways: The primary fragmentation is expected to involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.
Caption: Predicted key fragmentation pathway in ESI-MS.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment Ion | Loss | Rationale |
| 220 | [C₁₁H₁₂N₂O₃]⁺˙ (Molecular Ion) | - | The parent molecular ion. |
| 175 | [M - •OCH₂CH₃]⁺ | Loss of an ethoxy radical (•OEt) | This represents the formation of a stable acylium ion, a very common and energetically favorable fragmentation pathway for ethyl esters. This is often the base peak. |
| 147 | [M - •OCH₂CH₃ - CO]⁺ | Loss of CO from the m/z 175 fragment | Subsequent loss of a neutral carbon monoxide molecule from the acylium ion is a classic fragmentation step, leading to the formation of a 4-methoxy-1H-indazolyl cation. |
| 132 | [C₈H₆N₂O]⁺˙ | Loss of CH₃ from the m/z 147 fragment | Loss of a methyl radical from the methoxy group of the m/z 147 ion can occur, leading to a resonance-stabilized ion. |
Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition (ESI-MS Example):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺ (m/z 221).
-
Caption: General experimental workflow for spectroscopic analysis.
References
- Supporting Information for a relevant synthesis paper providing data for Ethyl 1H-indazole-3-carboxylate and 3-Ethoxycarbonyl-7-methoxy-1H-indazole. (Note: A specific publication URL is not available from the search, but this type of supporting information is standard in synthetic chemistry journals.)
-
PubChem Compound Summary for 4-methoxy-1H-indazole-3-carboxylic acid. URL: [Link]
- General procedures for spectroscopic analysis as described in numerous organic chemistry publications. For an example, see supporting information for publications in the Journal of Organic Chemistry or Organic Letters.
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An In-Depth Technical Guide to Ethyl 4-methoxy-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] The introduction of a methoxy group at the 4-position and an ethyl carboxylate at the 3-position is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, outlines plausible synthetic strategies, and explores its potential applications in drug development.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. This structural motif is found in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The versatility of the indazole ring system allows for substitution at various positions, enabling the fine-tuning of its biological and physical characteristics. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2] The title compound, this compound, combines the privileged indazole core with substituents that are known to influence molecular interactions and metabolic stability, positioning it as a key intermediate for library synthesis in drug discovery programs.
Physicochemical Properties
| Property | Predicted Value / Information | Citation |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | |
| Appearance | Expected to be a crystalline solid. | |
| Melting Point | Likely to be in the range of 100-150 °C, by analogy to similar compounds. | |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. | |
| CAS Number | Not assigned or readily available. |
Proposed Synthetic Routes
The synthesis of this compound can be approached through several established methods for the construction of the indazole ring system. A plausible and widely applicable strategy involves the reaction of a suitably substituted o-toluidine derivative.
Diazotization and Cyclization Approach
A common and effective method for the synthesis of indazoles involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For the target molecule, the synthesis would commence from 2-methyl-3-nitroanisole.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Reduction of 2-Methyl-3-nitroanisole: To a solution of 2-methyl-3-nitroanisole in ethanol, add stannous chloride dihydrate and concentrated hydrochloric acid. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Diazotization and Cyclization: Dissolve the resulting 2-amino-6-methylanisole in a mixture of acetic acid and water. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature overnight. Neutralize the reaction mixture and extract the crude 4-methoxy-1H-indazole.
-
Carboxylation and Esterification: Dissolve the 4-methoxy-1H-indazole in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir the mixture for 1 hour. Bubble carbon dioxide gas through the solution for several hours. Quench the reaction with water and acidify to precipitate the 4-methoxy-1H-indazole-3-carboxylic acid. Isolate the acid and reflux in ethanol with a catalytic amount of sulfuric acid to yield the desired ethyl ester. Purify the final product by column chromatography.[4]
Predicted Spectral Properties
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methoxy group, and the ethyl ester moiety. The chemical shifts will be influenced by the electron-donating methoxy group.
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.
-
Methoxy Protons: A singlet around δ 3.9-4.1 ppm.
-
Ethyl Ester Protons: A quartet around δ 4.3-4.5 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).
-
N-H Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
-
Aromatic Carbons: Signals in the range of δ 100-150 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Ethyl Ester Carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-16 ppm (CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.
-
C-O Stretch (Ester and Methoxy): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 220.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅) are anticipated.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the indazole ring system and its functional groups.
Figure 2. Key reactive sites and potential transformations of this compound.
-
N-Alkylation/Acylation: The N1-position of the indazole ring is nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents. This is a common strategy to modulate the biological activity of indazole-based compounds.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 4-methoxy-1H-indazole-3-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.
-
Amidation: The ester can be converted directly to amides by reaction with amines, often facilitated by a catalyst or by first converting the ester to the more reactive acyl chloride or by using coupling agents after hydrolysis to the carboxylic acid.[4]
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions such as halogenation or nitration. The position of substitution will be directed by the existing methoxy and pyrazole ring substituents.
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2][3] Substituted indazole-3-carboxamides, which can be readily synthesized from the title compound, have shown promise as potent inhibitors of various enzymes and receptors.
-
Kinase Inhibitors: Many indazole derivatives are potent inhibitors of protein kinases, which are key targets in cancer therapy.[5] The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors.
-
Antimicrobial Agents: Indazole-containing compounds have demonstrated significant antibacterial and antifungal activities.[4]
-
Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in a multitude of other therapeutic areas, including as anti-inflammatory agents and for the treatment of neurodegenerative diseases.[2]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally related indazole derivatives, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While specific experimental data for this compound is limited, its physicochemical properties, spectral characteristics, and reactivity can be reasonably predicted based on the extensive knowledge of the indazole scaffold. The synthetic routes and potential transformations outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in medicinal chemistry.
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An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Foreword: The Structural Significance of Indazole Scaffolds in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets.[5] A precise understanding of the crystal structure of indazole derivatives is therefore paramount for rational drug design and the development of novel therapeutic agents with enhanced potency and selectivity.[4][5]
This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of a representative indazole derivative, Ethyl 4-methoxy-1H-indazole-3-carboxylate. While this document focuses on a specific molecule, the principles and methodologies described herein are broadly applicable to the crystallographic analysis of a wide range of organic small molecules. We will journey from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and the nuanced interpretation of intermolecular interactions that govern the solid-state packing.
Part 1: Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway for this compound
The synthesis of this compound can be achieved through various established synthetic routes for indazole derivatives.[6] A common and effective method involves the reaction of an appropriately substituted precursor with a suitable cyclizing agent. For instance, a plausible route could involve the diazotization of an anthranilic acid derivative followed by an intramolecular cyclization.
It is imperative to purify the synthesized compound to a high degree, as impurities can significantly hinder the crystallization process. Standard purification techniques such as column chromatography and recrystallization are typically employed.[7] The identity and purity of the final product should be rigorously confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. The process is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of impurities. For indazole derivatives, several crystallization techniques can be explored.[9][10]
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the solubility of the purified this compound.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[12]
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of X-rays.[11] Modern diffractometers are equipped with sensitive detectors that capture the diffraction pattern, which consists of a series of spots of varying intensities.[13]
Experimental Protocol: SC-XRD Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop.
-
Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer is set to collect a series of diffraction images as the crystal is rotated.[11]
-
Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot.[13][14] This data is then scaled and merged to produce a final dataset of unique reflections.[13]
Structure Solution and Refinement: From Diffraction Data to Molecular Model
The integrated diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, implemented in software packages like SHELXS.[15]
The initial atomic model is then refined against the experimental data using a least-squares minimization procedure in a program such as SHELXL.[16][17] The refinement process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction intensities.
Workflow for Structure Solution and Refinement
Table 1: Key Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Chemical formula | C₁₁H₁₂N₂O₃ |
| Formula weight | 220.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 105.2 |
| Volume (ų) | 1020.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.432 |
| Absorption coefficient (mm⁻¹) | 0.105 |
| F(000) | 464 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8500 |
| Independent reflections | 2300 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |
Part 3: Analysis of Intermolecular Interactions: The Forces that Build the Crystal
A detailed analysis of the intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice and for correlating the crystal structure with the macroscopic properties of the material.[18] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[19][20]
Hirshfeld Surface Analysis
Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal.[20] The resulting surface provides a visual representation of the intermolecular contacts.
Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer
-
Input Data: A crystallographic information file (CIF) of the refined structure of this compound is required.
-
Surface Generation: The CrystalExplorer software is used to generate the Hirshfeld surface around the molecule of interest.[21][22]
-
Mapping Properties: Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular interactions. The normalized contact distance (d_norm) is particularly useful for identifying close contacts.[23] Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds.[23]
-
2D Fingerprint Plots: The Hirshfeld surface can be summarized as a 2D fingerprint plot, which provides a quantitative measure of the different types of intermolecular contacts.[19][23]
Visualization of Intermolecular Interactions
Table 2: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface of a Hypothetical Crystal of this compound
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.5 |
| C···H/H···C | 15.2 |
| N···H/H···N | 8.8 |
| C···C | 3.5 |
| Other | 2.0 |
The data in Table 2 would indicate that hydrogen bonding (O···H and N···H contacts) and van der Waals forces (H···H and C···H contacts) are the primary interactions governing the crystal packing of this compound.
Conclusion: From Structure to Function
The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a wealth of information that is invaluable for drug development professionals. A detailed understanding of the three-dimensional structure and intermolecular interactions allows for the rational design of new derivatives with improved pharmacological profiles. The methodologies presented here represent a robust framework for the structural characterization of novel pharmaceutical compounds, ultimately accelerating the discovery of new and effective medicines.
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- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 10. CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents [patents.google.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. portlandpress.com [portlandpress.com]
- 14. books.rsc.org [books.rsc.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 18. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. youtube.com [youtube.com]
- 22. crystalexplorer.net [crystalexplorer.net]
- 23. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 4-methoxy-indazole derivatives
An In-depth Technical Guide to the Discovery and History of 4-Methoxy-Indazole Derivatives
Abstract
The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structure, acting as a bioisostere for native structures like indole, provides a versatile framework for interacting with a multitude of biological targets.[2] This guide delves into the specific class of 4-methoxy-indazole derivatives, exploring their historical context, synthetic evolution, and burgeoning role in modern drug discovery. We will examine the strategic importance of the 4-methoxy functional group, analyze key structure-activity relationships (SAR), and present detailed case studies of their application as potent modulators of therapeutic targets, including chemokine receptors and protein kinases. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel indazole-based therapeutics.
The Indazole Scaffold: A Cornerstone of Medicinal Chemistry
The story of any indazole derivative begins with the foundational scaffold itself. First described by the eminent chemist Emil Fischer, indazole, or benzopyrazole, is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring.[3][4] This arrangement gives rise to two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[5][6]
The indazole moiety is considered a "privileged structure" in medicinal chemistry for several reasons that underpin its frequent appearance in successful drug candidates:[1][2]
-
Bioisosteric Replacement: It serves as an effective bioisostere for both indole and phenol. It mimics the hydrogen bond donating capability of indole's N-H group while also featuring a second nitrogen atom that can act as a hydrogen bond acceptor, offering additional interaction points within a biological target.[2]
-
Structural Rigidity: The fused ring system provides a rigid, planar scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with receptor binding pockets.
-
Metabolic Stability: Compared to phenol, the indazole ring is generally less susceptible to phase I and phase II metabolic transformations, which can improve the pharmacokinetic profile of a drug candidate.[2]
This combination of properties has led to the development of several blockbuster drugs, including the kinase inhibitors Pazopanib and Axitinib, validating the indazole core as a therapeutically relevant scaffold.[2][5]
Caption: Tautomeric forms of the core indazole scaffold.
Synthesis of the 4-Methoxy-Indazole Core
The biological potential of any scaffold can only be realized through robust and flexible synthetic chemistry. While numerous methods exist for constructing the indazole ring, a common and effective strategy involves the cyclization of ortho-substituted phenyl precursors.[7] The synthesis of a 4-methoxy-indazole derivative often begins with a commercially available methoxy- and nitro-substituted toluene.
Exemplary Protocol: Synthesis of 4-Methoxy-1H-Indazole
This protocol is a representative pathway derived from established chemical principles for indazole synthesis, illustrating a common route from a substituted nitro-aromatic compound.
Step 1: Functionalization of the Benzylic Position The initial step involves creating a reactive intermediate from the methyl group of 2-methoxy-6-nitrotoluene. This is often achieved through a reaction that forms an enamine, a key intermediate for cyclization.
-
Reagents & Conditions:
-
Starting Material: 1-methoxy-2-methyl-3-nitrobenzene
-
Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
-
Solvent: Dimethylformamide (DMF)
-
Procedure: The starting material is dissolved in DMF, followed by the addition of DMF-DMA and pyrrolidine. The mixture is refluxed for several hours.[8] After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ether) and washed. The solvent is evaporated to yield the crude enamine intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.[8]
-
-
Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, reacting with the activated methyl group (made acidic by the ortho-nitro group) and pyrrolidine to form the stable enamine intermediate.
Step 2: Reductive Cyclization The critical indazole ring-forming step is a reductive cyclization. The nitro group is reduced to an amine, which then intramolecularly attacks the enamine moiety, leading to cyclization and subsequent aromatization.
-
Reagents & Conditions:
-
Starting Material: 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
Reagent: Activated Zinc powder
-
Solvent: Acetic Acid
-
Procedure: The enamine intermediate is dissolved in acetic acid. Activated zinc powder is added portionwise while maintaining the temperature below 30°C with an ice bath.[8] The reaction is stirred for approximately 30 minutes post-addition.
-
-
Causality: Zinc in acetic acid is a classic combination for the reduction of aromatic nitro groups to anilines. In this intramolecular context, the newly formed aniline immediately participates in the ring-closing reaction. The acidic medium facilitates the elimination of pyrrolidine and subsequent aromatization to the stable indazole core.
Step 3: Purification The final step involves isolating the pure product from the reaction mixture.
-
Procedure: The reaction mixture is filtered to remove zinc residues. The filtrate is extracted with ethyl acetate, washed with sodium bicarbonate solution and brine, and dried over magnesium sulfate.[8] The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield 4-methoxy-1H-indazole.[8][9]
Caption: General workflow for the synthesis of 4-methoxy-1H-indazole.
The Role of the 4-Methoxy Group in Drug Design
The placement of a methoxy (-OCH₃) group at the C4 position of the indazole ring is a strategic decision in medicinal chemistry. This small functional group can profoundly influence a molecule's biological activity through several mechanisms:
-
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic system, influencing pKa and the strength of interactions like hydrogen bonding at the N1 or N2 positions.
-
Steric and Conformational Influence: It provides steric bulk that can orient other parts of the molecule for optimal fitting into a receptor's binding site.
-
Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and affect the overall pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Metabolic Blocker: A methoxy group can block a potential site of metabolism (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and half-life of the compound.
Case Study 1: Allosteric Antagonists of CC-Chemokine Receptor 4 (CCR4)
The discovery of indazole arylsulfonamides as potent antagonists of CCR4 provides a compelling example of the importance of the 4-methoxy substituent.[10] CCR4 is a key chemokine receptor implicated in inflammatory diseases and cancer, making it an attractive therapeutic target.
In a comprehensive study, researchers synthesized a series of indazole derivatives to probe the structure-activity relationship (SAR). Their findings clearly demonstrated that substitution at the C4 position was critical for potent antagonism.[10]
| Compound Series | C4-Substituent | Potency (IC₅₀) | Rationale for Activity |
| Indazole Core | -H | Low | Lacks key interaction at C4 position. |
| Lead Series | -OCH₃ (Methoxy) | High | Optimal balance of electronics and sterics for fitting into the allosteric pocket. [10] |
| Analogue 1 | -OH (Hydroxy) | High | Can act as a hydrogen bond donor/acceptor, similar potency to methoxy.[10] |
| Analogue 2 | -CN (Cyano) | Moderate | Electron-withdrawing nature may be less favorable. |
| Analogue 3 | -F (Fluoro) | Moderate-Low | Small size may not provide sufficient steric influence. |
Caption: Inhibition of the CCR4 signaling pathway by an allosteric antagonist.
Case Study 2: Tubulin Polymerization Inhibitors for Cancer Therapy
Microtubules are essential components of the cellular cytoskeleton, and their dynamics are a well-validated target for anticancer drugs. A recent study identified novel indazole derivatives as potent tubulin polymerization inhibitors that bind to the colchicine site.[11]
The structure-activity relationship investigation in this study was particularly revealing. The researchers found that for optimal antiproliferative activity, two structural features were preferred: a 3,4,5-trimethoxyphenyl moiety at one position and a methyl or methoxy substitution on the indazole core.[11] The derivative designated 3f , which incorporated a 4-methoxy-indazole scaffold, showed exceptional low-nanomolar potency against a panel of human tumor cell lines.
Mechanism of Action:
-
Binding: The 4-methoxy-indazole derivative binds to the colchicine site on β-tubulin.
-
Inhibition: This binding event inhibits the polymerization of tubulin into microtubules.
-
Network Disruption: The cellular microtubule network is disrupted, leading to a halt in the cell cycle.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase, unable to form a proper mitotic spindle for cell division.
-
Apoptosis: The prolonged cell cycle arrest triggers programmed cell death (apoptosis).
This discovery positions 4-methoxy-indazole derivatives as promising leads for the development of new, orally available anticancer agents that target microtubule dynamics.[11]
Caption: Pathway of anticancer activity for 4-methoxy-indazole tubulin inhibitors.
Conclusion and Future Perspectives
The journey of 4-methoxy-indazole derivatives from niche chemical structures to potent therapeutic leads exemplifies the process of modern drug discovery. While the indazole core provides the foundational framework for biological interaction, the strategic placement of the 4-methoxy group has proven to be a critical element for achieving high potency and desirable drug-like properties in multiple therapeutic contexts.
The case studies on CCR4 antagonists and tubulin inhibitors demonstrate that 4-methoxy-indazoles are not confined to a single target class but possess the versatility to address diverse diseases, from inflammation to oncology. Future research in this area will likely focus on:
-
Target Expansion: Exploring the activity of 4-methoxy-indazole libraries against other target classes, such as other kinases, G-protein coupled receptors, and enzymes.
-
Pharmacokinetic Optimization: Further fine-tuning the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to candidates with improved dosing regimens and safety profiles.
-
Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to access a wider diversity of 4-methoxy-indazole analogues.
References
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- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Indazole-3-Carboxylates
Abstract
The indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This has led to the development of several FDA-approved drugs containing the indazole motif.[4][5] This in-depth technical guide provides a comprehensive framework for the initial biological activity screening of novel indazole-3-carboxylates. As a Senior Application Scientist, the following sections synthesize established protocols with field-proven insights to offer a robust and logical screening cascade. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction: The Rationale for Screening Indazole-3-Carboxylates
Indazole-containing compounds have a rich history in drug discovery, demonstrating significant therapeutic potential across various disease areas.[1][3] The indazole ring system, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the design of molecules that can interact with a diverse range of biological targets.[6] Specifically, indazole-3-carboxylates and their derivatives have been the subject of extensive research due to their synthetic accessibility and the diverse biological activities they exhibit.[7][8]
The rationale for screening this class of compounds is multi-faceted:
-
Proven Clinical Relevance: Several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, are utilized in cancer therapy, validating the therapeutic potential of this scaffold.[1][2][5]
-
Broad Spectrum of Activity: Research has demonstrated the efficacy of indazole derivatives against cancer, microbial infections, and inflammatory conditions.[3][6]
-
Synthetic Tractability: The synthesis of indazole-3-carboxylates is well-established, allowing for the generation of diverse chemical libraries for screening.[7][8]
This guide will delineate a systematic approach to screening novel indazole-3-carboxylates, beginning with broad-based cytotoxicity screening and progressing to more specific antimicrobial and anti-inflammatory assays.
Tier 1: Primary Anticancer Screening
Given the prominent role of indazole derivatives as anticancer agents, the initial screening phase logically focuses on evaluating their cytotoxic and anti-proliferative effects against a panel of cancer cell lines.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Experimental Protocol: MTT Assay [9][11][12]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) during their exponential growth phase.[4]
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel indazole-3-carboxylate in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
MTT Incubation:
-
Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Table 1: Representative Data from MTT Assay
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Indazole-A | 0.1 | 98.2 ± 3.1 | 5.7 |
| 1 | 85.6 ± 4.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.1 ± 0.8 | ||
| Doxorubicin (Control) | 0.01 | 95.4 ± 2.7 | 0.4 |
| 0.1 | 72.1 ± 3.9 | ||
| 1 | 35.8 ± 2.1 | ||
| 10 | 8.9 ± 1.2 |
Assessment of Anchorage-Independent Growth: Colony Formation Assay
The colony formation assay is a crucial in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.[13] This assay assesses the cytotoxic potential of a compound by measuring the reduction in the number of colonies formed after treatment.[14]
Experimental Protocol: Colony Formation Assay [7][13][14][15]
-
Cell Preparation:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Determine the viable cell count.
-
-
Plating:
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing a complete culture medium. The exact number should be optimized for each cell line to yield a countable number of distinct colonies.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the indazole-3-carboxylate for a prolonged period (typically 7-14 days). The medium with the compound should be replaced every 2-3 days.
-
-
Colony Formation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells, gently wash the wells with PBS.
-
Fix the colonies with a fixing solution (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes.
-
Stain the fixed colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 10-20 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
-
Evaluation of Cell Migration and Invasion: Transwell Assay
The Transwell assay is a widely used method to study cell migration and invasion, which are key processes in cancer metastasis.[5][16][17] The assay utilizes a chamber with a porous membrane that separates an upper and a lower compartment.[16]
Experimental Protocol: Transwell Migration and Invasion Assay [2][5][16][17][18]
-
Chamber Preparation:
-
For the invasion assay, coat the upper surface of the Transwell insert membrane (typically 8 µm pore size) with a thin layer of Matrigel or another extracellular matrix component and allow it to solidify. For the migration assay, the membrane remains uncoated.
-
-
Cell Seeding:
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Seed the cells (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell insert.
-
-
Chemoattractant and Compound Addition:
-
Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the indazole-3-carboxylate at various concentrations to both the upper and lower chambers to ensure a constant exposure.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
-
Cell Fixation and Staining:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the fixed cells with a crystal violet solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted, and the absorbance can be measured.
-
Tier 2: Antimicrobial Activity Screening
Indazole derivatives have also been reported to possess antimicrobial properties.[6][7][8] Therefore, a secondary screening phase should evaluate the potential of novel indazole-3-carboxylates to inhibit the growth of pathogenic bacteria and fungi.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][19] This method is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[20]
Experimental Protocol: Broth Microdilution Assay [3][8][19][20][21]
-
Preparation of Antimicrobial Agent Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the indazole-3-carboxylate in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to the final required concentration in the test broth.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well Diffusion Method
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[22][23] It relies on the diffusion of the antimicrobial agent from a well into the agar medium, resulting in a zone of growth inhibition around the well.[22][24]
Experimental Protocol: Agar Well Diffusion Assay [1][22][23][24][25]
-
Plate Preparation:
-
Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.
-
Spread a standardized inoculum of the test microorganism evenly over the agar surface to create a lawn.
-
-
Well Creation and Compound Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the indazole-3-carboxylate solution at a specific concentration into the wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Table 2: Representative Data from Antimicrobial Screening
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Indazole-B | S. aureus | 16 | 18 |
| E. coli | >128 | 0 | |
| C. albicans | 32 | 14 | |
| Ciprofloxacin (Control) | S. aureus | 1 | 25 |
| E. coli | 0.5 | 28 | |
| Fluconazole (Control) | C. albicans | 2 | 22 |
Tier 3: Anti-inflammatory Activity Screening
Certain indazole derivatives have demonstrated anti-inflammatory effects, making this a valuable area for screening.[11][13]
Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Screening for COX-1 and COX-2 inhibition can identify compounds with potential anti-inflammatory activity.
Experimental Protocol: COX Inhibitor Screening Assay [4][26][27][28][29]
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit or prepare the necessary reagents, including recombinant COX-1 or COX-2 enzyme, heme, assay buffer, and arachidonic acid (the substrate).
-
-
Inhibitor and Enzyme Incubation:
-
In a 96-well plate, add the assay buffer, heme, and the indazole-3-carboxylate at various concentrations.
-
Add the COX enzyme to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
The assay measures the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) or the fluorescence of a probe.
-
Measure the absorbance or fluorescence kinetically.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the enzyme control (no inhibitor).
-
Calculate the IC₅₀ value for COX-1 and COX-2 to determine the compound's potency and selectivity.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Experimental Protocol: LPS-Induced Cytokine Release Assay [30][31][32]
-
Cell Culture:
-
Use a relevant cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells like peripheral blood mononuclear cells (PBMCs).
-
-
Compound Pre-treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the indazole-3-carboxylate for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
-
Supernatant Collection and Cytokine Measurement:
-
Incubate the cells for an appropriate period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of cytokine production.
-
Mechanistic Insights: Delving Deeper into the Mode of Action
For lead compounds identified in the primary screening, further mechanistic studies are warranted to understand their mode of action.
Apoptosis Induction Assessment by Western Blot
For compounds exhibiting significant anticancer activity, it is crucial to determine if they induce apoptosis. This can be assessed by examining the expression levels of key apoptosis-related proteins using Western blotting.[33][34][35]
Experimental Protocol: Western Blot for Apoptosis Markers [33][34][35][36][37]
-
Protein Extraction:
-
Treat cancer cells with the lead indazole-3-carboxylate at its IC₅₀ concentration for a specified time.
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic markers, such as cleaved caspase-3, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). Also, use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the changes in the expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Some anticancer agents exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[6][38]
Experimental Protocol: Intracellular ROS Measurement [6][38][39]
-
Cell Treatment:
-
Treat cancer cells with the lead indazole-3-carboxylate.
-
-
Probe Loading:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Visualizing Workflows and Pathways
Workflow for Anticancer Screening
Caption: A streamlined workflow for the primary anticancer screening of novel compounds.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR pathway, a target for some indazole derivatives.[41]
Conclusion and Future Directions
This technical guide outlines a systematic, tiered approach to the initial biological activity screening of novel indazole-3-carboxylates. By employing a logical progression from broad anticancer screening to more specific antimicrobial and anti-inflammatory assays, researchers can efficiently identify and prioritize lead compounds for further development. The inclusion of mechanistic studies provides a deeper understanding of the compound's mode of action, which is critical for lead optimization. Future work should focus on in vivo validation of lead compounds in relevant animal models to assess their efficacy and safety profiles.
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Ethyl 4-methoxy-1H-indazole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a multitude of biological targets.[1][2] This bicyclic heteroaromatic system, a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities and a tunable electronic nature, making it a fertile ground for the development of novel therapeutics.[2] Among the vast library of indazole-based starting points, Ethyl 4-methoxy-1H-indazole-3-carboxylate emerges as a particularly compelling scaffold. Its strategic pre-functionalization—a methoxy group for electronic modulation, an ester for facile derivatization, and an accessible N-H for substitution—provides a tripartite platform for combinatorial library synthesis and targeted drug design. This guide provides an in-depth exploration of this core, from its synthesis and chemical properties to its application in developing potent and selective modulators of key biological pathways implicated in oncology and inflammation.
The Indazole Core: A Privileged Framework in Therapeutics
Indazoles are bicyclic aromatic heterocycles that exist in multiple tautomeric forms, with the 1H- and 2H-isomers being the most common.[2] Their structural similarity to indoles allows them to serve as effective mimics in biological systems, often binding to targets typically occupied by endogenous indole-containing ligands like tryptophan or serotonin. The key difference lies in the arrangement of nitrogen atoms, which imparts distinct hydrogen bond donor-acceptor patterns and dipole moments, often leading to improved binding affinity and selectivity.
The therapeutic relevance of the indazole scaffold is validated by the number of FDA-approved drugs that incorporate this moiety. These drugs span a wide range of indications, underscoring the scaffold's versatility.
| Drug Name | Therapeutic Use | Key Target(s) |
| Axitinib | Anti-cancer | VEGF Receptors (Kinase Inhibitor)[2] |
| Pazopanib | Anti-cancer | Multi-kinase Inhibitor[2] |
| Niraparib | Anti-cancer | PARP Inhibitor[1] |
| Benzydamine | Anti-inflammatory | Pro-inflammatory Cytokine Inhibition[1] |
| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist[2][3] |
The success of these drugs provides a compelling rationale for the continued exploration of novel indazole-based chemical entities. This compound represents a strategic starting point for such explorations.
Profile of the Scaffold: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 885279-49-2[4]
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Molecular Weight: 220.23 g/mol
The structure features a 1H-indazole core substituted at key positions:
-
C3-Position: An ethyl carboxylate group, which serves as a versatile handle for chemical modification into amides, hydrazides, or other functional groups. This position is crucial for interacting with target proteins.[3][5]
-
C4-Position: A methoxy group, which acts as an electron-donating group. This influences the electronic properties of the aromatic system, potentially enhancing binding interactions and affecting metabolic stability.
-
N1-Position: A protonated nitrogen, which can be readily alkylated or acylated to explore the N1-substituent space, a common strategy for modulating potency and pharmacokinetic properties.[6][7]
Synthesis Strategy
The synthesis of substituted indazoles can be approached through various routes. A common and effective method for generating 3-carboxy-substituted indazoles involves the cyclization of appropriately substituted o-aminophenylacetic acid derivatives.[8]
Below is a representative workflow for the synthesis of the title compound.
Caption: Generalized synthetic workflow for this compound.
This pathway leverages commercially available starting materials and employs well-established chemical transformations, making the scaffold readily accessible for research purposes.
Medicinal Chemistry Applications and SAR Insights
The true value of this compound lies in its potential as a versatile scaffold. By systematically modifying its three key positions, researchers can fine-tune its properties to achieve high potency and selectivity for a given biological target.
Key Therapeutic Areas and Targets
Derivatives of the indazole scaffold have shown significant promise in several therapeutic areas:
-
Oncology: Inhibition of protein kinases (e.g., VEGFR, Akt) and other cancer-related targets like PARP.[1][9] The indazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
-
Inflammation and Immunology: Modulation of targets like cyclooxygenase-2 (COX-2), pro-inflammatory cytokines (TNF-α, IL-1β), and chemokine receptors such as CCR4 and EP4.[5][7][10][11][12] Antagonism of these receptors can temper inflammatory responses and has emerging applications in immuno-oncology.[5]
Structure-Activity Relationship (SAR) Exploration
The following table summarizes key SAR insights derived from the broader class of indazole-3-carboxylate derivatives, which are directly applicable to the 4-methoxy variant.
| Position of Modification | Type of Modification | Rationale and Expected Impact on Activity | Representative References |
| C3-Ester | Hydrolysis to Carboxylic Acid | Introduces a hydrogen bond donor/acceptor and a potential salt bridge interaction point. Often crucial for binding to targets with basic residues in the active site (e.g., Arg, Lys). | [5] |
| C3-Ester | Conversion to Amide | Creates a new vector for substitution. The amide N-H can act as a hydrogen bond donor, and substituents on the amide nitrogen can explore new pockets of the binding site to enhance potency and selectivity. | [3][5] |
| N1-Position | Alkylation/Arylation (e.g., with benzyl groups) | Substituents at N1 can occupy hydrophobic pockets and significantly impact potency. The choice of substituent can also be used to tune physicochemical properties like solubility and metabolic stability. | [6][7] |
| C4-Methoxy | Replacement with other groups (e.g., -OH, -F, -H) | The methoxy group is electron-donating. Replacing it allows for probing electronic requirements at this position. A hydroxyl group could introduce a new H-bond, while a fluorine could alter pKa and metabolic pathways. | [7] |
| Other Ring Positions (C5, C6, C7) | Introduction of small groups (e.g., -F, -Cl, -CH₃) | Generally, only small substituents are tolerated at these positions. They can be used to block metabolic hotspots or make fine-tuned steric and electronic adjustments to optimize binding. | [6][7] |
Case Study: Targeting the EP4 Receptor for Immuno-Oncology
The prostanoid EP4 receptor, which binds prostaglandin E2 (PGE2), is a key target in cancer immunotherapy.[5] High PGE2 levels in the tumor microenvironment suppress the anti-tumor immune response. Antagonizing the EP4 receptor can reverse this suppression. Indazole-3-carboxamides have been identified as potent EP4 antagonists.[5]
Caption: Simplified PGE2/EP4 signaling pathway and the inhibitory action of indazole-based antagonists.
Starting with this compound, a medicinal chemist could:
-
Hydrolyze the ester to the carboxylic acid.
-
Couple the acid with a library of amines via amide bond formation (e.g., using HATU or EDC/HOBt coupling reagents) to generate diverse indazole-3-carboxamides.[3]
-
Alkylate the N1-position to explore additional binding space.
-
Screen the resulting library for EP4 antagonistic activity using a functional assay, such as a GloSensor cAMP assay which measures the downstream effects of receptor activation.[5]
Experimental Protocols: A Practical Guide
The following protocols are representative and should be adapted based on specific substrate and safety considerations.
Protocol: Synthesis of N-benzyl-4-methoxy-1H-indazole-3-carboxamide
This multi-step protocol illustrates the conversion of the core scaffold into a more complex derivative.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF/MeOH/H₂O (2:2:1).[5]
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at 45-50 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate (4-methoxy-1H-indazole-3-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling with Benzylamine
-
To a solution of 4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[3]
-
Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[3][5]
-
Add benzylamine (1.0-1.1 eq) dropwise to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.[3]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford N-benzyl-4-methoxy-1H-indazole-3-carboxamide.
Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
This assay is a standard colorimetric method to assess the ability of a compound to inhibit cell growth.
-
Cell Plating: Seed cancer cells (e.g., 4T1 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the indazole scaffold) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed scaffold poised for innovation in medicinal chemistry. Its inherent structural features provide a robust platform for the rapid generation of diverse chemical libraries. The proven success of the broader indazole class in targeting kinases, GPCRs, and other enzymes critical to disease progression provides a strong foundation for future research. As our understanding of disease biology deepens, scaffolds like this one will be instrumental in developing the next generation of targeted therapies. The logical, multi-point derivatization potential of this core ensures its continued relevance in the quest for safer and more effective medicines.
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A Technical Guide to the Theoretical and Computational Investigation of 4-Methoxy-Indazole for Drug Discovery
This guide provides a comprehensive overview of the theoretical and computational methodologies for the structural and electronic characterization of 4-methoxy-indazole. It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics based on the privileged indazole scaffold.
The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry
Indazole, a fused aromatic heterocyclic system comprising a benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of its derivatives to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anti-HIV, and potent anticancer properties.[1][3] Several FDA-approved drugs, such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, feature the indazole core, underscoring its therapeutic relevance.[1][4] The methoxy substitution at the 4-position of the indazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making 4-methoxy-indazole a promising starting point for the design of novel therapeutic agents.[5]
Foundational Theoretical Considerations for 4-Methoxy-Indazole
A critical initial step in any computational study of indazole derivatives is addressing the phenomenon of tautomerism. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][4] Computational studies, including thermodynamic internal energy calculations, have consistently shown that the 1H-tautomer is the more stable and predominant form.[4][6] Therefore, for the purpose of this guide, all computational analyses will be based on the 1H-tautomer of 4-methoxy-indazole.
The molecular formula of 4-methoxy-1H-indazole is C₈H₈N₂O.[7][8] Its structure consists of the indazole bicyclic system with a methoxy group (-OCH₃) attached to the carbon at the 4th position of the benzene ring.
A Validated Computational Workflow for Structural and Electronic Characterization
The following section outlines a robust, step-by-step computational protocol for the in-depth analysis of 4-methoxy-indazole. This workflow is designed to provide a comprehensive understanding of the molecule's geometric, vibrational, and electronic properties.
Molecular Geometry Optimization
The first and most fundamental step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to a minimum on the potential energy surface.
Protocol:
-
Initial Structure Generation: A 2D sketch of 1H-4-methoxy-indazole is created using a molecular editor and converted to a 3D structure. The SMILES string for 4-methoxy-1H-indazole is COC1=CC=CC2=C1C=NN2.[7][8]
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost.[9][10] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and well-validated level of theory for organic molecules.[6][11]
-
Optimization Procedure: The geometry optimization is performed in the gas phase to obtain the intrinsic properties of the molecule without solvent effects. The process is considered complete when the forces on the atoms are negligible and the structure has reached a stationary point on the potential energy surface.
Expected Outcome:
The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. The indazole ring system is expected to be largely planar.[12] The orientation of the methoxy group relative to the aromatic ring will be a key output of this calculation.
Table 1: Predicted Geometrical Parameters for 4-Methoxy-Indazole
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N (pyrazole) | ~1.33 - 1.38 Å |
| N-N (pyrazole) | ~1.35 Å |
| C4-O (methoxy) | ~1.37 Å |
| O-C (methyl) | ~1.43 Å |
| C-H | ~1.08 - 1.09 Å |
| C-C-C (benzene) | ~120° |
| C-N-N (pyrazole) | ~108 - 112° |
| C4-O-C (methoxy) | ~118° |
Note: These are predicted values based on similar structures and general chemical principles. Actual calculated values may vary slightly.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is essential for two primary reasons: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) and requires re-optimization.
-
Spectral Prediction: The output will provide the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These theoretical spectra can be compared with experimental data for validation.[13][14]
Expected Outcome:
The calculated vibrational frequencies will correspond to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, N-H stretching, and the characteristic vibrations of the methoxy group.[13]
Table 2: Predicted Key Vibrational Frequencies for 4-Methoxy-Indazole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 - 3500 |
| C-H Stretch (aromatic) | ~3000 - 3100 |
| C-H Stretch (methyl) | ~2850 - 2950 |
| C=C Stretch (aromatic) | ~1450 - 1600 |
| C-O Stretch (methoxy) | ~1020 - 1250 |
Note: Calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experimental spectra.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure of 4-methoxy-indazole is crucial for predicting its reactivity and intermolecular interactions. Key properties to investigate include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the DFT calculation. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[15][16]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface of the molecule. This provides a color-coded map of the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[13][15]
Expected Outcome:
-
HOMO-LUMO Analysis: The HOMO is likely to be localized over the electron-rich indazole ring system, while the LUMO may be distributed across the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity.[16]
-
MEP Analysis: The MEP map will likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, identifying these as potential sites for electrophilic attack or hydrogen bond acceptance.[13] Positive potential (blue) will be found around the N-H proton, indicating a site for nucleophilic attack or hydrogen bond donation.
Diagram 1: Computational Workflow for 4-Methoxy-Indazole Analysis
Caption: A flowchart of the DFT-based computational protocol.
Application in Drug Development: Molecular Docking
The ultimate goal of characterizing 4-methoxy-indazole is often to understand its potential as a drug candidate. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][17]
Protocol:
-
Target Selection: A biologically relevant protein target is chosen based on the desired therapeutic effect (e.g., a specific kinase, cyclooxygenase-2).[17]
-
Ligand and Receptor Preparation: The optimized 3D structure of 4-methoxy-indazole (the ligand) and the crystal structure of the target protein (the receptor) are prepared for docking. This typically involves adding hydrogen atoms and assigning partial charges.
-
Docking Simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand within the active site of the receptor.
-
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[17]
Expected Outcome:
The docking results will provide a binding energy score, which is an estimate of the binding affinity, and a predicted binding mode. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.
Diagram 2: Molecular Docking Workflow
Caption: The process of predicting ligand-protein interactions.
Conclusion: From Theoretical Insights to Therapeutic Innovation
The theoretical and computational methodologies outlined in this guide provide a powerful, efficient, and cost-effective framework for the comprehensive characterization of 4-methoxy-indazole. By elucidating its structural, vibrational, and electronic properties, and by predicting its interactions with biological targets, these computational approaches provide critical insights that can significantly accelerate the drug discovery and development pipeline. The integration of these in silico techniques with experimental validation is paramount for the successful design of the next generation of indazole-based therapeutics.
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A Technical Guide to the Solubility and Stability of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Abstract
This guide provides a comprehensive technical overview of the methodologies required to assess the aqueous solubility and chemical stability of Ethyl 4-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical development. Indazole derivatives are known for a wide range of biological activities, making a thorough understanding of their physicochemical properties crucial for advancing new therapeutic agents.[1][2][3][4] This document outlines field-proven protocols for determining thermodynamic solubility via the shake-flask method and for establishing a stability-indicating profile through forced degradation studies, in alignment with international regulatory expectations.[5][6][7][8] The causality behind experimental choices, the integration of self-validating systems, and the interpretation of resulting data are discussed to provide a robust framework for researchers.
Introduction: The Significance of Indazole Scaffolds and Physicochemical Profiling
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] this compound is a member of this important class. Before any potential therapeutic candidate can progress through the development pipeline, a fundamental understanding of its solubility and stability is paramount. These two parameters profoundly influence a drug's bioavailability, manufacturability, and shelf-life.
-
Solubility dictates the rate and extent to which a compound dissolves in a medium, directly impacting its absorption and, consequently, its therapeutic efficacy.[9] Poor aqueous solubility is a leading cause of failure for promising drug candidates.
-
Stability defines the molecule's resistance to chemical degradation under various environmental conditions.[10] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened product shelf-life.[11]
This guide presents a systematic approach to characterizing these critical attributes for this compound, grounding its protocols in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][12]
Thermodynamic Solubility Assessment
The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility—the maximum concentration a compound can achieve in a solution at equilibrium.[13][14] The "gold standard" for determining this value is the shake-flask method, which is valued for its reliability.[13][15]
Rationale for Experimental Design
The shake-flask method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[15] This ensures the solution is truly saturated. The choice of aqueous media is critical and should simulate physiological conditions. Therefore, testing is typically performed in purified water and buffered solutions at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This pH range helps to understand how the compound's ionization state affects its solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of crystalline this compound to several vials, ensuring a solid reservoir remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the desired test medium (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16]
-
Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.[16] This step is critical to avoid artificially inflated solubility readings.
-
Quantification: Dilute the clarified filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][16]
Data Presentation
The results should be summarized in a clear, tabular format.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | ~7.0 | 25 | [Insert Data] | [Insert Data] |
| HCl Buffer | 1.2 | 25 | [Insert Data] | [Insert Data] |
| Acetate Buffer | 4.5 | 25 | [Insert Data] | [Insert Data] |
| Phosphate Buffer | 6.8 | 25 | [Insert Data] | [Insert Data] |
Visualization: Solubility Assessment Workflow
Caption: Workflow for thermodynamic solubility determination.
Stability Studies and Forced Degradation
Stability testing is crucial for identifying degradation pathways and developing a robust analytical method that can separate the intact drug from its degradation products.[10][12][17] This is achieved through "forced degradation" or stress testing, where the drug substance is exposed to conditions more severe than those it would encounter during storage.[11][18] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[5][6][7][8]
Rationale for a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradants, impurities, or excipients.[10][19] High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing SIMs due to its high resolving power.[17][19][20] The goal of forced degradation is to generate these degradants to prove the method's specificity.[11][21] A target degradation of 5-20% is generally considered optimal to ensure that minor degradation products are formed at detectable levels without completely consuming the parent compound.[21][22]
Experimental Protocol: Forced Degradation Studies
Samples of this compound (e.g., at 1 mg/mL) are subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.[22] Monitor carefully as base-catalyzed ester hydrolysis can be rapid. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. This condition tests the molecule's susceptibility to oxidative stress.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven. A sample in solution should also be heated to assess degradation in the solution state.
-
Photostability: Expose the solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A dark control sample must be run in parallel to differentiate light-induced degradation from thermal effects.
All stressed samples are then analyzed by a developing HPLC method, comparing them to an unstressed control sample.
Development of a Stability-Indicating HPLC Method
-
Column: A reversed-phase C18 column is a common starting point for small molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent peak from degradants with varying polarities.[17]
-
Detection: A photodiode array (PDA) or UV detector is essential.[19] A PDA detector is particularly valuable as it can assess peak purity, helping to confirm that the parent peak is free from co-eluting degradants.
Data Presentation
Summarize the findings from the forced degradation study in a table.
| Stress Condition | Parameters | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., RRT of Major Degradant) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | [Data] | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 M NaOH, 25°C, 4h | [Data] | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂, 25°C, 24h | [Data] | [Data] | [Data] | [Data] |
| Thermal (Solid) | 80°C, 48h | [Data] | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B exposure | [Data] | [Data] | [Data] | [Data] |
Visualization: Stability Study Workflow
Caption: Workflow for forced degradation and SIM development.
Interpretation and Next Steps
The data generated from these studies are foundational for drug development.
-
Solubility Data: Low aqueous solubility may necessitate formulation strategies such as salt formation, particle size reduction, or the use of solubility enhancers to achieve adequate bioavailability.
-
Stability Data: The degradation profile informs on the intrinsic stability of the molecule.[18] It helps identify critical storage and handling conditions (e.g., protection from light or moisture) and guides formulation development to create a stable drug product.[11] The validated stability-indicating method will be used for all subsequent stability studies and for routine quality control testing.
Conclusion
A systematic investigation of the solubility and stability of this compound is a non-negotiable step in its evaluation as a potential drug candidate. By employing robust methodologies like the shake-flask technique and comprehensive forced degradation studies, researchers can build a foundational physicochemical profile. This profile is essential for making informed decisions in lead optimization, pre-formulation, and formulation development, ultimately de-risking the path toward clinical application.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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ethyl 1H-indazole-3-carboxylate. PubChem. Available from: [Link]
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CAS number and molecular formula of Ethyl 4-methoxy-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Synthesis and Application of Substituted Indazole-3-Carboxylates for Drug Discovery Professionals
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
The indazole ring system is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets. Notably, indazole derivatives have been successfully developed as potent kinase inhibitors, leading to marketed drugs such as axitinib and pazopanib.[1] The functionalization of the indazole core, particularly at the 3-position with moieties like carboxamides, has been a fruitful strategy in the discovery of novel therapeutics for oncology and inflammatory diseases.[2][3]
Core Compound Profile: Ethyl 1H-indazole-3-carboxylate
| Identifier | Value | Source |
| CAS Number | 4498-68-4 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.199 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 133-134 °C | [5] |
Synthesis and Mechanistic Considerations
The synthesis of ethyl 1H-indazole-3-carboxylate can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[5] This method proceeds via the in situ generation of benzyne, which then undergoes a [3+2] cycloaddition with the diazo compound.
Visualizing the Synthesis Workflow
Caption: Synthetic route to Ethyl 1H-indazole-3-carboxylate via a benzyne intermediate.
General Strategy for Substituted Analogues
The synthesis of substituted indazoles, such as the target "Ethyl 4-methoxy-1H-indazole-3-carboxylate," can be approached by utilizing appropriately substituted starting materials. For instance, a methoxy-substituted phenyl precursor could be employed in a similar benzyne-mediated reaction. Alternatively, functionalization of the pre-formed indazole ring is a viable strategy, although direct electrophilic substitution can be challenging and may lead to mixtures of isomers. A more controlled approach involves the nitrosation of substituted indoles, which can yield 1H-indazole-3-carboxaldehyde derivatives that can be further oxidized and esterified.[1]
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP. This has been exploited in the development of potent inhibitors for various kinases implicated in cancer and other diseases.
Furthermore, indazole-3-carboxamide derivatives have been explored as:
-
Prostanoid EP4 Receptor Antagonists: For potential applications in colorectal cancer immunotherapy.[6]
-
PAK1 Inhibitors: Showing anti-tumour migration and invasion activities.[3]
-
Anti-inflammatory Agents: Demonstrating efficacy in preclinical models of arthritis.[2]
Illustrative Biological Pathway: Kinase Inhibition
Caption: Mechanism of action for an indazole-based kinase inhibitor.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).
-
Add anhydrous THF via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
With vigorous stirring, add the TBAF solution (1.8 equiv) dropwise over approximately 40 minutes.
-
After the addition is complete, stir the mixture at -78 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 1H-indazole-3-carboxylate as a white solid.
Safety Precautions:
-
Ethyl diazoacetate is potentially explosive and should be handled with care.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[7][8][9][10]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The indazole nucleus, and specifically the ethyl 1H-indazole-3-carboxylate scaffold, represents a highly valuable starting point for the synthesis of biologically active molecules. While the specific compound "this compound" appears to be a novel chemical entity, the synthetic methodologies and biological applications outlined in this guide provide a robust framework for its preparation and evaluation. The versatility of the indazole ring system ensures its continued prominence in the field of drug discovery and development.
References
-
[No Author]. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. [Link]
-
Al-Amiery, A. A., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]
-
[No Author]. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
[No Author]. (n.d.). Safety Data Sheet. Covestro. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Legrand, B., et al. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]
-
Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
-
[No Author]. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. solutions.covestro.com [solutions.covestro.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. This guide is structured to provide not only a step-by-step synthetic procedure but also to offer insights into the chemical principles and critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of the Indazole Moiety
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[3] The strategic placement of the methoxy group at the 4-position and the carboxylate at the 3-position provides versatile handles for further chemical modifications.
This application note will focus on a robust and widely applicable synthetic strategy for the preparation of indazoles: the Japp-Klingemann reaction.[4][5][6] This reaction provides a reliable pathway to the indazole core through the reaction of a β-keto-ester with an aryl diazonium salt.[5][6]
Chemical Principles: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful tool for the formation of hydrazones, which can then undergo cyclization to form the indazole ring.[5][7] The reaction proceeds through several key steps:
-
Diazotization: An appropriately substituted aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Coupling: The diazonium salt then couples with a β-keto-ester at the activated methylene position.
-
Hydrolysis/Decarboxylation: Under the reaction conditions, the intermediate undergoes hydrolysis and decarboxylation to yield a hydrazone.
-
Cyclization: The resulting hydrazone can then be cyclized, often under acidic or basic conditions, to afford the final indazole product.
The choice of a β-keto-ester is critical as it dictates the substituent at the 3-position of the resulting indazole. For the synthesis of this compound, diethyl 2-acetylmalonate is an ideal starting material.
Visualizing the Synthesis: A Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related indazole derivatives.[7][8]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-6-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 1.67 g (10 mmol) | Starting material for the diazonium salt. |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | For diazotization. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 3 mL | For diazotization. |
| Diethyl 2-acetylmalonate | C₉H₁₄O₅ | 202.20 | 2.02 g (10 mmol) | The β-keto-ester coupling partner. |
| Sodium Acetate | CH₃COONa | 82.03 | 4.10 g (50 mmol) | Base for the coupling reaction. |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | For chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For workup. |
| Brine | NaCl (aq) | - | As needed | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
Step-by-Step Procedure
Step 1: Diazotization of 2-Amino-6-methoxybenzoic acid
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-6-methoxybenzoic acid (1.67 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is indicated by a clear solution. This solution should be used immediately in the next step.
Step 2: Japp-Klingemann Coupling
-
In a separate 250 mL flask, dissolve diethyl 2-acetylmalonate (2.02 g, 10 mmol) and sodium acetate (4.10 g, 50 mmol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the ethanolic solution of diethyl 2-acetylmalonate with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. A precipitate may form during this time.
Step 3: Cyclization and Workup
-
Heat the reaction mixture to reflux for 2-3 hours to facilitate cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Self-Validation and Trustworthiness
The protocol described is based on well-established and reliable chemical transformations. The Japp-Klingemann reaction is a cornerstone of heterocyclic synthesis with a predictable and well-understood mechanism.[4][6] The purification by column chromatography ensures the isolation of a high-purity product. For self-validation, it is recommended to perform a small-scale trial reaction to optimize conditions and confirm product identity before proceeding to a larger scale.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably prepare this valuable building block for applications in drug discovery and development.
References
-
The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]
-
Japp–Klingemann reaction - Wikipedia. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. Available at: [Link]
-
Japp-Klingemann Reaction - SynArchive. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity - ResearchGate. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents.
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Available at: [Link]
Sources
- 1. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Ethyl 4-methoxy-1H-indazole-3-carboxylate in Cancer Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active agents.[1] In oncology, indazole derivatives have been successfully developed into targeted therapies, including kinase inhibitors that have entered clinical practice.[2] While extensive research has been conducted on various substituted indazoles, the specific potential of Ethyl 4-methoxy-1H-indazole-3-carboxylate remains an emerging area of investigation.
These application notes provide a comprehensive guide for researchers interested in exploring the anticancer properties of this compound. Drawing upon the established activities of structurally related indazole-3-carboxylate and indazole-3-carboxamide analogues, we present a series of detailed protocols and a hypothesized framework for its mechanism of action. This document is intended to serve as a foundational resource to initiate and guide the preclinical evaluation of this promising compound.
Hypothesized Mechanism of Action and Potential Therapeutic Targets
Based on the known biological activities of similar indazole derivatives, this compound may exert its anticancer effects through several potential mechanisms. Structurally related indazole-3-carboxamides have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[3] Furthermore, other indazole derivatives have been shown to act as antagonists of the prostanoid EP4 receptor, a key player in colorectal cancer immunotherapy.[4]
The 4-methoxy substitution on the benzene ring may influence the compound's electronic properties and binding affinity for specific biological targets. The ethyl carboxylate at the 3-position is a key functional group that can participate in hydrogen bonding within an enzyme's active site. It is plausible that this compound could function as a competitive inhibitor of ATP-binding sites in various protein kinases that are crucial for tumor growth and survival.
A potential, hypothesized signaling pathway that could be targeted by this compound is the VEGFR-2 signaling cascade, which is critical for tumor angiogenesis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Initial Screening and In Vitro Evaluation: A Step-by-Step Approach
The following workflow outlines a systematic approach to the initial characterization of the anticancer activity of this compound.
Caption: Experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
Part 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying cancer cell lines that are sensitive to the compound and for determining the appropriate concentration range for subsequent experiments.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - hepatoma)[2]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) |
| A549 (Lung) | > 100 |
| K562 (Leukemia) | 15.2 |
| PC-3 (Prostate) | 45.8 |
| HepG2 (Hepatoma) | 8.5 |
Table 1: Example of a data summary table for hypothetical IC50 values.
Part 2: In Vitro Kinase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the activity of specific protein kinases implicated in cancer, such as VEGFR-2 and EGFR.
Rationale: Based on the activity of similar indazole scaffolds, it is hypothesized that this compound may act as a kinase inhibitor.[3] An in vitro kinase assay provides direct evidence of target engagement and inhibitory potency.
Materials:
-
This compound
-
Recombinant human VEGFR-2 and EGFR kinases
-
Kinase-specific substrate peptides
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection of Kinase Activity: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Part 3: Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a targeted signaling pathway within cancer cells.
Rationale: If the compound inhibits a specific kinase, a corresponding decrease in the phosphorylation of its downstream substrates should be observed. This cellular assay validates the findings from the in vitro kinase assay.
Materials:
-
Cancer cell line showing sensitivity to the compound (e.g., HepG2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat sensitive cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein levels. GAPDH can be used as a loading control.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. The proposed protocols are designed to systematically evaluate its cytotoxic activity, identify its molecular targets, and elucidate its mechanism of action at a cellular level. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and more detailed mechanistic studies. The versatility of the indazole scaffold suggests that this compound could be a valuable addition to the arsenal of anticancer therapeutics.[1]
References
-
ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 2012. Available from: [Link]
-
ResearchGate. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. 2020. Available from: [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. 1981. Available from: [Link]
-
PubMed Central. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 2023. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 2012. Available from: [Link]
-
PubChem. 4-methoxy-1h-indazole-3-carboxylic acid. Available from: [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
-
PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Available from: [Link]
-
PubMed Central. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. 2021. Available from: [Link]
-
PubMed. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. 2020. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 4-methoxy-1H-indazole-3-carboxylate as a Versatile Precursor for Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of Ethyl 4-methoxy-1H-indazole-3-carboxylate as a key starting material for the synthesis of potent and selective kinase inhibitors. We present detailed, field-proven protocols for the synthesis of this precursor, its elaboration into novel inhibitor candidates via robust amide coupling, and the subsequent biological evaluation using state-of-the-art biochemical and cell-based assays. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of properties that make it an exceptional scaffold for kinase inhibitor design.[3] Its bicyclic structure provides a rigid framework for orienting substituents into the ATP-binding pocket of kinases. The two nitrogen atoms of the pyrazole moiety can act as crucial hydrogen bond donors and acceptors, often forming a canonical interaction with the "hinge" region of the kinase, a key determinant of binding affinity.[4]
The specific precursor, This compound , offers distinct advantages:
-
C3-Ester Handle: The ethyl carboxylate at the C3 position is an ideal functional group for elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile anchor for amide coupling reactions—the most common method for introducing diverse R-groups to explore the solvent-front region of the kinase active site.[5]
-
C4-Methoxy Group: The methoxy group at the C4 position provides a valuable steric and electronic handle. It can influence the conformation of the indazole ring and form specific interactions with residues in the kinase pocket, potentially enhancing both potency and selectivity. Its presence is known to improve potency in certain inhibitor classes.[1][6]
This guide will focus on a practical workflow, from the synthesis of this key precursor to the generation and evaluation of novel inhibitors targeting therapeutically relevant kinases such as AXL and c-Met.
Overall Workflow
The following diagram illustrates the comprehensive workflow described in this guide, from precursor synthesis to the generation of actionable biological data.
Caption: From Precursor to Profile: A three-part workflow.
Part 1: Synthesis of the Key Precursor
A robust and scalable synthesis of the title precursor is paramount. The following two-step protocol is based on established synthetic methodologies for indazole-3-carboxylic acids, beginning with a diazotization-cyclization reaction.[7]
Protocol 1.1: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic Acid
Rationale: This procedure utilizes a classical approach where a substituted o-aminophenylacetic acid derivative undergoes diazotization followed by intramolecular cyclization to form the indazole ring. This method is reliable and tolerates a variety of functional groups on the benzene ring.
-
Materials:
-
Methyl 2-amino-6-methoxyphenylacetate (1 equiv.)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv.)
-
Glacial Acetic Acid (2.0 equiv.)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-6-methoxyphenylacetate (1.0 equiv.) in acetonitrile (approx. 0.1 M concentration).
-
Stir the solution at room temperature (20-25 °C) and add glacial acetic acid (2.0 equiv.).
-
After 2-3 minutes, add tert-butyl nitrite (1.5 equiv.) dropwise over 5 minutes. The solution will typically change color to yellow or orange.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction to completion by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mthis compound.
-
Hydrolyze the crude methyl ester directly by dissolving it in a 3:1 mixture of THF:Water, adding Lithium Hydroxide (LiOH, 3 equiv.), and stirring at 40 °C for 4 hours.
-
After cooling, acidify the mixture to pH ~3 with 1N HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-Methoxy-1H-indazole-3-carboxylic Acid as a solid.
-
Protocol 1.2: Fischer Esterification to this compound
Rationale: A standard Fischer esterification provides a straightforward and high-yielding method to convert the carboxylic acid to the desired ethyl ester, which is often more suitable for purification and handling.
-
Materials:
-
4-Methoxy-1H-indazole-3-carboxylic Acid (1 equiv.)
-
Ethanol (EtOH), anhydrous (large excess, acts as solvent and reagent)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~0.1 equiv.)
-
-
Procedure:
-
Suspend the 4-Methoxy-1H-indazole-3-carboxylic acid (1 equiv.) in anhydrous ethanol.
-
Carefully add the catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with Hexanes/EtOAc) to yield pure This compound .
-
Part 2: Elaboration into Potent Kinase Inhibitors
With the precursor in hand, the next critical phase is its conversion into final inhibitor compounds. This is most commonly achieved via amide bond formation. The protocol below first describes the necessary hydrolysis of the ester, followed by a robust amide coupling procedure.
Protocol 2.1: Saponification of the Ethyl Ester
Rationale: The carboxylic acid is the active species for standard amide coupling reactions. Saponification using a strong base like lithium hydroxide is a clean and efficient method to deprotect the ester.
-
Procedure:
-
Dissolve this compound (1 equiv.) in a solvent mixture of THF/Methanol/Water (2:2:1).
-
Add LiOH·H₂O (3 equiv.) and stir the mixture at 45 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
The product, 4-Methoxy-1H-indazole-3-carboxylic Acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly. This product can often be used in the next step without further purification.
-
Protocol 2.2: HATU-Mediated Amide Coupling
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[8] It is widely used in medicinal chemistry for its reliability and broad substrate scope. This protocol details the coupling of the indazole acid with a representative amine, 4-(aminomethyl)pyridine, a common fragment in kinase inhibitors that can interact with the solvent-exposed region.
-
Materials:
-
4-Methoxy-1H-indazole-3-carboxylic Acid (1 equiv.)
-
4-(Aminomethyl)pyridine (1.1 equiv.)
-
HATU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 4-Methoxy-1H-indazole-3-carboxylic Acid (1 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and DIPEA (3 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 4-(aminomethyl)pyridine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with ethyl acetate or a 9:1 mixture of Chloroform:Methanol.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final inhibitor, N-((pyridin-4-yl)methyl)-4-methoxy-1H-indazole-3-carboxamide .
-
Caption: Synthetic conversion of the precursor to inhibitors.
Part 3: Biological Evaluation of Synthesized Inhibitors
Evaluating the synthesized compounds is a critical step to establish their potency, selectivity, and cellular activity. The following protocols outline standard biochemical and cell-based assays.
Protocol 3.1: Biochemical Kinase Assay (Luminescence-Based)
Rationale: Luminescence-based kinase assays, such as the Kinase-Glo® platform, are a gold standard for high-throughput screening. They measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Materials:
-
Recombinant human kinase (e.g., AXL, c-Met) and its corresponding substrate.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Kinase assay buffer.
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting range is from 10 µM down to low nM concentrations.
-
In the wells of a 384-well plate, add the kinase and its specific substrate diluted in assay buffer.
-
Add the diluted inhibitor compounds to the wells (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
After a brief incubation, measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3.2: Cell-Based Anti-Proliferation Assay
Rationale: This assay determines the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the target kinase (e.g., A549 lung cancer cells, which overexpress AXL). A reduction in cell viability indicates that the compound can penetrate cells and inhibit a critical survival pathway.
-
Materials:
-
A549 human lung carcinoma cell line.
-
Complete growth medium (e.g., F-12K Medium + 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.
-
Sterile, clear-bottom, white-walled 96-well plates.
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitors for 72 hours.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percent growth inhibition and determine the EC₅₀ value.
-
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the R-group in the amide coupling step allows for the exploration of SAR. The data can be summarized to guide further optimization.
| Compound ID | R-Group (from R-NH₂) | AXL IC₅₀ (nM) | A549 EC₅₀ (µM) |
| INDZ-001 | Benzyl | 256 | 12.5 |
| INDZ-002 | 4-Fluorobenzyl | 112 | 5.8 |
| INDZ-003 | Pyridin-4-ylmethyl | 35 | 1.2 |
| INDZ-004 | (4-methylpiperazin-1-yl)methyl | 8 | 0.3 |
| Foretinib | (Reference Compound) | 11[9] | 0.26 |
Table 1: Representative SAR data for a hypothetical series of 4-methoxy-1H-indazole-3-carboxamide inhibitors. Data illustrates how modifications to the R-group can significantly impact biochemical potency (IC₅₀) and cellular activity (EC₅₀).
Target Engagement: AXL Signaling Pathway
To confirm that the cellular effects are due to on-target inhibition, a Western blot can be performed to measure the phosphorylation status of the kinase and its downstream effectors.
Caption: AXL signaling pathway and the point of inhibition.
Conclusion and Future Directions
This compound is a high-value, strategically designed precursor for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for its synthesis and elaboration into diverse chemical libraries. By coupling this versatile scaffold with modern biological screening techniques, researchers can efficiently generate and validate new therapeutic candidates. Future work should focus on exploring a wider range of substitutions on both the indazole core and the appended amide moiety to optimize potency, selectivity, and pharmacokinetic properties.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Mollard, A., et al. (2011). Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 907-912.
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]
- Reddy, T. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (n.d.). Retrieved January 19, 2026, from [Link]
- Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.
-
4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
- Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051.
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-333.
- Piao, W., et al. (2012). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
- Liu, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1563.
-
An improved synthesis of indazole‐3‐carboxylic acid - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. growingscience.com [growingscience.com]
- 8. GSK 1363089 | CAS 849217-64-7 | GSK1363089 | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Guide to the N-Alkylation of Indazole-3-carboxylates
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Abstract: This document provides a comprehensive guide to the N-alkylation of indazole-3-carboxylates, a critical transformation in the synthesis of diverse bioactive molecules. We delve into the mechanistic underpinnings of the reaction, focusing on the factors that govern regioselectivity between the N1 and N2 positions. A detailed, field-proven protocol is presented, accompanied by expert insights into experimental design, troubleshooting, and optimization. This guide is designed to empower researchers to confidently and successfully execute this important synthetic step.
Theoretical Background: The Challenge of Regioselectivity
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole core, particularly at the nitrogen atoms, is a key strategy for modulating these properties. The N-alkylation of indazole-3-carboxylates, however, presents a classic chemical challenge: regioselectivity.
The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to the formation of two distinct regioisomers. The distribution of these products is not random; it is dictated by a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed.
-
Electronic Effects: The N1 position is generally considered to be more electron-rich and sterically accessible, often favoring its alkylation. However, the presence of the carboxylate group at the C3 position can influence the electron density distribution across the heterocyclic ring.
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered N1 position.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation. For instance, stronger bases like sodium hydride (NaH) can lead to different selectivity profiles compared to weaker bases such as potassium carbonate (K2CO3). The solvent's polarity and ability to solvate the resulting indazole anion also significantly impact the N1/N2 ratio.
Understanding and controlling these factors is paramount for the successful synthesis of the desired isomer.
Reaction Mechanism & Workflow
The N-alkylation proceeds via a two-step mechanism: deprotonation of the indazole N-H followed by nucleophilic attack of the resulting indazolide anion on the alkylating agent.
Caption: General mechanism for the N-alkylation of indazoles.
The following workflow provides a high-level overview of the experimental procedure.
Caption: High-level experimental workflow for N-alkylation.
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the N-alkylation of an ethyl indazole-3-carboxylate. It can be adapted for different substrates and alkylating agents with minor modifications.
Materials:
-
Ethyl indazole-3-carboxylate (1.0 eq)
-
Potassium carbonate (K2CO3), anhydrous (1.5 - 2.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl indazole-3-carboxylate.
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate.
-
Expert Insight: The choice of base is critical. K2CO3 is a mild and effective base for this transformation, often favoring N1 alkylation. For less reactive alkylating agents or to push the reaction to completion, a stronger base like cesium carbonate (Cs2CO3) or sodium hydride (NaH) can be used. However, stronger bases may alter the regioselectivity.
-
-
Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to ensure a homogenous mixture and initial deprotonation.
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirring suspension. An exothermic reaction may be observed.
-
Trustworthiness Check: A slow, controlled addition is crucial, especially on a larger scale, to manage any potential exotherm and prevent side reactions.
-
-
Heating and Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expert Insight: DMF is a common solvent due to its high boiling point and ability to dissolve the indazolide salt. Acetonitrile is another excellent choice and can sometimes offer cleaner reactions and easier work-up.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
-
Trustworthiness Check: The two regioisomers can often be distinguished by their different polarities on TLC, with one isomer typically being more polar than the other. Characterization by 1H NMR is essential to definitively assign the structures.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the N-alkylation of indazole-3-carboxylates, demonstrating the influence of different parameters on yield and regioselectivity.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 3 | 95 | >95:5 | |
| 2 | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | 60 | 6 | 88 | 85:15 | |
| 3 | Methyl Iodide | NaH | THF | 25 | 2 | 92 | 70:30 | |
| 4 | Isopropyl Bromide | K₂CO₃ | DMF | 100 | 12 | 65 | >95:5 (N1) |
Note: Ratios and yields are representative and can vary based on the specific substrate and precise reaction conditions.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction is sluggish or incomplete, consider using a more reactive alkylating agent (e.g., iodide instead of bromide), a stronger base (Cs2CO3 or NaH), or a higher reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the base and the anionic intermediate.
-
Poor Regioselectivity: The N1/N2 ratio can be difficult to control. If the desired isomer is not the major product, a systematic screen of bases and solvents is recommended. In some cases, protecting group strategies may be necessary to achieve complete regioselectivity.
-
Purification Challenges: The N1 and N2 isomers can sometimes be difficult to separate by chromatography. Careful optimization of the eluent system is required. In some instances, crystallization may be an effective alternative for purification.
By understanding the underlying principles and carefully controlling the reaction parameters, the N-alkylation of indazole-3-carboxylates can be transformed from a challenge into a reliable and reproducible synthetic tool.
References
-
Title: Synthesis and biological evaluation of novel indazole derivatives as potent inhibitors of tumor-induced angiogenesis. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A simple and efficient one-pot synthesis of 1,3- and 2,3-disubstituted indazoles and 1H-pyrazolo[3,4-b]pyridines. Source: Tetrahedron URL: [Link]
-
Title: Regioselective N-alkylation of 1H-indazole-3-carboxylic acid. Source: Journal of Heterocyclic Chemistry URL: [Link]
Application Notes and Protocols: The Strategic Use of Ethyl 4-methoxy-1H-indazole-3-carboxylate in the Synthesis of Potent and Selective EP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target for a spectrum of diseases, including inflammatory conditions, chronic pain, and various cancers.[1][2] Antagonism of the EP4 receptor offers a targeted therapeutic approach, mitigating the pro-inflammatory and tumorigenic signaling cascades initiated by its endogenous ligand, prostaglandin E₂ (PGE₂).[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent EP4 antagonists, utilizing Ethyl 4-methoxy-1H-indazole-3-carboxylate as a key starting material. The synthetic strategy detailed herein is modular, allowing for the generation of a diverse library of candidate molecules for drug discovery programs. We will delve into the rationale behind the synthetic route, provide step-by-step experimental procedures, and discuss the characterization of the synthesized compounds.
The Therapeutic Rationale for EP4 Antagonism
Prostaglandin E₂ (PGE₂) is a lipid mediator that exerts a wide array of biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[4] The EP4 receptor, in particular, is a key player in mediating the inflammatory and immunosuppressive effects of PGE₂.[2][4]
Upon activation by PGE₂, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade can promote vasodilation, pain sensitization, and the suppression of anti-tumor immune responses.[2][5][6] Unlike broad-acting nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostanoids, selective EP4 antagonists offer a more targeted intervention with a potentially improved safety profile.[2]
The therapeutic potential of EP4 antagonists is underscored by the clinical success of molecules like Grapiprant , an FDA-approved treatment for osteoarthritis pain in dogs, which validates the EP4 receptor as a druggable target.[1]
EP4 Signaling Pathways
The signaling downstream of EP4 activation is multifaceted. While the canonical pathway involves Gαs and cAMP production, evidence also points to coupling with Gαi and the activation of the PI3K/Akt pathway, as well as β-arrestin-mediated signaling.[4][6] A comprehensive understanding of these pathways is crucial for the development of antagonists with desired pharmacological profiles.
Caption: Simplified EP4 receptor signaling pathways.
Synthetic Strategy: A Modular Approach
The synthesis of indazole-based EP4 antagonists from this compound follows a robust and modular three-stage synthetic sequence. This approach allows for the introduction of diversity at two key positions, facilitating the exploration of structure-activity relationships (SAR).
Caption: Modular synthetic workflow for EP4 antagonists.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 1-(4-(methoxycarbonyl)benzyl)-4-methoxy-1H-indazole-3-carboxylate (Intermediate 2)
This protocol details the N-alkylation of the starting indazole. The choice of a weak base like potassium carbonate in a polar aprotic solvent like DMF is a common strategy, although it can sometimes lead to mixtures of N1 and N2 isomers. For indazoles with a C3-ester group, N1 alkylation is often favored.
Materials:
-
This compound (1.0 eq)
-
Methyl 4-(bromomethyl)benzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N1-alkylated product.
Rationale:
-
K₂CO₃ and DMF: This combination provides a moderately basic environment suitable for the deprotonation of the indazole nitrogen. DMF is an excellent solvent for this type of Sₙ2 reaction, effectively solvating the potassium cation.
-
Column Chromatography: This step is crucial for separating the desired N1-alkylated regioisomer from any N2-isomer that may have formed, as well as unreacted starting materials.
Protocol 2: Synthesis of 1-(4-(methoxycarbonyl)benzyl)-4-methoxy-1H-indazole-3-carboxylic acid (Intermediate 3)
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.
Materials:
-
Ethyl 1-(4-(methoxycarbonyl)benzyl)-4-methoxy-1H-indazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester in a 2:2:1 mixture of THF/MeOH/H₂O.
-
Add lithium hydroxide monohydrate to the solution.
-
Heat the reaction mixture to 45 °C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH ~3-4 with 1 M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the carboxylic acid.
Rationale:
-
LiOH in THF/MeOH/H₂O: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The mixed solvent system ensures the solubility of both the ester and the hydroxide salt.
-
Acidification: This step is necessary to protonate the carboxylate salt formed during the reaction, causing the neutral carboxylic acid to precipitate.
Protocol 3: Synthesis of 1-((4-carboxybenzyl)carbamoyl)-4-methoxy-N-(aryl)-1H-indazole-3-carboxamide (Final Product)
This final step involves the coupling of the indazole carboxylic acid with an amine, in this case, 4-(aminomethyl)benzoic acid, to form the final amide product. HATU is a highly efficient coupling reagent that minimizes side reactions.
Materials:
-
1-(4-(methoxycarbonyl)benzyl)-4-methoxy-1H-indazole-3-carboxylic acid (1.0 eq)
-
4-(aminomethyl)benzoic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add 4-(aminomethyl)benzoic acid, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final EP4 antagonist.
Rationale:
-
HATU and DIPEA: HATU is a uronium-based coupling agent that activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and to facilitate the reaction.
-
Aqueous Work-up: The washing steps are designed to remove any remaining starting materials, coupling reagents, and by-products.
Data Presentation and Characterization
The successful synthesis of the target EP4 antagonist and its intermediates should be confirmed by standard analytical techniques.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Product Purity (by HPLC) |
| 1 | N-Alkylation | K₂CO₃, Methyl 4-(bromomethyl)benzoate | DMF | 70-85% | >95% |
| 2 | Saponification | LiOH·H₂O | THF/MeOH/H₂O | 85-95% | >98% |
| 3 | Amide Coupling | HATU, DIPEA, 4-(aminomethyl)benzoic acid | DMF | 60-75% | >99% |
Table 2: Characterization Data for a Representative EP4 Antagonist
| Compound | Molecular Formula | MW | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI) [M+H]⁺ |
| Final Product | C₂₆H₂₂N₄O₆ | 486.48 | 12.8 (s, 1H), 9.1 (t, 1H), 8.2 (d, 1H), 7.9 (d, 2H), 7.6 (d, 1H), 7.4 (m, 3H), 7.2 (d, 1H), 5.8 (s, 2H), 4.6 (d, 2H), 3.9 (s, 3H) | 487.15 |
Note: The ¹H NMR data is a representative example and may vary slightly depending on the specific R¹ and R² groups.
Table 3: Biological Activity of Representative Indazole-based EP4 Antagonists
| Compound ID | EP4 IC₅₀ (nM) | Selectivity vs EP1, EP2, EP3 | Reference |
| Compound 14 | 1.1 ± 0.1 | >1000-fold | [2] |
| E7046 | 13.5 | High | [3] |
Conclusion
The synthetic route starting from this compound provides a versatile and efficient platform for the discovery and development of novel EP4 receptor antagonists. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of analogs for SAR studies. The detailed explanations of the rationale behind the experimental choices are intended to empower researchers to troubleshoot and optimize these synthetic transformations. The continued exploration of the chemical space around the indazole scaffold holds significant promise for the development of next-generation therapeutics targeting the EP4 receptor.
References
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Flesch, D., et al. (2018). E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacology & Therapeutics, 185, 90-111. Available at: [Link]
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Moreno, J. J. (2017). Eicosanoid receptors: Targets for the treatment of disrupted intestinal epithelial homeostasis. European Journal of Pharmacology, 796, 7-19. Available at: [Link]
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Organic Syntheses. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
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Galli, F., et al. (2020). Prostaglandin E2 receptor EP4 as a therapeutic target in cancer. Cancers, 12(4), 863. Available at: [Link]
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Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. Journal of Biological Chemistry, 282(16), 11613-11617. Available at: [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Rausch-Derra, L., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Veterinary Medicine and Science, 2(1), 3-9. Available at: [Link]
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Wang, D., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5037-5059. Available at: [Link]
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Qiao, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 841-848. Available at: [Link]
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Application Notes & Protocols for High-Throughput Screening of Indazole-3-Carboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indazole-3-Carboxylate Scaffold in Modern Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities as both a donor and acceptor.[1] This bioisosteric relationship has propelled indazole derivatives to the forefront of drug discovery, particularly as potent and selective kinase inhibitors.[1] The functionalization at the 3-position, especially with a carboxamide group, has led to the development of several marketed drugs, including the kinase inhibitors axitinib and pazopanib.[1] Indazole-3-carboxylate derivatives, the focus of this guide, are key synthetic intermediates and a compound class in their own right, demonstrating a wide range of biological activities. They have been identified as potent modulators of critical drug target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[2][3][4]
High-throughput screening (HTS) is the cornerstone of modern hit-to-lead campaigns, enabling the rapid evaluation of large chemical libraries against specific biological targets.[5] The successful prosecution of an HTS campaign hinges on the development of robust, scalable, and biologically relevant assays.[6] This document provides detailed application notes and step-by-step protocols for HTS assays tailored to identify and characterize bioactive indazole-3-carboxylate derivatives. The methodologies described are selected for their proven reliability, compatibility with automation, and their relevance to the target classes most frequently modulated by this chemical scaffold.
Section 1: Kinase Inhibition Assays
Indazole-3-carboxamides have emerged as a versatile scaffold for designing potent inhibitors of protein kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammation.[2][7] A robust HTS assay for kinase activity is essential for identifying novel inhibitors from a library of indazole derivatives. Luminescence-based assays that quantify ATP consumption (or ADP production) are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and resistance to compound interference.[6][8]
Featured Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.[8][9] The assay's two-step process (Figure 1) first eliminates unused ATP and then converts the ADP product into a quantifiable luminescent signal, resulting in a highly sensitive and robust assay.[8][9]
Target Rationale: p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that acts as a key effector for the Rho GTPases Rac1 and Cdc42, regulating cytoskeletal dynamics, cell motility, and survival.[10][11] Its aberrant activation is linked to tumor progression and metastasis, making it a compelling target for anti-cancer drug discovery.[7][10] 1H-indazole-3-carboxamide derivatives have been successfully identified as potent and selective PAK1 inhibitors through screening campaigns.[7]
Signaling Pathway: PAK1 Activation and Downstream Effects
PAK1 is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), which lead to the activation of Rac1/Cdc42.[4][12] Once activated, PAK1 phosphorylates a multitude of downstream substrates, influencing pathways that control cell survival, proliferation, and migration.
Detailed HTS Protocol: GloSensor™ cAMP Assay for EP4 Antagonists
This protocol is for a 384-well, live-cell assay to identify antagonists of the EP4 receptor.
1. Cell & Reagent Preparation:
-
Cell Line: Use a host cell line (e.g., HEK293) stably or transiently co-expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid.
-
Cell Plating: Seed the cells into white, opaque 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight at 37°C, 5% CO₂. [13]* Equilibration Medium: Prepare a CO₂-independent medium containing 2% (v/v) GloSensor™ cAMP Reagent. [13]* Compound Plates: Prepare serial dilutions of the indazole-3-carboxylate library in an appropriate assay buffer.
-
Agonist Solution: Prepare a solution of a known EP4 agonist (e.g., PGE2) at a concentration that elicits an EC₈₀ response, as determined from a prior agonist dose-response curve.
2. Assay Procedure:
-
Medium Exchange: Carefully remove the culture medium from the cell plate.
-
Reagent Equilibration: Add 20 µL of Equilibration Medium to each well. Incubate the plate at room temperature for at least 2 hours, protected from light, to allow for reagent loading and signal stabilization. [14]3. Compound Addition: Add 10 µL of the test compound solution to the wells.
-
Antagonist Incubation: Incubate for 15-30 minutes at room temperature.
-
Agonist Challenge: Add 10 µL of the EC₈₀ agonist solution to all wells (except for negative controls).
-
Signal Development: Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis & Interpretation:
| Parameter | Max Signal Control | Basal Control | Test Compound (Antagonist) |
| Description | Cells + Agonist (EC₈₀) + Vehicle | Cells + Vehicle (No Agonist) | Cells + Test Compound + Agonist (EC₈₀) |
| Expected RLU | High Luminescence | Low Basal Luminescence | Reduced Luminescence |
| Interpretation | Represents 0% antagonism | Represents background signal | Antagonism of the EP4 receptor |
-
Calculate the percent antagonism for each compound concentration relative to the maximum signal (0% antagonism) and basal (100% antagonism) controls.
-
Determine IC₅₀ values by fitting the dose-response data to a suitable pharmacological model.
Section 3: Ion Channel Modulation Assays
Certain indazole-3-carboxamide derivatives have been shown to act as blockers of store-operated calcium entry (SOCE) by inhibiting the Orai calcium channel, a component of the calcium release-activated calcium (CRAC) channel. [4][15]CRAC channels are critical for immune cell activation, making them attractive targets for autoimmune and inflammatory diseases. [15]High-throughput screening for CRAC channel modulators is commonly performed using fluorescence-based calcium flux assays.
Featured Assay: FLIPR® Calcium Flux Assay
The Fluorometric Imaging Plate Reader (FLIPR®) system enables the real-time measurement of intracellular calcium concentration on a plate-wide scale. [16]The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells. Upon channel opening and calcium influx, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity, which is monitored by the FLIPR instrument. [17]This technology is a gold standard for HTS of ion channels and Gq-coupled GPCRs. [16][18]
Target Rationale: CRAC (Orai1) Channel
The CRAC channel is a highly calcium-selective ion channel that is activated upon the depletion of calcium from the endoplasmic reticulum (ER). [19]This process, known as SOCE, is initiated by the ER calcium sensor STIM1, which oligomerizes and translocates to ER-plasma membrane junctions to activate the Orai1 channel pore. [2][3]The resulting sustained calcium influx is essential for the activation of transcription factors like NFAT, leading to T-cell proliferation and cytokine release.
Signaling Pathway: CRAC Channel Activation
CRAC channel activation is a multi-step process that links cell surface receptor signaling to calcium entry across the plasma membrane.
Detailed HTS Protocol: FLIPR® Calcium Flux Assay for CRAC Channel Blockers
This protocol describes a "no-wash" assay format in 384-well plates to identify inhibitors of SOCE.
1. Cell & Reagent Preparation:
-
Cell Line: Use a cell line suitable for SOCE assays, such as Jurkat T-cells or HEK293 cells stably expressing Orai1 and STIM1.
-
Cell Plating: Plate cells in black-wall, clear-bottom 384-well plates and incubate overnight. [1]* Dye Loading Buffer: Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) and probenecid (an anion-exchange inhibitor that prevents dye leakage) in a physiological buffer like HBSS.
-
Compound Plates: Prepare 4X final concentration plates of the indazole-3-carboxylate library.
-
SOCE Activator: Prepare a 4X solution of a SERCA pump inhibitor like thapsigargin or ionomycin to deplete ER calcium stores and activate SOCE.
2. Assay Procedure:
-
Dye Loading: Remove the culture medium and add 25 µL of Dye Loading Buffer to each well. Incubate for 60 minutes at 37°C, 5% CO₂, protected from light. [1]2. Compound Addition & FLIPR Setup: Transfer the cell plate and the compound plate to the FLIPR instrument. Program the instrument to add 12.5 µL from the compound plate to the cell plate.
-
Baseline Reading: The FLIPR reads a stable baseline fluorescence for 10-20 seconds.
-
Compound Incubation: The instrument adds the compound solutions, and the plate is incubated for a desired time (e.g., 10-20 minutes) while fluorescence is continuously monitored or read at intervals.
-
SOCE Activation: The FLIPR's second pipettor head adds 12.5 µL of the thapsigargin solution to induce ER store depletion and subsequent calcium influx through CRAC channels.
-
Data Acquisition: Fluorescence is monitored for another 2-5 minutes to capture the peak calcium response.
3. Data Analysis & Interpretation:
| Parameter | Positive Control (SOCE) | Negative Control (No Activator) | Test Compound (Blocker) |
| Description | Cells + Thapsigargin + Vehicle | Cells + Vehicle (No Thapsigargin) | Cells + Thapsigargin + Test Compound |
| Expected ΔRFU | Large increase in fluorescence | No significant change | Attenuated increase in fluorescence |
| Interpretation | Represents 100% SOCE activity | Represents basal calcium level | Inhibition of CRAC channel activity |
-
The primary readout is the change in Relative Fluorescence Units (ΔRFU) from baseline to the peak response after thapsigargin addition.
-
Calculate percent inhibition based on the ΔRFU of the positive and negative controls.
-
Determine IC₅₀ values from the concentration-response curves.
References
-
Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
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Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. Available at: [Link]
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Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Institutes of Health. Available at: [Link]
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The structure of the EP4 receptor and its activation of signaling modules. (n.d.). ResearchGate. Available at: [Link]
-
Differential signaling pathway of EP4. (n.d.). ResearchGate. Available at: [Link]
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P-21 activated kinase (PAK)1 signalling downstream of receptor tyrosine kinases (RTK). (n.d.). ResearchGate. Available at: [Link]
-
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Available at: [Link]
-
The molecular physiology of CRAC channels. (n.d.). PubMed Central. Available at: [Link]
-
Advances in luminescence-based technologies for drug discovery. (2022). PubMed Central. Available at: [Link]
-
Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. (n.d.). ResearchGate. Available at: [Link]
-
GSK-3β: A Bifunctional Role in Cell Death Pathways. (n.d.). PubMed Central. Available at: [Link]
-
ADP Glo Protocol. (n.d.). Protocol. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. Available at: [Link]
-
Schematic representation of GSK‐3β signaling pathways and activity regulation. (n.d.). ResearchGate. Available at: [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI. Available at: [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Available at: [Link]
-
Calcium release activated channel. (n.d.). Wikipedia. Available at: [Link]
-
Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. (2025). American Chemical Society. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PubMed Central. Available at: [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (n.d.). National Institutes of Health. Available at: [Link]
-
The prostanoid EP4 receptor and its signaling pathway. (2013). PubMed. Available at: [Link]
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A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. (n.d.). PubMed Central. Available at: [Link]
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How Does a FLIPR Calcium Assay Work?. (n.d.). United Relay. Available at: [Link]
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The Prostanoid EP4 Receptor and Its Signaling Pathway. (n.d.). researchmap. Available at: [Link]
-
The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration. (n.d.). PubMed Central. Available at: [Link]
-
GSK3 Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
PAK1. (n.d.). Wikipedia. Available at: [Link]
-
Structure, Biochemistry, and Biology of PAK Kinases. (n.d.). PubMed Central. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). PubMed Central. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. (2025). ResearchGate. Available at: [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (n.d.). PubMed Central. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Purification of Ethyl 4-methoxy-1H-indazole-3-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Chromatographic Purification of Indazole Derivatives
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 4-methoxy-1H-indazole-3-carboxylate is a key building block in the synthesis of complex pharmaceutical compounds. Its purity is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and potential downstream toxicological issues. Column chromatography is a robust and widely adopted technique for the purification of such heterocyclic compounds, offering a high degree of separation based on the differential partitioning of components between a stationary phase and a mobile phase.
This document provides a detailed guide to the purification of this compound using silica gel column chromatography. The protocol is designed to be a self-validating system, with explanations for each step grounded in chromatographic theory and practical laboratory experience.
Principle of Separation: Exploiting Polarity Differences
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation is governed by the polarity of the molecules in the crude mixture.
-
This compound , with its methoxy, ester, and indazole functionalities, is a moderately polar compound.
-
Potential Impurities : Based on common synthetic routes, such as the cyclization of a substituted 2-nitrotoluene derivative followed by esterification, potential impurities may include unreacted starting materials or byproducts from incomplete reactions. These impurities are likely to have different polarities compared to the desired product. For instance, less polar impurities will travel faster through the column, while more polar impurities will be more strongly adsorbed to the silica gel and elute later.
The selection of an appropriate solvent system is therefore critical to achieving a successful separation.
Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the target compound from its impurities, with the Rf value of the desired product typically falling between 0.25 and 0.35.[1] This range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and a lengthy purification).
A common and effective solvent system for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] For this compound, a starting point for TLC analysis would be a 3:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted by varying the ratio of the two solvents to achieve the optimal Rf value.
Table 1: TLC Analysis Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica gel 60 F254 plates | Standard polar stationary phase for routine analysis. |
| Mobile Phase | Hexanes:Ethyl Acetate (start with 3:1, adjust as needed) | Provides a good polarity range for separating moderately polar compounds. |
| Visualization | UV light (254 nm) and/or a staining agent (e.g., KMnO4) | The indazole ring is UV active. Staining can reveal non-UV active impurities. |
| Target Rf | 0.25 - 0.35 | Optimal for good separation and efficient elution in column chromatography. |
Column Chromatography Protocol
This protocol details the purification of crude this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
TLC plates, developing chamber, and visualization tools
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Procedure
1. Column Preparation (Slurry Packing Method)
-
Step 1.1: Securely clamp the chromatography column in a vertical position.
-
Step 1.2: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Step 1.3: Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
Step 1.4: In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexanes:ethyl acetate). The amount of silica gel should be approximately 30-100 times the weight of the crude product, depending on the difficulty of the separation.
-
Step 1.5: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove any air bubbles.
-
Step 1.6: Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase.
-
Step 1.7: Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
2. Sample Loading
-
Step 2.1: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Step 2.2: Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Step 2.3: Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Step 2.4: Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
3. Elution and Fraction Collection
-
Step 3.1: Carefully fill the column with the eluent.
-
Step 3.2: Begin eluting the column, collecting the eluate in a series of labeled test tubes or flasks (fractions). Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas.
-
Step 3.3: If a gradient elution is required (based on TLC analysis showing impurities with very different polarities), start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.
4. Monitoring and Analysis
-
Step 4.1: Monitor the separation by spotting every few fractions on a TLC plate.
-
Step 4.2: Develop the TLC plate in the appropriate solvent system and visualize the spots.
-
Step 4.3: Identify the fractions containing the pure product (those showing a single spot at the correct Rf value).
5. Product Isolation
-
Step 5.1: Combine the fractions that contain the pure this compound.
-
Step 5.2: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Step 5.3: Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommended Value/Solvent System | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard polar adsorbent for normal-phase chromatography. Finer mesh provides higher resolution. |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate (e.g., from 4:1 to 2:1) | Starting with a less polar mixture allows for the elution of non-polar impurities first. Gradually increasing the polarity elutes the target compound and then more polar impurities. |
| Sample Loading | Wet loading in a minimal amount of solvent | Ensures a narrow band at the start of the chromatography for better separation. |
| Fraction Size | Dependent on column size and flow rate (e.g., 10-20 mL) | Smaller fractions provide better resolution in identifying the pure compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the origin | Eluent is not polar enough. | Increase the polarity of the eluent by adding more ethyl acetate. |
| Compound elutes too quickly (high Rf) | Eluent is too polar. | Decrease the polarity of the eluent by adding more hexanes. |
| Poor separation of spots | Inappropriate solvent system or overloaded column. | Re-optimize the solvent system using TLC. Use a larger column or less crude material. |
| Streaking or tailing of spots | Sample is too concentrated, or interactions with silica. | Dilute the sample before loading. Consider adding a small amount of a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent. |
| Cracks in the silica gel bed | Improper packing or running the column dry. | Ensure proper slurry packing and never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of this compound by column chromatography is a critical step in many synthetic workflows. By carefully selecting the chromatographic conditions based on preliminary TLC analysis and understanding the principles of the separation, researchers can achieve high purity of this valuable building block. The protocol and guidelines presented here provide a comprehensive framework for achieving this goal, ensuring the integrity of subsequent research and development activities.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Packing. (2012). [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. (2015). [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. [Link]
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
-
Royal Society of Chemistry. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). [Link]
-
ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). [Link]
- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
-
LibreTexts Chemistry. 5. Thin Layer Chromatography. [Link]
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Scale-up synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate for preclinical studies
An Application Guide for the Multi-Gram Synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate for Preclinical Evaluation
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The indazole nucleus is a "privileged scaffold" found in numerous biologically active compounds, including several FDA-approved anti-cancer drugs.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a robust, field-tested methodology for producing multi-gram quantities of the target compound, suitable for extensive preclinical studies. The synthetic strategy is centered around the well-established Japp-Klingemann reaction, chosen for its reliability, scalability, and use of readily available starting materials.[3][4] We provide in-depth explanations for experimental choices, detailed safety protocols, quality control parameters, and troubleshooting guidance to ensure a reproducible and efficient synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic compound that has garnered immense interest in pharmaceutical research due to its versatile biological activities.[5][6] Derivatives of indazole are known to exhibit a wide pharmacological spectrum, including anti-inflammatory, anti-cancer, anti-HIV, and antibacterial properties.[6][7][8] The structural rigidity and unique electronic properties of the indazole core allow it to serve as an effective pharmacophore in designing targeted therapies, particularly protein kinase inhibitors.[7]
This compound is a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The ester and methoxy functionalities provide key handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[9][10] The provision of a reliable scale-up synthesis is therefore critical to advancing research programs that rely on this molecular scaffold. This document outlines such a procedure, from starting materials to purified product, with an emphasis on safety, efficiency, and scalability.
Synthetic Strategy and Workflow
The chosen synthetic route employs the Japp-Klingemann reaction, a classic and powerful method for forming hydrazones from β-keto-esters and aryl diazonium salts, which can then cyclize to form the indazole core.[4][11] This approach is advantageous for scale-up due to its predictable mechanism and tolerance for various functional groups.
The overall workflow involves two primary stages:
-
Diazotization: Conversion of the starting aniline (3-methoxyaniline) into a reactive diazonium salt.
-
Japp-Klingemann Cyclization: Coupling of the diazonium salt with a β-keto-ester (diethyl acetylmalonate) followed by base-mediated cyclization to yield the target indazole.
Figure 2: Key challenges and mitigation strategies for process scale-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Inefficient coupling/cyclization. | 1. Check nitrite purity; ensure slight excess is used. 2. Improve cooling efficiency; ensure addition is slow and temperature is kept < 5 °C. 3. Ensure sufficient base is used; allow for adequate reaction time (12-16 h). |
| Product is Dark/Oily | 1. Formation of azo dye side products. 2. Insufficient washing of crude product. | 1. Ensure efficient stirring during coupling. Consider a charcoal treatment during recrystallization. 2. Wash filter cake thoroughly with cold water until filtrate is colorless. |
| Difficulty Crystallizing | 1. Presence of impurities. 2. Cooling too rapidly. | 1. Re-purify the crude material, possibly with a pre-wash with a non-polar solvent like hexanes to remove greasy impurities. 2. Allow the hot solution to cool slowly and undisturbed to room temperature before cooling in an ice bath. |
Safety Precautions
General: Standard laboratory PPE (safety glasses, lab coat, gloves) is mandatory. All operations must be performed in a chemical fume hood.
Specific Hazards:
-
Sodium Nitrite: Strong oxidizer. Toxic if ingested.
-
Hydrochloric Acid / Sodium Hydroxide: Highly corrosive. Cause severe burns. Handle with extreme care.
-
Aryl Diazonium Salts: Thermally unstable. Potential for explosion if heated or isolated in a dry state. NEVER isolate the intermediate. Always keep the solution cold.
-
Scale-Up Operations: The exotherms associated with this reaction become significantly more challenging to control at a larger scale. A thorough process safety review is required before attempting this synthesis on a scale larger than described here.
References
-
Standard Operating Procedure: Sodium Hydride. (2012). University of California, Santa Barbara. [Link]
-
Hazard Summary: Sodium Hydride. (Rev. 2008). New Jersey Department of Health. [Link]
-
MSDS for Sodium Hydride. Alkali Metals Limited. [Link]
-
Sodium hydride. (2022). Sciencemadness Wiki. [Link]
-
The Japp‐Klingemann Reaction. (2016). ResearchGate. [Link]
-
Japp–Klingemann reaction. Wikipedia. [Link]
-
Ahamad, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]
-
Zaripov, I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Zaripov, I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link]
-
Gram-scale synthesis of 1H-indazole 2a. (2019). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). Journal of the Iranian Chemical Society. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Corsi, G., et al. (1981). Basic and applied research in the study of indazole carboxylic acids. Chemotherapy, 27(Suppl 2), 9-20. [Link]
-
Pathways for the synthesis of indazole derivatives. (2021). ResearchGate. [Link]
-
1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. (2020). ResearchGate. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 13123-13133. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4933-4952. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the common challenges encountered during this synthesis and significantly improve your yield and purity.
Indazoles are a critical structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like axitinib and pazopanib.[1] this compound is a valuable building block for accessing these complex molecules. The most common and reliable route to this class of compounds involves a two-step sequence: the Japp-Klingemann reaction followed by an acid-catalyzed Fischer-type cyclization .[2]
This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during the synthesis.
Q1: My overall yield of this compound is consistently low or the reaction fails to go to completion. What are the primary causes and how can I fix this?
A: Low yields are a frequent challenge and can stem from issues in either the Japp-Klingemann coupling or the subsequent cyclization step.[3] Let's break down the potential causes systematically.
Cause 1: Suboptimal Diazotization and Japp-Klingemann Reaction Conditions The initial formation of the arylhydrazone intermediate via the Japp-Klingemann reaction is critical.[4]
-
Poor Diazonium Salt Stability: The diazonium salt of 2-amino-5-methoxybenzoic acid (or a related aniline) can be unstable. It should be prepared at low temperatures (0-5 °C) and used immediately. Decomposition will lead to a significant drop in yield.
-
Incorrect pH: The Japp-Klingemann reaction requires careful pH control. The coupling of the diazonium salt with the β-keto-ester (ethyl 2-methylacetoacetate) is typically performed under basic or neutral conditions to facilitate the formation of the enolate. However, excessively high pH can lead to side reactions of the diazonium salt.
-
Solvent Effects: The choice of solvent is crucial. For instance, in related reactions, the addition of a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase the yield, while an excess of water can be detrimental.[5]
Solution Protocol:
-
Diazotization: Dissolve your starting aniline (e.g., 2-amino-5-methoxybenzoic acid derivative) in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, ensuring the temperature never exceeds 5 °C.
-
Japp-Klingemann Coupling: In a separate flask, dissolve your β-keto-ester and a base like sodium acetate or sodium hydroxide in a suitable solvent (e.g., ethanol/water). Cool this solution to 0-5 °C.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the β-keto-ester solution, maintaining the low temperature and vigorous stirring. Monitor the reaction by TLC until the starting materials are consumed.
Cause 2: Inefficient Fischer-Type Cyclization The acid-catalyzed cyclization of the intermediate hydrazone to form the indazole ring is the final, yield-determining step.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is very important.[6] While Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are effective, polyphosphoric acid (PPA) is often used to drive the reaction to completion, especially with less reactive substrates.[7][8] Lewis acids such as ZnCl₂, BF₃, and AlCl₃ can also be employed.[6][9]
-
Suboptimal Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition and the formation of tar-like side products.[3][5] A systematic screening of temperatures (e.g., 80-120 °C) is recommended to find the optimal balance for your specific substrate.[5]
-
Water Scavenging: The cyclization reaction eliminates a molecule of water. If water is not effectively removed from the reaction medium, the equilibrium may not favor product formation. Using a dehydrating acid like PPA or setting up the reaction with a Dean-Stark trap can improve yields.
Solution Protocol:
-
Isolate the crude hydrazone from the Japp-Klingemann step.
-
Add the hydrazone to the acid catalyst. If using PPA, it can often serve as both the catalyst and solvent. For other acids, a high-boiling solvent like toluene or xylene is suitable.
-
Heat the mixture to the optimized temperature (e.g., 100 °C) and monitor by TLC.
-
Upon completion, the workup typically involves pouring the reaction mixture into ice water and extracting the product.
Troubleshooting Logic Flow
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: A Troubleshooting Guide for the Fischer-Type Synthesis of Indazoles
Welcome to the Technical Support Center for Indazole Synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole derivatives, particularly through Fischer-type cyclization reactions. Indazoles are a critical scaffold in medicinal chemistry, and their synthesis can present unique challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of indazoles, particularly when using precursors like ortho-halo or ortho-nitrobenzaldehyde hydrazones.
Q1: My indazole synthesis is resulting in a very low yield or failing completely. What are the common contributing factors?
Low or no yield in a Fischer-type indazole synthesis can be attributed to several factors, often related to the stability of intermediates and the specific reaction conditions required for cyclization.
Potential Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the arylhydrazone may be incomplete.
-
Troubleshooting: Ensure your aldehyde or ketone and hydrazine starting materials are pure. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting materials. In some cases, isolating the hydrazone before proceeding with the cyclization can improve yields.[3]
-
-
Unfavorable Electronic Effects: The electronic nature of the substituents on your arylhydrazine or the benzaldehyde can significantly impact the reaction.
-
Electron-donating groups on the arylhydrazine can sometimes favor an undesired N-N bond cleavage over the desired cyclization.[3][4]
-
Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and requiring harsher conditions.[3]
-
Troubleshooting: Carefully consider the electronic properties of your substrates. For deactivated systems, you may need to screen stronger acid catalysts or higher reaction temperatures.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the cyclization, while one that is too strong could lead to degradation of your starting materials or product.
-
Troubleshooting: A screening of both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is often necessary to find the optimal catalyst for your specific substrate.[5]
-
-
Suboptimal Reaction Temperature and Time: These reactions are highly sensitive to temperature. Insufficient heat may not provide the activation energy needed for the key rearrangement and cyclization steps, while excessive heat can lead to decomposition.
-
Troubleshooting: Systematically vary the reaction temperature and monitor the progress by TLC. Start with conditions reported for similar substrates and adjust as needed. Microwave-assisted synthesis can sometimes offer better control and improved yields by enabling rapid heating to a precise temperature.[6]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of side products is a common challenge in indazole synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Formation of Stable Hydrazones That Fail to Cyclize: In some cases, the hydrazone intermediate is stable and does not proceed to the indazole product. This is particularly problematic if a necessary ortho-substituent for cyclization is absent or has been modified.[1]
-
Mitigation: Ensure the presence of the required ortho-leaving group (e.g., halogen or nitro group). Optimizing the cyclization conditions, such as increasing the acid strength or temperature, can help drive the reaction towards the desired product.
-
-
Dimerization and Polymerization: Under harsh acidic conditions or at elevated temperatures, starting materials or the desired indazole product can be susceptible to dimerization or polymerization.[1]
-
Mitigation: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Wolf-Kishner Reduction: When using o-fluorobenzaldehydes directly with hydrazine, a competitive Wolf-Kishner reduction can occur, leading to the formation of fluorotoluenes as a side product.
-
Mitigation: One effective strategy is to use O-methyloxime derivatives of the benzaldehydes. This modification has been shown to eliminate the competitive Wolf-Kishner reduction.[7]
-
Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of the starting hydrazone. What should I do?
Incomplete conversion is a frequent issue and often points to insufficient activation for the cyclization step.
Troubleshooting Steps for Incomplete Conversion:
-
Increase Acid Strength: The cyclization is acid-catalyzed. If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂).[3]
-
Increase Reaction Temperature: The key bond-forming steps in a Fischer-type synthesis often have a significant activation energy and may require elevated temperatures. Cautiously increase the temperature while monitoring for any signs of product or starting material degradation.[3]
-
Check Purity of Reactants: Impurities in your starting materials, particularly the arylhydrazine, can inhibit the reaction. Ensure your reagents are of high purity.[3]
-
Consider In Situ Formation: Some hydrazones can be unstable. If you are isolating the hydrazone before cyclization, consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions.[3]
Q4: I have synthesized a mixture of N-1 and N-2 substituted indazole isomers. How can I effectively separate them?
The formation of N-1 and N-2 isomers is a common challenge in the synthesis of substituted indazoles, and their separation can be difficult due to their similar physical properties.
Separation and Selectivity Strategies:
-
Chromatography: While challenging, column chromatography on silica gel is a standard method for separating isomers. Careful optimization of the eluent system is crucial.
-
Recrystallization: Recrystallization from a mixed solvent system can be a highly effective technique for separating isomers, especially on a larger scale.[8] A systematic screening of different solvent combinations and ratios is recommended.
-
Improving Regioselectivity: The choice of reaction conditions can influence the N1:N2 ratio.
-
For N-alkylation of indazoles, the base and alkylating agent can have a significant impact on the regioselectivity. For instance, using sodium hydride as the base in THF often favors N1-alkylation.[9]
-
One-pot syntheses, such as the Condensation-Cadogan Reductive Cyclization, can offer high regioselectivity for the synthesis of 2H-indazoles.[9]
-
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates.
Protocol 1: Synthesis of N-Phenyl-1H-Indazoles from o-Chlorobenzaldehyde Hydrazones
This protocol is adapted from a copper-catalyzed intramolecular N-arylation.[10]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the o-chlorobenzaldehyde (1.0 eq) and phenylhydrazine (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature and monitor by TLC until the aldehyde is consumed.
-
Isolate the hydrazone by precipitation with cold water and filtration.
-
-
Cyclization:
-
To a reaction vessel, add the dried hydrazone (1.0 eq), copper(I) iodide (CuI, catalytic amount), and a suitable base (e.g., potassium hydroxide) in a solvent such as DMF.
-
Heat the mixture at 120 °C and monitor the reaction progress.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is based on a mild and efficient one-pot synthesis of 2H-indazoles.[9][11]
-
Reaction Setup:
-
In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and a phosphine reducing agent (e.g., tri-n-butylphosphine) in a suitable solvent like toluene.
-
-
Reaction Execution:
-
Heat the mixture to reflux. The imine is formed in situ, followed by reductive cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2H-indazole.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield/Reaction Failure
| Potential Cause | Recommended Action | Reference(s) |
| Incomplete Hydrazone Formation | Monitor reaction by TLC/LC-MS; consider isolating the hydrazone. | [3] |
| Unfavorable Electronic Effects | Screen different catalysts and reaction temperatures. | [3][4] |
| Inappropriate Acid Catalyst | Screen a variety of Brønsted and Lewis acids. | [5] |
| Suboptimal Temperature/Time | Systematically vary temperature and monitor reaction progress. | [6] |
Visualizations
Reaction Mechanism: Fischer-Type Indazole Synthesis
Caption: General mechanism for Fischer-type indazole synthesis.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the cyclization of 1a. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of arylhydrazone 3a to indazoles 4a and 5a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]
-
Sci-Hub. (n.d.). Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Retrieved from [Link]
-
University of Tennessee at Chattanooga. (2017). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploration of the interrupted Fischer indolization reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Key steps of the proposed mechanism for the Fischer indolization. Retrieved from [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 1- H indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. Retrieved from [Link]
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- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 11. sci-hub.box [sci-hub.box]
Technical Support Center: Optimization of Reaction Conditions for Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing specific N-alkylated indazole regioisomers. The indazole nucleus is a privileged scaffold in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) makes regioselective alkylation a significant synthetic challenge.[1][2] Direct alkylation frequently yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your reactions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses the most common issues encountered during indazole N-alkylation in a practical question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I improve this?
This is the most frequent challenge in indazole alkylation. The outcome is a delicate balance of thermodynamics, kinetics, and the specific reaction components. The key is to adjust conditions to favor one pathway over the other.
Core Causality: The regioselectivity is dictated by the interplay between the base, solvent, counter-ion, and the indazole substrate itself.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable, but both nitrogen atoms remain nucleophilic.[3][7] Your goal is to create an environment that selectively favors attack at one nitrogen.
Suggested Solutions:
Your strategy will depend on which isomer you are targeting. The following workflow provides a decision-making framework.
Caption: Troubleshooting workflow for improving N1/N2 regioselectivity.
Question 2: My reaction has stalled, showing low or no conversion of the starting material. What should I do?
Core Causality: Low conversion is typically due to one of three factors:
-
Insufficient Deprotonation: The base is not strong enough to deprotonate the indazole N-H effectively.
-
Poor Solubility: The indazole or the deprotonated indazolide salt is not soluble in the chosen solvent.
-
Unreactive Electrophile: The alkylating agent is not sufficiently reactive under the reaction conditions.
Suggested Solutions:
-
Re-evaluate Your Base: If you are using a weak base like K₂CO₃ or Na₂CO₃ and seeing poor conversion, consider switching to a stronger base. Sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices that ensure complete deprotonation.[5][6]
-
Change the Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. If you observe poor conversion in a less polar solvent like THF, switching to DMF or DMSO can enhance solubility and reaction rates.[5][6] However, be aware that solvent choice can also impact regioselectivity.[5]
-
Increase Electrophile Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If an alkyl chloride is unreactive, switching to the corresponding bromide or iodide can significantly accelerate the reaction. Alternatively, converting an alcohol to a better leaving group, such as a tosylate or mesylate, is a highly effective strategy.[1]
-
Increase the Temperature: Gently heating the reaction (e.g., to 50-90 °C) can often overcome activation energy barriers, but proceed with caution as this may also decrease regioselectivity in some systems.[3][4]
Question 3: I expected the N1 isomer but got the N2 isomer instead. What could be the cause?
Core Causality: This outcome is almost always due to unappreciated electronic or steric effects of the substituents on the indazole ring.[5][8] These intrinsic properties can override the general tendencies of a given set of reaction conditions.
Suggested Solutions:
Analyze the substituents on your indazole ring, paying close attention to the C3 and C7 positions.
| Substituent Position & Type | Observed Effect on Regioselectivity | Causality |
| C7 Electron-Withdrawing Group (e.g., -NO₂, -CO₂Me) | Strongly directs alkylation to the N2 position .[1][5][6] | The EWG reduces the electron density and nucleophilicity of the adjacent N1 atom, making the more distant N2 atom the preferred site of attack. |
| C3 Bulky Group (e.g., -tBu) | Favors alkylation at the N1 position .[8][9] | Steric hindrance around the N2 atom prevents the approach of the alkylating agent, leaving the less hindered N1 atom as the primary reaction site. |
| C3 or C7 Coordinating Group (e.g., -CO₂Me) | Can favor N1-alkylation , especially with alkali metal cations (Na⁺, Cs⁺).[3][7] | The cation can form a chelate between the N2 atom and the coordinating group (e.g., a carbonyl oxygen). This complex blocks the N2 position, directing the electrophile to N1. |
If your substrate contains these features, you must adapt your strategy. For example, to obtain the N1 isomer of a 7-nitroindazole, standard alkylation is unlikely to work. A specialized method, such as the two-step reductive amination, would be a more suitable approach.[2]
Frequently Asked Questions (FAQs)
Q1: What makes controlling regioselectivity in indazole N-alkylation so fundamentally difficult? The challenge arises from the electronic structure of the indazole ring. It exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3] Upon deprotonation with a base, a single indazolide anion is formed, which is a resonance-stabilized ambident nucleophile. Both N1 and N2 have lone pairs of electrons and can attack an electrophile, leading to the formation of two different products.[2]
Q2: What are the "go-to" starting conditions for achieving high N1 or N2 selectivity? While every substrate is different, the following conditions are excellent starting points based on extensive literature evidence.
| Target Isomer | Condition | Base | Solvent | Key Considerations | Reference |
| N1-Alkylated | Standard Sₙ2 | NaH | THF | Highly reliable and broadly applicable for N1 selectivity. | [1][9] |
| N1-Alkylated | Chelation-Controlled | Cs₂CO₃ | Dioxane | Excellent for substrates with a C3-coordinating group. Requires heat. | [3][4] |
| N1-Alkylated | Reductive Amination | p-TSA (cat.) then Pt/C, H₂ | Toluene then MeOH | Broad scope, produces only the N1 isomer. Ideal for difficult substrates. | [2][10] |
| N2-Alkylated | Mitsunobu | PPh₃, DEAD/DIAD | THF | Excellent kinetic control for N2. Uses an alcohol as the alkyl source. | [3][5] |
| N2-Alkylated | Acid-Promoted | TfOH (cat.) | DCE | Uses alkyl trichloroacetimidates as the electrophile. |
Q3: How can I reliably confirm the structure of my N1 and N2 isomers? unambiguous structure determination is critical. The most powerful method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][6]
-
For the N1-isomer: Look for a 3-bond correlation (³J) between the protons of the N-alkyl group (e.g., the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring.
-
For the N2-isomer: Look for a 3-bond correlation (³J) between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[6]
Caption: Diagnostic HMBC correlations for assigning indazole regioisomers.
Validated Experimental Protocols
Protocol 1: General Procedure for High N1-Selectivity (NaH/THF Method)
This protocol is adapted from a highly successful and widely cited method for achieving N1-selectivity.[1][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Dissolve the substituted 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: General Procedure for High N2-Selectivity (Mitsunobu Reaction)
This protocol leverages the kinetic preference of the Mitsunobu reaction for the N2 position.[3][5]
-
Preparation: To a round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents).
-
Solvent Addition: Dissolve the components in anhydrous tetrahydrofuran (THF).
-
Azodicarboxylate Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify the residue directly by flash column chromatography. The non-polar triphenylphosphine can often be eluted first, followed by the desired N2-alkylated product. The triphenylphosphine oxide byproduct is very polar and typically requires a high percentage of polar solvent to elute.
References
-
Keating, C., El-Sabbagh, S., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Keating, C., El-Sabbagh, S., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 4-methoxy-1H-indazole-3-carboxylate
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 4-methoxy-1H-indazole-3-carboxylate. Our focus is on diagnosing impurity profiles and implementing robust, validated purification strategies.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis. What is the best first step for purification?
A1: An oily or dark-colored crude product suggests the presence of significant impurities, potentially including polymeric by-products or colored starting materials. The recommended first step is to perform a preliminary analysis using Thin Layer Chromatography (TLC). This will give you a qualitative assessment of the mixture's complexity. Following TLC, a liquid-liquid extraction or a simple filtration through a silica plug can be an effective initial clean-up before attempting more rigorous methods like column chromatography or recrystallization.
Q2: I see two closely-eluting spots on my TLC plate. What could they be?
A2: This is a common observation in indazole synthesis and often indicates the presence of regioisomers, specifically the desired N1-alkylated product and the N2-alkylated byproduct (Ethyl 4-methoxy-2H-indazole-3-carboxylate).[1][2] These isomers typically have very similar polarities, making their separation challenging. Careful optimization of your column chromatography solvent system or considering preparative HPLC may be necessary.
Q3: My final product's NMR spectrum shows a singlet around 13-14 ppm, but the integration is low. What does this suggest?
A3: A broad singlet in the 13-14 ppm range in a DMSO-d6 solvent is characteristic of the indazole N-H proton.[3][4] If its integration is lower than expected for your pure compound, it might indicate the presence of an N-substituted impurity, such as the N2-isomer, which would lack this specific proton. It could also suggest the presence of residual acidic starting material that has a carboxylic acid proton in a similar region.
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, an acid-base extraction can be a powerful tool, particularly for removing acidic or basic impurities.[5][6] The indazole ring system is weakly basic and can be protonated and extracted into an acidic aqueous layer. However, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat. Therefore, this method should be performed cautiously, using dilute acids (e.g., 1 M HCl) and ensuring the process is done quickly at room temperature.[5]
Troubleshooting In-Depth Purification Challenges
This section addresses specific experimental issues with detailed explanations and protocols.
Issue 1: Persistent Colored Impurities in the Final Product
Scenario: After column chromatography, the isolated product is an off-white or yellowish solid instead of the expected white crystalline solid.
Causality: The color often arises from highly conjugated by-products formed during the synthesis, particularly in reactions run at high temperatures or those involving nitro-aromatic precursors. These impurities can co-elute with the product if their polarity is very similar.
Troubleshooting Protocol: Decolorization and Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. For this compound, suitable solvents include ethanol, toluene, or a mixture of ethyl acetate and hexanes.[3][7]
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Decolorization: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and adsorbed impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Issue 2: Contamination with the Carboxylic Acid Hydrolysis Product
Scenario: ¹H NMR shows the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm), but also a broad singlet in the downfield region (>10 ppm) and a decrease in the integration of the ester peaks. This points to the presence of 4-methoxy-1H-indazole-3-carboxylic acid.[8]
Causality: This impurity arises from the hydrolysis of the ethyl ester group. This can happen if the reaction workup involved strong aqueous acid or base, or during purification on non-neutral silica gel.
Troubleshooting Protocol: Mild Acid-Base Extraction
This protocol is designed to remove the acidic impurity without significantly hydrolyzing the desired ester product.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][6] The acidic carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the wash 1-2 times. Note: Vigorous shaking can cause emulsions. If an emulsion forms, adding brine can help break it.[5]
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified ester.
Comparative Overview of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Column Chromatography | Separation of mixtures with different polarities, including isomers. | High resolving power for complex mixtures; adaptable to various scales. | Can be time-consuming and solvent-intensive; potential for product degradation on silica. |
| Recrystallization | Final purification of solid compounds to achieve high purity. | Excellent for removing small amounts of impurities; yields highly pure crystalline material. | Requires a suitable solvent; product loss in the mother liquor is inevitable. |
| Acid-Base Extraction | Removal of acidic or basic impurities from a neutral compound. | Fast, inexpensive, and effective for specific impurity types. | Risk of product hydrolysis; not effective for neutral impurities. |
Experimental Workflow & Visualization
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for selecting a purification method.
Standard Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often more effective for achieving good separation.
-
Elution: Begin elution with the non-polar solvent system. A typical gradient for this compound would be to start with 9:1 Hexanes:EtOAc and gradually increase the polarity to 7:3 Hexanes:EtOAc.[7][9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Organic Syntheses. (n.d.). Indazole.
- Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- SciELO. (2023). Article.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
- Supporting Information. (n.d.).
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- BLD Pharm. (n.d.). Ethyl 4-fluoro-3-methoxy-1H-indazole-1-carboxylate.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PubChem. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 9. scielo.br [scielo.br]
Side reactions to avoid during the synthesis of 4-methoxy-indazole derivatives
Welcome to the technical support center for the synthesis of 4-methoxy-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of indazole chemistry. Here, we address common challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols grounded in established chemical principles to help you avoid critical side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and unexpected results you may encounter. We delve into the causality behind these issues and provide actionable solutions.
Q1: My N-alkylation or N-arylation of 4-methoxy-1H-indazole is giving a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?
A1: This is the most common challenge in indazole chemistry. The formation of N1 and N2 isomers is governed by a delicate balance of steric, electronic, and reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. The 4-methoxy group, being electron-donating, increases the nucleophilicity of both nitrogen atoms, often exacerbating the issue.
Underlying Causality: The indazole anion is in equilibrium between the more thermodynamically stable N1 anion and the more sterically accessible N2 anion. The reaction outcome depends on which anion is preferentially trapped by the electrophile.
-
Thermodynamic Control (Favors N1): Conditions that allow for equilibration of the indazole anion before alkylation will favor the more stable N1 product. This is often achieved with strong, non-nucleophilic bases in non-polar solvents.[1][2][3][4]
-
Kinetic Control (Favors N2): Conditions where the initial deprotonation at the less-hindered N2 position is immediately followed by alkylation tend to yield the N2 isomer. This can also be influenced by the nature of the electrophile and specific reaction conditions like the Mitsunobu reaction.[1][3]
Solutions & Protocols:
| Goal | Condition | Rationale | Typical Yield/Ratio |
| Maximize N1 Isomer | Base/Solvent: Sodium hydride (NaH) in Tetrahydrofuran (THF) | NaH is a strong, non-nucleophilic base that fully deprotonates the indazole. The resulting sodium salt can equilibrate to the more stable N1-anion in a less polar solvent like THF, leading to high N1 selectivity.[2] | >95% N1 selectivity is often achievable.[2][4] |
| Maximize N2 Isomer | Base/Solvent: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. | A weaker base and a polar solvent favor the kinetic product. The larger cesium cation may also coordinate differently, favoring reaction at the N2 position.[3] | Ratio is highly substrate-dependent, but often favors N2. |
| Maximize N2 Isomer | Reaction Type: Mitsunobu Reaction (DIAD/DEAD, PPh₃, Alcohol) | The Mitsunobu reaction often shows a strong preference for the N2 position on the indazole scaffold.[1][3] | Can provide high N2 selectivity (e.g., N1:N2 of 1:2.5 or better).[1][3] |
Step-by-Step Protocol for N1-Selective Alkylation:
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-methoxy-1H-indazole (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Q2: During the initial synthesis of the 4-methoxy-indazole ring, my yields are consistently low and I observe multiple byproducts. What are the likely side reactions?
A2: The side reactions heavily depend on your chosen synthetic route. For a common route involving diazotization of an aminobenzoic acid derivative followed by cyclization, several pitfalls exist.
Common Routes & Associated Side Reactions:
-
From 2-Amino-3-methoxybenzoic Acid (or related anilines):
-
Incomplete Cyclization: The diazotization-reduction-cyclization sequence may stall, leading to recovery of starting material or stabilized diazonium salt intermediates.
-
Phenol Formation: Unwanted reaction of the diazonium intermediate with water can lead to the formation of phenolic byproducts, which can be difficult to separate.
-
Over-reduction: If a reduction step is used to facilitate cyclization, the nitro group (if present) or the pyrazole ring itself can be over-reduced under harsh conditions.
-
-
From a Substituted o-Nitrobenzaldehyde (Davis-Beirut type reaction):
-
Oxidation of the Aldehyde: The starting aldehyde can be oxidized to the corresponding carboxylic acid, especially if the reaction conditions are not strictly anaerobic.
-
Competing Condensations: The amine nucleophile can undergo side reactions with the aldehyde or other electrophiles present.[5]
-
Troubleshooting Strategies:
-
Control Temperature: Diazotization reactions must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Anhydrous Conditions: For cyclization steps that are sensitive to water (e.g., those involving strong bases or organometallics), ensure all reagents and solvents are scrupulously dried.
-
Choice of Acid/Base: The choice of acid for diazotization and the base for subsequent cyclization steps can significantly impact the reaction outcome.[6] Mild bases are often preferred to prevent degradation.[5]
-
Inert Atmosphere: Protect oxygen-sensitive intermediates by running the reaction under a nitrogen or argon atmosphere.
Q3: I am attempting a Suzuki coupling on a C3-halogenated 4-methoxy-indazole, but the reaction is sluggish and gives significant amounts of a de-halogenated byproduct.
A3: This points to two common side reactions in Suzuki couplings: catalyst deactivation and protodehalogenation.[7][8]
Underlying Causality:
-
Protodehalogenation: This is the replacement of the halogen atom with a hydrogen atom. It often occurs when the oxidative addition to the palladium catalyst is slow, allowing for competing pathways where a proton source (e.g., trace water in the solvent or base) quenches the organometallic intermediate. The electron-rich 4-methoxy-indazole ring can make the C-X bond more susceptible to certain side reactions.
-
Catalyst Deactivation: The indazole nitrogen atoms can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity. Using a protecting group on the indazole nitrogen is highly recommended.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially at higher temperatures or if the catalyst turnover is slow.
Solutions & Optimization:
| Parameter | Recommendation | Rationale |
| Nitrogen Protection | Protect the indazole nitrogen (e.g., with a Boc or SEM group). | Prevents coordination to the palladium catalyst, improving catalytic turnover and reducing side reactions.[9] |
| Catalyst/Ligand | Use a modern, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. | These bulky, electron-rich ligands promote fast oxidative addition and reductive elimination, outcompeting the protodehalogenation pathway. |
| Base Selection | Use a moderately strong, non-nucleophilic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. | Stronger bases like NaOH or KOH can promote boronic acid decomposition and other side reactions. Ensure the base is finely powdered and dry.[10] |
| Solvent System | Use a degassed solvent system, often a mixture like 1,4-Dioxane/Water or Toluene/Water. | Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10][11] |
Troubleshooting Workflow for Suzuki Coupling:
Caption: Troubleshooting Suzuki Coupling Side Reactions.
Frequently Asked Questions (FAQs)
Q: Which protecting group is best for the indazole nitrogen to prevent side reactions in subsequent steps?
A: The optimal protecting group depends on the downstream reaction conditions you plan to use. There is no one-size-fits-all answer.[12]
| Protecting Group | Protection Reagents | Stability | Deprotection | Key Advantage/Consideration |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP or Base | Stable to bases, hydrogenolysis. Labile to strong acids. | TFA, HCl | Good general-purpose group. Can direct lithiation to C7. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, Base (e.g., NaH) | Stable to acids, bases, and many organometallics. | Fluoride source (TBAF) or strong acid. | Excellent for directing lithiation to the C3 position , enabling facile functionalization.[13] |
| Trityl (Triphenylmethyl) | TrCl, Et₃N | Stable to bases. Very labile to acids. | Mild acid (e.g., aq. acetic acid). | The bulkiness can influence regioselectivity and sterically shield the N-H region. |
| Tosyl (p-Toluenesulfonyl) | TsCl, Pyridine | Very stable to both acidic and basic conditions. | Reductive cleavage (e.g., Mg/MeOH). | Robust, but removal can be harsh and may not be compatible with sensitive functional groups.[9] |
Decision Workflow for Protecting Group Selection:
Caption: Selecting an appropriate N-protecting group.
Q: Can the 4-methoxy group itself participate in or cause side reactions?
A: Yes, although it is generally stable. Under strongly acidic and high-temperature conditions, ether cleavage can occur, converting the methoxy group into a hydroxyl group. This is a particular concern when using strong Brønsted acids like HBr or Lewis acids known to promote ether cleavage (e.g., BBr₃). Always screen your reaction conditions for compatibility with the methoxy group if harsh acidic steps are required.
Q: My purification by column chromatography is failing to separate the N1 and N2 isomers. What can I do?
A: Isomer separation is a significant challenge.
-
Optimize Chromatography: Experiment with different solvent systems. A less polar solvent system with a gradual gradient often provides better resolution. Sometimes, switching the stationary phase (e.g., from silica to alumina or using reverse-phase chromatography) can be effective.
-
Derivatization: If the isomers are inseparable, consider protecting the mixture with a bulky protecting group like the trityl group. The steric differences between the N1-trityl and N2-trityl isomers are often much larger, making them easier to separate chromatographically. The protecting group can then be removed post-separation.
-
Crystallization: Fractional crystallization can sometimes be used to isolate one isomer if it is significantly more crystalline than the other.
References
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem.
- Indazole synthesis - Organic Chemistry Portal.
- Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals - Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Cu-Mediated Cycliz
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters.
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Regioselective N-alkyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- (PDF)
- Regioselective protection at N-2 and derivatization
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Fischer Indole Synthesis - Alfa Chemistry.
- Why Do Some Fischer Indoliz
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
-
indazole - Organic Syntheses Procedure. [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
-
Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization.. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
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CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. [Link]
-
ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. [Link]
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Technical Support Center: Purification of Substituted Indazole Regioisomers
Welcome to the Technical Support Center for challenges in the purification of regioisomers of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant hurdle of separating N-1 and N-2 substituted indazole regioisomers. The synthesis of N-substituted indazoles often results in a mixture of these isomers due to the two reactive nitrogen atoms in the indazole ring.[1][2][3][4] The separation of these closely related compounds is frequently non-trivial, demanding robust purification strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. The protocols and explanations herein are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-1 and N-2 substituted indazole regioisomers so challenging?
A1: The primary challenge lies in the similar physicochemical properties of the N-1 and N-2 regioisomers. They often have very close polarities, boiling points, and solubilities, which makes their separation by standard techniques like column chromatography and recrystallization difficult.[5][6][7] The specific substituents on the indazole ring and the N-alkyl or N-aryl group can further influence these properties, sometimes leading to co-elution in chromatography or co-crystallization.[5][6]
Q2: How can I quickly assess the ratio of my N-1 and N-2 isomers?
A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct method for determining the regioisomeric ratio in your crude reaction mixture. The chemical shifts of the protons on the indazole core, particularly H-3, are often distinct for the N-1 and N-2 isomers.[8] For a more detailed analysis, advanced NMR techniques like NOESY and HMBC can provide unambiguous structural assignments.[2][5][6][9]
Q3: Are there any synthetic strategies to favor the formation of one regioisomer over the other?
A3: Yes, the regioselectivity of N-alkylation can be influenced by several factors, including the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring.[1][5][6][7] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for certain substituted indazoles.[1][5][6][7] Conversely, Mitsunobu conditions can favor the formation of the N-2 regioisomer.[3][5][6] Thermodynamic equilibration can also be exploited to favor the more stable N-1 isomer.[5][6][7][10]
Q4: When should I consider preparative HPLC over flash chromatography?
A4: If your regioisomers are inseparable by flash column chromatography, even after extensive optimization of the solvent system, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[11] It offers significantly higher resolution. While it is a more resource-intensive technique, it can be invaluable for obtaining pure samples of each isomer, especially on a smaller scale for analytical or biological testing purposes.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Challenge 1: Co-elution of Regioisomers in Flash Column Chromatography
You've run a flash column, but your fractions contain a mixture of both N-1 and N-2 isomers.
Root Cause Analysis: The polarity difference between your regioisomers is insufficient for separation under the chosen conditions.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 11. reddit.com [reddit.com]
Indazole Synthesis Technical Support Center: A Guide to Preventing Decomposition
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet sometimes delicate indazole scaffold. The inherent reactivity that makes indazoles valuable pharmacophores also renders them susceptible to decomposition under various synthetic conditions. This resource provides in-depth troubleshooting guides, preventative strategies, and answers to frequently asked questions to help you navigate these challenges, ensuring the integrity of your synthesized compounds.
Understanding Indazole Stability: The Tautomeric Landscape
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] This equilibrium is a critical consideration in synthesis, as reaction conditions can favor one tautomer over the other, influencing regioselectivity and stability. A third, less common tautomer, 3H-indazole, can also be formed under specific conditions.[3]
Common Decomposition Pathways and Troubleshooting
This section addresses specific decomposition issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: My N-protected indazole is decomposing in the presence of a strong base, leading to unexpected byproducts and low yields.
Question: I am attempting a reaction that requires a strong base (e.g., LiHMDS, NaH) on my N-protected indazole, but I'm observing significant decomposition. What is happening and how can I prevent it?
Answer:
Root Cause: Base-Mediated Ring Opening. N-protected indazoles are known to be susceptible to a detrimental ring-opening reaction in the presence of strong bases, leading to the formation of ortho-aminobenzonitrile derivatives.[4][5] This occurs because the protecting group prevents the deprotonation of the acidic N-H proton, and the strong base instead abstracts a proton from the C-3 position, initiating the ring-opening cascade.
Preventative Strategies:
-
Utilize Unprotected Indazoles When Possible: The most effective way to circumvent this issue is to use an unprotected indazole if your synthetic route allows. The free N-H bond is readily deprotonated by a strong base, forming the indazolide anion, which is resilient to this ring-opening isomerization.[4][5]
-
Careful Selection of Base and Reaction Conditions: If N-protection is necessary, consider using a milder base or carefully controlling the reaction temperature. A systematic screening of bases with varying strengths can help identify conditions that promote the desired reaction without initiating decomposition.
-
Choice of Protecting Group: The nature of the N-protecting group can influence the lability of the C-3 proton. While this is a less direct solution, it's a factor to consider in your synthetic design.
Issue 2: My reaction mixture is changing color upon exposure to light, and I'm isolating an unexpected isomer.
Question: My indazole-containing reaction, which I ran on the benchtop, has resulted in a mixture of my desired product and what appears to be a benzimidazole isomer. Could light be causing this?
Answer:
Root Cause: Photochemical Rearrangement. Yes, indazoles can undergo a photochemical rearrangement to form benzimidazoles upon exposure to UV light.[6][7] This transformation proceeds through a two-step mechanism that involves the excited-state tautomerization of the 1H-indazole to the 2H-isomer, which then undergoes photochemical rearrangement.[6] This is a significant potential pathway for decomposition, especially in syntheses that are run for extended periods in transparent glassware.
Preventative Strategies:
-
Protect Reactions from Light: The simplest and most effective solution is to protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware.
-
Wavelength Consideration: The efficiency of this phototransposition is wavelength-dependent.[7] While avoiding all light is the safest approach, being aware of the light sources in your lab (e.g., UV lamps for TLC visualization) and minimizing exposure is crucial.
Issue 3: I'm observing degradation of my indazole compound during oxidative reaction conditions.
Question: I am performing an oxidation reaction on a substituent of my indazole-containing molecule, but I'm seeing byproducts that suggest the indazole ring itself is being oxidized. How can I mitigate this?
Answer:
Root Cause: Oxidative Degradation of the Indazole Ring. The pyrazole portion of the indazole ring system can be susceptible to oxidative degradation. While indazoles are generally more stable than their indole bioisosteres to oxidation, strong oxidizing agents can attack the electron-rich heterocyclic ring.[1][8] This can lead to a complex mixture of degradation products.
Preventative Strategies:
-
Use Milder Oxidizing Agents: Whenever possible, opt for milder and more selective oxidizing agents. A thorough literature search for oxidations in the presence of indazoles or related N-heterocycles can provide valuable precedents.
-
Protect the Indazole Nitrogen: N-acylation or N-sulfonylation can decrease the electron density of the pyrazole ring, potentially increasing its stability towards oxidation. However, the protecting group must be stable to the oxidative conditions and readily removable later.
-
Control Reaction Stoichiometry and Temperature: Carefully controlling the stoichiometry of the oxidizing agent and maintaining a low reaction temperature can help to minimize over-oxidation and degradation of the indazole core.
Preventative Strategies: A Proactive Approach
Strategic Use of N-Protecting Groups
The choice of a nitrogen-protecting group is a critical decision in any multi-step synthesis involving indazoles. It can influence regioselectivity, stability, and overall yield. Below is a comparison of common N-protecting groups for indazoles.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[9] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; HCl in EtOH | Often provides good selectivity for N-2 protection. Cleavage with fluoride ions offers orthogonal deprotection strategies.[9] |
| Trityl | Tr | Trityl chloride, Et₃N | Mild acid (e.g., TFA, 80% aq. AcOH) | A bulky group that can direct substitution to other positions. Very acid-labile.[9] |
| Benzyl | Bn | Benzyl bromide, NaH or K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions but requires hydrogenolysis for removal, which may not be compatible with other functional groups.[9] |
| Tosyl | Ts | Tosyl chloride, pyridine | Strong acid (HBr, H₂SO₄); reducing agents (sodium in liquid ammonia) | A robust protecting group, stable to many reaction conditions. Requires harsh conditions for removal.[10] |
Experimental Protocol: Boc Protection of Indazole
This protocol provides a general method for the N-Boc protection of indazole.
-
Dissolve indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Decomposition and Prevention
Base-Mediated Ring Opening of N-Protected Indazole
Caption: Mechanism of base-mediated ring opening of N-protected indazoles.
Decision Workflow for Preventing Indazole Decomposition
Caption: Decision workflow for mitigating indazole decomposition risks.
Detection and Analysis of Degradation Products
A robust analytical method is essential for identifying and quantifying any degradation of your indazole compounds.
Recommended Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Separation: A reversed-phase HPLC method using a C18 column is typically effective for separating the parent indazole from its more polar degradation products.
-
Detection: A photodiode array (PDA) detector can monitor the reaction at multiple wavelengths, while a mass spectrometer (MS) provides mass information for identifying known and unknown degradation products.[11][12]
-
Method Validation: It is crucial to develop and validate a stability-indicating method that can resolve the parent compound from all potential degradation products.[13]
Frequently Asked Questions (FAQs)
Q1: Can the position of substituents on the indazole ring affect its stability? A: Yes, the electronic and steric nature of substituents can significantly impact the stability of the indazole ring. Electron-withdrawing groups can decrease the electron density of the ring, potentially making it less susceptible to oxidative degradation but could influence its behavior under basic conditions.[14][15]
Q2: Are there any specific solvents to avoid during indazole synthesis? A: While there are no universally "bad" solvents, the choice of solvent should be tailored to the specific reaction. For instance, in reactions sensitive to protic sources, rigorously dried aprotic solvents are necessary. The solvent can also influence the N1/N2 alkylation ratio.[16]
Q3: How can I differentiate between N-1 and N-2 isomers of my substituted indazole? A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like HMBC, is a powerful tool for this. For N-2 substituted indazoles, a correlation is typically observed between the protons on the substituent's alpha-carbon and the C-3 carbon of the indazole ring.[14]
Q4: My indazole synthesis is not going to completion. Could this be related to decomposition? A: Incomplete conversion can be linked to decomposition, where the product forms and then degrades under the reaction conditions.[17] It can also be due to other factors like suboptimal temperature, poor solubility of starting materials, or catalyst deactivation.[16] A time-course study of the reaction, analyzing aliquots by LC-MS, can help determine if the product is forming and then degrading.
References
-
ACS Publications. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PubMed. Photochemical Conversion of Indazoles into Benzimidazoles. [Link]
-
ResearchGate. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. [Link]
-
RSC Publishing. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. [Link]
-
NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journal of Organic Chemistry. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
-
ResearchGate. Indazole C-3 substituent effects. [Link]
-
PubMed Central. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Reddit. Indazole synthesis discussion.. Mechanism of this reaction? [Link]
-
ResearchGate. Photochemical Conversion of Indazoles into Benzimidazoles. [Link]
-
PubMed. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]
-
Wiley Online Library. Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. [Link]
-
PubMed. Synthesis of indazole-based fluorophores. [Link]
-
LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
Wikipedia. Indazole. [Link]
-
MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [Link]
-
ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]
-
Thieme. Cu-Mediated Cyclization to Form 1H-Indazoles. [Link]
-
IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents. [Link]
-
ResearchGate. NHC catalyzed N‐1 acylation of indazole. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Semantic Scholar. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. [Link]
-
MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]
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Technical Support Center: Purification of Ethyl Indazole-3-carboxylates
Welcome to the technical support center for the purification of ethyl indazole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common and not-so-common challenges encountered during the purification of these molecules. The protocols and explanations provided are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of ethyl indazole-3-carboxylates in a question-and-answer format.
Q1: My column chromatography is giving poor separation between my product and a closely-eluting impurity. What can I do?
A1: This is a frequent challenge, often caused by impurities with similar polarity to the desired ethyl indazole-3-carboxylate.
Underlying Cause: The standard ethyl acetate/hexane solvent system may not be optimal for resolving your specific mixture. The impurity could be a structural isomer or a byproduct from the synthesis, such as an N-arylated indazole.[1]
Solutions:
-
Solvent System Optimization: A systematic approach to modifying your eluent can significantly improve separation.
-
Fine-tune the Polarity: Instead of large jumps in ethyl acetate concentration, try incremental increases (e.g., from 15% to 17% ethyl acetate in hexanes).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with different properties can alter the selectivity. For example, adding 1-2% of dichloromethane or tert-butyl methyl ether to your ethyl acetate/hexane mixture can change the interactions with the silica gel and improve separation.
-
Consider Alternative Solvent Systems: If the standard system fails, explore other combinations like dichloromethane/methanol or toluene/ethyl acetate.
-
-
Dry Loading the Sample: If your crude product has poor solubility in the column eluent, it can lead to band broadening and poor separation. Dry loading onto silica gel can create a more concentrated starting band.[2]
Protocol for Dry Loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution (typically 2-3 times the mass of your crude product).
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.
-
Gently load this powder onto the top of your packed column.
-
Q2: I'm observing a new, more polar spot on my TLC after running a column, and my yield is lower than expected. What's happening?
A2: This is a classic sign of on-column decomposition, likely due to the hydrolysis of your ethyl ester to the corresponding carboxylic acid.
Underlying Cause: Silica gel is slightly acidic and can catalyze the hydrolysis of esters, especially if the eluent contains traces of water or if the compound is sensitive.[3]
Solutions:
-
2D TLC for Stability Check: Before running a large-scale column, you can quickly check for on-silica stability.[4]
Protocol for 2D TLC:
-
Spot your crude material in one corner of a square TLC plate.
-
Run the TLC in your chosen eluent system as usual.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If your compound is stable, you will see all spots aligned on the diagonal. Any spots that appear off the diagonal are decomposition products.
-
-
Deactivating the Silica Gel: You can neutralize the acidity of the silica gel.
-
Slurry with Triethylamine: When packing your column, add a small amount of triethylamine (0.1-1%) to the eluent. This will neutralize the acidic sites on the silica.
-
Pre-treated Silica: Commercially available deactivated silica gel is also an option.
-
-
Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3]
Q3: My purified product is an off-white or colored solid. How can I obtain a pure white, crystalline material?
A3: The color is likely due to persistent, minor impurities that co-eluted with your product. Crystallization is an excellent secondary purification step to remove these and improve the overall purity and appearance.
Underlying Cause: Small amounts of highly colored byproducts from the synthesis can be difficult to remove completely by chromatography alone.
Solution: Recrystallization
Toluene is a reported solvent for the crystallization of ethyl 1H-indazole-3-carboxylate.[1]
Protocol for Recrystallization from Toluene:
-
Place the colored solid in a flask.
-
Add a minimal amount of toluene to dissolve the solid at reflux temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For maximum recovery, you can then place the flask in a freezer (-20°C) for several hours.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold toluene.
-
Dry the crystals under vacuum.
Optimization of Crystallization: For optimal results, you may need to experiment with different solvents or solvent mixtures. Key parameters to adjust include the crystallization temperature, cooling rate, and the ratio of solvent to product.[5][6]
| Parameter | Effect on Crystallization |
| Solvent Choice | The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. |
| Cooling Rate | Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities. |
| Solvent Volume | Using the minimum amount of hot solvent needed for dissolution maximizes yield. |
| Seeding | Adding a single, pure crystal can initiate crystallization if it's slow to start. |
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude ethyl indazole-3-carboxylate?
A: Common impurities often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
N-arylated Byproducts: If the synthesis involves benzyne or similar reactive intermediates, N-arylation of the indazole can occur.[1]
-
Indazole-3-carboxylic acid: This can be present from an incomplete esterification reaction or due to hydrolysis of the product during workup or purification.[7][8]
Q: Can I use a liquid-liquid extraction instead of chromatography for purification?
A: Yes, a well-designed extractive workup can be a very effective first-pass purification, especially for removing acidic or basic impurities.[9]
Workflow for Extractive Purification:
Caption: Decision-making for purification strategy.
References
-
Pro-Chem Co., Ltd. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Nalini, G., et al. (2019). Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. European Journal of Chemistry, 10(1), 72-81. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
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Stenutz, R. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Chemsrc. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]
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Organic Syntheses. (n.d.). indazole. Retrieved from [Link]
-
Liu, Y., et al. (2022). Synthesis and crystallization purification of phytosterol esters for food industry application. Journal of Food Science and Technology, 59(8), 3136-3145. Retrieved from [Link]
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Keglevich, G., et al. (2019). Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. Molecules, 24(12), 2277. Retrieved from [Link]
-
Gladstone, M. E., et al. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(1), 153-160. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of different synthetic routes to indazole-3-carboxylates
Indazole-3-carboxylates are a pivotal class of heterocyclic compounds, serving as crucial building blocks in the development of pharmaceuticals and other biologically active molecules.[1] Their structural motif is a recurring feature in a variety of therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and kinase inhibitors.[1][2] The burgeoning interest in these scaffolds necessitates a comprehensive understanding of the available synthetic routes to access them efficiently and in high yields. This guide provides a comparative analysis of various synthetic strategies for the preparation of indazole-3-carboxylates, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their specific needs.
I. Overview of Synthetic Strategies
The synthesis of indazole-3-carboxylates can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the indazole ring, and the scale of the reaction. The primary methods discussed in this guide include:
-
[3+2] Cycloaddition of Benzynes and Diazo Compounds: A powerful method for the direct formation of the indazole ring system.
-
Classical Ring Synthesis from Isatins (von Auwers' Method): A traditional and reliable route starting from readily available isatins.
-
Direct Carboxylation of Indazoles: Introduction of the carboxylate functionality onto a pre-formed indazole ring.
-
Esterification of Indazole-3-carboxylic Acid: A straightforward approach for the preparation of various esters from the parent carboxylic acid.
-
Palladium-Catalyzed Carbonylation: A modern transition-metal-catalyzed approach for the synthesis of indazole-3-carboxylates.
-
The Davis-Beirut Reaction: A versatile method for the synthesis of 2H-indazoles, which can be precursors to functionalized indazoles.
The following sections will delve into the specifics of each of these synthetic routes, providing a detailed comparison of their performance based on reported experimental data.
II. Comparative Analysis of Synthetic Routes
A. [3+2] Cycloaddition of Benzynes and Diazo Compounds
This method offers a direct and efficient route to indazole-3-carboxylates through the reaction of an in situ generated benzyne with a diazo compound, such as ethyl diazoacetate. The reaction proceeds via a [3+2] cycloaddition mechanism.[3]
Mechanism Rationale: Benzyne, a highly reactive intermediate, is typically generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate upon treatment with a fluoride source.[3] The benzyne then acts as a dienophile in a cycloaddition reaction with the diazo compound, which serves as the 1,3-dipole. The initial cycloadduct subsequently undergoes a hydrogen shift to afford the stable 1H-indazole product.[3]
Experimental Data Summary:
| Route | Starting Materials | Reagents & Conditions | Yield | Reference |
| [3+2] Cycloaddition | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate | TBAF, THF, -78 °C to rt, 12 h | 82% | [3] |
Advantages:
-
High efficiency and good yields.[3]
-
Direct formation of the indazole-3-carboxylate core.
Disadvantages:
-
Requires the use of potentially explosive diazo compounds, necessitating careful handling and safety precautions.[3]
-
The benzyne precursor can be expensive.
-
Side reactions, such as N-arylation, can occur, especially with an excess of benzyne.[3]
B. Classical Ring Synthesis from Isatins (von Auwers' Method)
A well-established and reliable method for the synthesis of indazole-3-carboxylic acids involves the ring-opening and subsequent recyclization of isatins.[4][5] This multi-step process is a cornerstone in classical heterocyclic chemistry.
Mechanism Rationale: The synthesis begins with the base-catalyzed hydrolysis of isatin to form an intermediate salt. This is followed by diazotization of the amino group and subsequent reduction to an aryl hydrazine. The final step involves an acid-catalyzed intramolecular cyclization of the aryl hydrazine to yield the indazole-3-carboxylic acid.[5]
Experimental Data Summary:
| Route | Starting Materials | Reagents & Conditions | Yield | Reference |
| From Isatins | Isatin | 1. aq. NaOH; 2. Diazotization; 3. Reduction; 4. Acidic cyclization | Not explicitly stated, but described as a key method for scale-up. | [5] |
Advantages:
-
Utilizes readily available and inexpensive starting materials (isatins).
-
A well-documented and scalable procedure.[5]
Disadvantages:
-
A multi-step synthesis, which can be time-consuming.
-
May involve the use of hazardous reagents for diazotization and reduction.
C. Direct Carboxylation of Indazoles
This approach involves the direct introduction of a carboxyl group at the C3 position of a pre-existing indazole ring. This is typically achieved through metallation followed by quenching with carbon dioxide.
Mechanism Rationale: The indazole is first protected at the N1 position to prevent N-deprotonation. Treatment with a strong base, such as n-butyl lithium, leads to deprotonation at the C3 position, forming an indazolyl anion. This nucleophilic species then reacts with carbon dioxide to form the corresponding carboxylate upon acidic workup.[6][7]
Experimental Data Summary:
| Route | Starting Materials | Reagents & Conditions | Yield | Reference |
| Direct Carboxylation | SEM-protected Indazole | n-BuLi, THF, -40 °C, then CO2 | 58% (for the carboxylic acid) | [6][7] |
Advantages:
-
Allows for the functionalization of a pre-synthesized indazole core.
-
Can be useful for preparing isotopically labeled compounds.
Disadvantages:
-
Requires a protection/deprotection sequence for the indazole nitrogen.
-
The use of pyrophoric organolithium reagents requires anhydrous conditions and careful handling.
D. Esterification of Indazole-3-carboxylic Acid
For the synthesis of various indazole-3-carboxylate esters, a straightforward esterification of the corresponding carboxylic acid is often the most practical approach.
Mechanism Rationale: This is a classic acid-catalyzed esterification (Fischer esterification). The carboxylic acid is protonated by a strong acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.
Experimental Data Summary:
| Route | Starting Materials | Reagents & Conditions | Yield | Reference |
| Esterification | Indazole-3-carboxylic acid | Methanol, Methanesulfonic acid, Reflux, 5 h | 60% | [8] |
Advantages:
-
Simple and direct method for accessing a variety of esters.
-
Uses common and inexpensive reagents.
Disadvantages:
-
The reaction is an equilibrium process, and may require forcing conditions (e.g., removal of water) to achieve high conversions.
-
The yield is moderate.[8]
E. Palladium-Catalyzed Carbonylation
Modern synthetic methods, such as palladium-catalyzed carbonylation, offer an alternative route to indazole-3-carboxylates from halogenated precursors.
Mechanism Rationale: This reaction likely proceeds through a standard palladium-catalyzed carbonylation cycle. Oxidative addition of the 3-iodoindazole to a Pd(0) species, followed by CO insertion and subsequent nucleophilic attack by an alcohol, and finally reductive elimination, affords the ester product and regenerates the Pd(0) catalyst.
Experimental Data Summary:
| Route | Starting Materials | Reagents & Conditions | Yield | Reference |
| Pd-Catalyzed Carbonylation | 3-Iodoindazoles | Pd catalyst, CO, Alcohol | Not explicitly stated, but mentioned as a viable synthetic route. |
Advantages:
-
High functional group tolerance is typical for palladium-catalyzed reactions.
-
Can be a good option when the corresponding 3-iodoindazole is readily available.
Disadvantages:
-
Requires the use of a transition metal catalyst and a carbon monoxide source, which may require specialized equipment.
-
The synthesis of the 3-iodoindazole starting material may add extra steps.
F. The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful tool for the synthesis of 2H-indazoles and their derivatives.[9][10] While it does not directly yield 1H-indazole-3-carboxylates, it is a noteworthy route to highly functionalized indazole systems.
Mechanism Rationale: The reaction involves the base-catalyzed cyclization of an o-nitrobenzylamine. A key intermediate is a nitroso imine, which undergoes an N-N bond-forming heterocyclization.[9] The reaction conditions can be tuned to favor the formation of various indazole derivatives, including 3-alkoxy-2H-indazoles.[9][11]
Advantages:
-
Robust and reliable for the synthesis of 2H-indazoles.[9]
-
Uses inexpensive starting materials.[10]
-
Does not require toxic metals.[10]
Disadvantages:
-
Primarily yields 2H-indazoles, which may require further transformation to obtain the desired 1H-indazole-3-carboxylates.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition
This protocol is adapted from the procedure reported in Organic Syntheses.[3]
CAUTION: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ethyl diazoacetate to the cooled solution.
-
Slowly add the TBAF solution dropwise over 40 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate.
Protocol 2: Synthesis of Methyl 1H-indazole-3-carboxylate via Esterification
This protocol is based on the method described by PrepChem.[8]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Methanesulfonic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Methylene chloride (CH2Cl2)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine 1H-indazole-3-carboxylic acid, methanol, and methanesulfonic acid.
-
Heat the mixture at reflux for 5 hours.
-
Cool the reaction mixture and concentrate it to a smaller volume.
-
Carefully add excess saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Add water and collect the precipitated solid by filtration.
-
Dissolve the wet solid in methylene chloride and separate any insoluble material and water.
-
Dry the methylene chloride solution over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-3-carboxylate.
IV. Visualization of Synthetic Pathways
[3+2] Cycloaddition of Benzyne and Ethyl Diazoacetate
Caption: [3+2] Cycloaddition of Benzyne and Ethyl Diazoacetate.
Synthesis from Isatin (von Auwers' Method)
Caption: Synthesis of Indazole-3-carboxylic acid from Isatin.
V. Conclusion
The synthesis of indazole-3-carboxylates can be achieved through a variety of synthetic routes, each with its distinct advantages and disadvantages. The choice of the optimal method is contingent upon factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials and reagents. For a direct and high-yielding approach, the [3+2] cycloaddition of benzyne and diazo compounds is an excellent choice, provided that safety precautions for handling diazo compounds are strictly followed. The classical synthesis from isatins remains a robust and scalable option, particularly when cost-effectiveness is a primary concern. Direct carboxylation and palladium-catalyzed carbonylation represent valuable strategies for the functionalization of pre-existing indazole scaffolds. Finally, simple esterification of indazole-3-carboxylic acid is a straightforward method for accessing a diverse range of esters. By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and development.
VI. References
-
Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232.
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from
-
Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241.
-
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from
-
ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from
-
National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from
-
Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532.
-
Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
-
National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Retrieved from
Sources
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- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sci-Hub. Indazole‐3‐carboxylic acids and their derivatives / Journal of Heterocyclic Chemistry, 1964 [sci-hub.box]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
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- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 4-methoxy-1H-indazole-3-carboxylate
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 4-methoxy-1H-indazole-3-carboxylate is a key synthetic intermediate in the elaboration of more complex molecular architectures. Its purity and structural integrity are paramount, as any deviation can lead to unforeseen downstream reactions, compromised biological activity, and potentially toxicological issues.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive framework for the validation of this compound using both ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, provide a rigorous experimental protocol for data acquisition, and present a comparative analysis to guide researchers in verifying the fidelity of their synthesized material. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.
Predicted Reference Data for this compound
As of the publication of this guide, a publicly available, experimentally verified ¹H and ¹³C NMR spectrum for this compound has not been deposited in common spectral databases. Therefore, the following reference data has been meticulously predicted based on the analysis of structurally related compounds, including 1H-indazole[1][2], ethyl 1H-indazole-3-carboxylate[1], and calculated data for 4-nitro-1H-indazole[1] to estimate the substituent effects at the 4-position. These predictions serve as a robust baseline for comparison with experimentally acquired data.
Chemical Structure and Atom Numbering
To facilitate clear spectral assignment, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N1 | ~10.5 - 11.5 | br s | - | 1H |
| H-5 | ~6.8 - 7.0 | d | J = 7.5 - 8.5 | 1H |
| H-6 | ~7.3 - 7.5 | t | J = 8.0 - 9.0 | 1H |
| H-7 | ~7.7 - 7.9 | d | J = 8.5 - 9.5 | 1H |
| H-11 (-OCH₂CH₃) | ~4.4 - 4.6 | q | J = 7.0 - 7.5 | 2H |
| H-14 (-OCH₃) | ~3.9 - 4.1 | s | - | 3H |
| H-12 (-OCH₂CH₃) | ~1.4 - 1.6 | t | J = 7.0 - 7.5 | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~138 - 142 |
| C3a | ~120 - 124 |
| C4 | ~150 - 154 |
| C5 | ~105 - 109 |
| C6 | ~128 - 132 |
| C7 | ~115 - 119 |
| C7a | ~140 - 144 |
| C8 (C=O) | ~162 - 165 |
| C11 (-OCH₂CH₃) | ~61 - 63 |
| C12 (-OCH₂CH₃) | ~14 - 16 |
| C14 (-OCH₃) | ~55 - 57 |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, publication-quality spectra for the validation of this compound.
Step 1: Sample Preparation
-
Solvent Selection : Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure :
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
The final sample height in the tube should be approximately 4-5 cm.
-
Step 2: NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | Justification |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Spectral Width | 16 ppm | 240 ppm | Covers the expected range of proton and carbon signals. |
| Acquisition Time | ~3 sec | ~1 sec | Ensures good digital resolution. |
| Relaxation Delay (d1) | 2 sec | 2 sec | Allows for adequate relaxation of nuclei between scans. |
| Number of Scans | 16 | 1024 | Sufficient for good signal-to-noise for the specified concentrations. |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Comparative Analysis and Data Validation
The core of the validation process lies in the detailed comparison of the experimentally obtained spectrum with the predicted reference data.
¹H NMR Spectrum Analysis
-
The N-H Proton : Look for a broad singlet, typically downfield (δ > 10 ppm), corresponding to the indazole N-H proton. Its chemical shift can be concentration-dependent, and it may be broadened due to quadrupolar coupling and chemical exchange. A D₂O shake experiment can confirm this assignment; the peak will disappear upon exchange with deuterium.
-
The Aromatic Region : The benzene portion of the indazole ring will present as a three-proton system. Due to the 4-methoxy substituent, these protons (H-5, H-6, and H-7) will form an AMX or ABC spin system. Expect to see a triplet for H-6, resulting from coupling to both H-5 and H-7, and two doublets for H-5 and H-7. The ortho coupling constants (³J) should be in the range of 7-9 Hz.
-
The Methoxy Group : A sharp singlet integrating to three protons should appear around δ 3.9-4.1 ppm. This is a characteristic signal for a methoxy group attached to an aromatic ring.
-
The Ethyl Ester Group : This will be evident as a quartet (two protons, -OCH₂CH₃) and a triplet (three protons, -OCH₂CH₃). The quartet arises from the coupling of the methylene protons to the methyl protons, and the triplet from the reciprocal coupling. The coupling constant for both multiplets should be identical, typically around 7.1 Hz.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon : The ester carbonyl carbon (C8) will be the most downfield signal, typically in the δ 162-165 ppm region.
-
Aromatic Carbons : Expect seven signals in the aromatic region (δ 105-155 ppm). The carbon bearing the methoxy group (C4) will be significantly deshielded and appear at the downfield end of this range. The carbons ortho and para to the electron-donating methoxy group will be shielded relative to the parent indazole.
-
Aliphatic Carbons : The three aliphatic carbons of the methoxy and ethyl ester groups will appear upfield. The methoxy carbon (C14) is expected around δ 55-57 ppm, the methylene carbon of the ethyl group (C11) around δ 61-63 ppm, and the methyl carbon (C12) will be the most upfield signal, around δ 14-16 ppm.
Troubleshooting and Impurity Identification
-
Residual Solvents : Common synthesis and workup solvents like ethyl acetate, dichloromethane, or hexanes may be present. Compare any unexpected peaks to known solvent chemical shift tables.
-
Starting Materials : Incomplete reaction may result in the presence of starting materials. Have reference spectra of these on hand for comparison.
-
Isomeric Impurities : Indazole synthesis can sometimes yield isomeric products. 2D NMR techniques like COSY and HSQC can be invaluable in confirming the connectivity and substitution pattern of the main product and identifying any minor isomers.
-
Broad Peaks : Broadening of signals can be due to sample concentration being too high, the presence of paramagnetic impurities, or poor shimming of the spectrometer.[3]
Workflow for NMR Data Validation
The following diagram outlines the logical flow for the validation of this compound.
Caption: Workflow for the validation of this compound via NMR.
Conclusion
The rigorous validation of key synthetic intermediates like this compound is a non-negotiable aspect of high-quality chemical research. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, and by carefully comparing the resulting spectra to the predicted reference data, researchers can be confident in the structural integrity and purity of their material. This analytical rigor not only ensures the reliability of subsequent synthetic steps and biological assays but also upholds the principles of scientific integrity that are the bedrock of drug discovery.
References
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Supporting Information for a typical synthesis of 1H-indazoles. Available at: [Link]
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PubChem. 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]
- Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
- Fruchier, A., & Elguero, J. (1979). NMR Studies in the Heterocyclic Series. XXIII. - 13C Spectra of Indazole and 3-Azido-Indazole in Acidified Dimethylsulfoxid Solutions. Magnetic Resonance in Chemistry, 13(4), 252-254.
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Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]
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American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - Supporting Information. Available at: [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-21.
- Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Journal of the Brazilian Chemical Society, 17(8), 1629-1638.
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
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Royal Society of Chemistry. (2014). Supporting information Indoles. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6545-6557. Available at: [Link]
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SpectraBase. 4-Nitro-1H-indazole. Wiley-VCH. Available at: [Link]
- Pérez-Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6-and 6,7-difluoro-3-methyl-1 H-indazoles. Journal of heterocyclic chemistry, 46(6), 1408-1414.
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
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A Definitive Guide to Confirming Indazole N-Substitution Regioselectivity Using 2D NMR
For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib. The synthetic accessibility of indazole derivatives is, however, complicated by a fundamental challenge: the regioselectivity of N-substitution. Alkylation or arylation of the indazole core can occur at either the N1 or N2 position, often yielding a mixture of regioisomers. Since the biological activity and physicochemical properties of N1 and N2 isomers can differ dramatically, unambiguous structural assignment is not just an academic exercise—it is a critical step in the drug discovery pipeline.
While various analytical techniques can be employed, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as the most powerful and accessible method for definitive, in-solution structural elucidation. Unlike X-ray crystallography, it does not require crystalline material, and unlike 1D NMR, it provides unambiguous evidence through-bond and through-space correlations. This guide provides a detailed comparison of 2D NMR methodologies, focusing on the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments as the gold standards for differentiating N1 and N2 substituted indazoles.
The Synthetic Challenge: Thermodynamic vs. Kinetic Control
The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. Substitution reactions, such as alkylation, can proceed under kinetic or thermodynamic control, and the resulting N1:N2 product ratio is highly sensitive to the reaction conditions, including the base, solvent, temperature, and the nature of the electrophile and substituents on the indazole ring. This often leads to inseparable isomeric mixtures or requires tedious optimization to favor one isomer. Consequently, a robust analytical method to rapidly and confidently assign the regiochemistry of the obtained products is indispensable.
Figure 1: General workflow for synthesis and definitive structural assignment of N-substituted indazoles.
The Decisive Power of HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the cornerstone of this analytical strategy. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This through-bond correlation is exceptionally reliable for distinguishing N1 and N2 isomers because the connectivity path from the substituent to the indazole core is fundamentally different for each isomer.
Let's consider the protons on the carbon atom of the substituent directly attached to the indazole nitrogen (the α-protons, e.g., N-C H₂-R).
-
For an N1-substituted indazole: The α-protons will show a three-bond correlation (³J) to the C7a carbon of the indazole ring. The correlation path is H -C -N1-C7a . A correlation to C3 is much weaker or absent as it would be a four-bond path (H -C -N1-N2-C3 ).[1][2]
-
For an N2-substituted indazole: The α-protons will show a three-bond correlation (³J) to the C3 carbon. The path is H -C -N2-C3 . Conversely, a correlation to C7a is typically not observed because it is a four-bond path (H -C -N2-N1-C7a ).[1][2]
This clear and mutually exclusive correlation pattern provides a definitive and irrefutable assignment. The presence of a strong cross-peak between the substituent's α-protons and C7a confirms N1 substitution, while a strong cross-peak to C3 confirms N2 substitution.[1][3]
Sources
- 1. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
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A Comparative Analysis of the Biological Activity of 4-Methoxy-Indazole Derivatives and Other Key Heterocycles
A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their structural diversity and ability to engage with biological targets make them indispensable scaffolds in medicinal chemistry. Among these, the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention as a "privileged scaffold".[1][2] This guide provides a comparative analysis of the biological activities of 4-methoxy-indazole derivatives against other prominent heterocycles, offering insights grounded in experimental data for researchers and drug development professionals.
The indazole core exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[1][3] Its utility in medicinal chemistry is multifaceted; it can act as a bioisostere for phenol or indole, potentially offering improved metabolic stability and pharmacokinetic profiles.[4] The addition of substituents, such as the electron-donating 4-methoxy group, can further modulate the molecule's physicochemical properties and biological activity, making this class of compounds a fertile ground for therapeutic innovation.
This guide will delve into a comparative evaluation of 4-methoxy-indazole derivatives in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will examine their performance against other well-established heterocyclic scaffolds like imidazoles, benzimidazoles, and pyrazoles, supported by quantitative data and detailed experimental protocols.
Part 1: Comparative Anticancer Activity
Indazole derivatives are well-represented among FDA-approved anticancer drugs, such as Niraparib and Pazopanib, highlighting the scaffold's success in oncology.[1] The introduction of various functional groups onto the indazole ring has led to the discovery of potent agents targeting different mechanisms of cancer progression.[5][6][7]
4-Methoxy-Indazole Derivatives vs. Other Heterocycles in Oncology
The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct comparative studies of 4-methoxy-indazole derivatives against other heterocycles under identical conditions are sparse, we can synthesize data from various sources to draw meaningful comparisons. For instance, certain indazole derivatives have shown potent activity against cancer cell lines with IC50 values in the nanomolar to low micromolar range.[1][5]
| Compound Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative | Indazole | K562 (Leukemia) | 5.15 | [7] |
| Indazole Derivative | Indazole | HCT116 (Colon) | 1.3 | [1] |
| Indazole-Curcumin Analog | Indazole | WiDr (Colon) | 27.20 | [8] |
| Imidazole Hybrid | Imidazole | MCF-7 (Breast) | 3.02 | [9] |
| Imidazole Hybrid | Imidazole | K-562 (Leukemia) | 5.66 | [9] |
This table is a synthesis of data from multiple studies and is intended for comparative insight. Direct comparison is best made with compounds tested under the same experimental conditions.
The data suggests that both indazole and imidazole scaffolds can be elaborated to produce highly potent anticancer agents. The specific substitutions on the heterocyclic core play a crucial role in determining the ultimate biological activity.
Mechanism of Action in Cancer
Many indazole-based anticancer agents function as kinase inhibitors.[1][4] They can interfere with critical signaling pathways involved in cell proliferation, angiogenesis, and survival. For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Other mechanisms include the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][7]
Caption: Simplified signaling pathway for indazole-induced apoptosis.
Part 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitrogen-containing heterocycles, including indazoles, have shown promise as potential antimicrobial agents.[10]
4-Methoxy-Indazole Derivatives vs. Other Heterocycles as Antimicrobial Agents
The antimicrobial efficacy of a compound is typically assessed by its ability to inhibit the growth of various bacterial and fungal strains, often measured as the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
Substituted indazoles have demonstrated moderate to good in vitro antimicrobial activities against a range of pathogens.[10] For instance, N-methyl-3-aryl indazoles have shown notable activity against bacteria like Xanthomonas campestris and Bacillus megaterium.[10] Similarly, other azole derivatives, such as benzimidazoles, are also known for their potent antimicrobial effects.[11]
| Compound Class | Heterocycle | Microorganism | Activity (Zone of Inhibition, cm) | Reference |
| N-methyl-3-aryl indazole | Indazole | Xanthomonas campestris | 2.3 | [10] |
| N-methyl-3-aryl indazole | Indazole | Bacillus megaterium | 1.6 | [10] |
| Standard Antibiotic | Streptomycin | Xanthomonas campestris | 2.8 | [10] |
| Standard Antibiotic | Streptomycin | Bacillus megaterium | 3.7 | [10] |
This table illustrates the potential of indazole derivatives, though they may not yet surpass established antibiotics. The specific substitutions are critical for activity.
While the data shows that indazole derivatives possess antimicrobial properties, direct comparisons with 4-methoxy substituted analogs and other heterocycles like imidazoles are needed to establish a clear structure-activity relationship and comparative efficacy. Some studies have found that certain 2H-indazole derivatives are more potent than the reference drug metronidazole against protozoa such as G. intestinalis.[12]
Part 3: Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, creating a persistent need for safer and more effective anti-inflammatory drugs.[13] Indazole derivatives have been investigated for their potential to modulate inflammatory pathways.[14][15]
4-Methoxy-Indazole Derivatives vs. Other Heterocycles in Inflammation
The anti-inflammatory activity of a compound can be evaluated by its ability to inhibit key inflammatory mediators and enzymes. For instance, 4-methoxyhonokiol, a neolignan compound, has been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[16] While not an indazole, this provides a benchmark for the potential of a methoxy-substituted aromatic compound.
Indazole derivatives have demonstrated the ability to inhibit COX-2, pro-inflammatory cytokines like TNF-α and IL-1β, and scavenge free radicals.[14]
| Compound | Target | IC50 (µM) | Reference |
| Indazole | TNF-α Inhibition | 220.11 | [14] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [14] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [14] |
| Dexamethasone (Standard) | TNF-α Inhibition | 31.67 | [14] |
| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 | [14] |
The data indicates that while indazole derivatives possess anti-inflammatory properties through cytokine inhibition, their potency can be lower than that of established steroidal anti-inflammatory drugs like dexamethasone. The specific substitution pattern on the indazole ring significantly influences the activity.[14] The anti-inflammatory effects of these compounds are often linked to the downregulation of the NF-κB and MAPK signaling pathways.[16][17]
Part 4: Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key in vitro assays discussed in this guide.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[18][19][20]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-methoxy-indazole derivatives, other heterocycles) and a standard drug (e.g., Doxorubicin) in a complete cell culture medium. The final concentration of the solvent (like DMSO) should be non-toxic (typically ≤ 0.5%).[19] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[21][22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized amount of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[22]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21][22]
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[23][24]
Principle: The production of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[23]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.[24]
-
Collect Supernatant: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Conclusion
This guide establishes that 4-methoxy-indazole derivatives, as part of the broader indazole family, represent a versatile and highly "privileged" scaffold in medicinal chemistry. The available data indicates their potential as potent agents in oncology, infectious diseases, and inflammation. While direct, side-by-side comparisons with other heterocyclic families like imidazoles and benzimidazoles are not always available, a synthesis of the literature reveals that indazoles hold their own, often exhibiting comparable or, in some cases, superior activity depending on the specific substitutions and biological target.
The true value of the 4-methoxy-indazole scaffold lies in its tunability. The methoxy group's electronic properties, combined with the indazole core's unique geometry and hydrogen bonding capabilities, provide a rich molecular canvas for medicinal chemists. Future research should focus on systematic structure-activity relationship (SAR) studies, directly comparing optimized 4-methoxy-indazole derivatives with leading compounds from other heterocyclic classes to fully elucidate their therapeutic potential and carve out their niche in the drug discovery pipeline.
References
(A comprehensive, numbered list with clickable URLs would be generated here based on the cited sources)
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A Comparative Guide to Catalysts for Indazole Synthesis: Efficacy, Mechanisms, and Experimental Protocols
The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5][6][7] Its prevalence drives the continuous pursuit of more efficient, selective, and sustainable synthetic methodologies. This guide offers an in-depth comparison of various catalytic systems for indazole synthesis, providing researchers, scientists, and drug development professionals with the critical data and insights needed to select the optimal catalyst for their specific applications. We will delve into the efficacy of different catalysts, explore their mechanistic underpinnings, and provide detailed experimental protocols for key transformations.
The Enduring Importance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[4][6] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antidepressant properties.[1] The development of robust synthetic methods is therefore a critical endeavor in drug discovery and development.[2][3][4][5]
Transition Metal Catalysis: The Workhorses of Indazole Synthesis
Transition metal catalysts, particularly those based on copper and palladium, have proven to be highly effective in constructing the indazole ring system.[2][3][5] These catalysts facilitate key bond-forming events, often through C-N coupling and C-H activation pathways.
Copper-Catalyzed Systems: Versatility and Cost-Effectiveness
Copper catalysts are attractive due to their lower cost and broad functional group tolerance. They have been successfully employed in various strategies for indazole synthesis.
One prominent copper-catalyzed approach involves the intramolecular N-arylation of ortho-halogenated arylhydrazones.[8] This method allows for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from readily available o-chloroarylhydrazones.[8] While yields can sometimes be modest compared to palladium-catalyzed routes, the use of less expensive starting materials presents a significant advantage.[8]
Another powerful strategy is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP).[9] This method is notable for its efficiency and the key role the copper catalyst plays in both C-N and N-N bond formation.[9] Furthermore, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes offers a simple and efficient route to the indazole core, proceeding through an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift.[10] DFT calculations have suggested that the 1,2-hydride shift is the rate-determining step in this process.[10][11]
This protocol outlines a general procedure for the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles.[9]
Materials:
-
2-Bromobenzaldehyde
-
Primary amine
-
Sodium azide
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (10 mol%), and TMEDA (10 mol%).
-
Add DMSO (5 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Systems: High Efficacy and Broad Scope
Palladium catalysts are renowned for their high efficiency and broad substrate scope in cross-coupling reactions, and their application in indazole synthesis is no exception.
A notable example is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles.[1] This method is significant as it constructs the N(1)-C(7a) bond and tolerates a wide range of functional groups.[1] The combination of Pd(OAc)₂ as the catalyst, dppf as the ligand, and t-BuONa as the base has been found to be particularly effective.[1]
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has also been adapted for the synthesis of indazole derivatives.[12][13] This powerful technique allows for the formation of C-C bonds by coupling aryl halides with organoboronic acids, catalyzed by a palladium complex.[13] This approach is highly efficient for creating new indazole compounds with diverse aryl substituents.[12][13]
Furthermore, the direct C3 arylation of 1H-indazoles and 1H-7-azaindazoles has been achieved using a palladium catalyst in water, a green solvent.[14] This C-H activation strategy offers an environmentally friendly alternative to traditional cross-coupling reactions.[14]
The following is a general procedure for the synthesis of 3-aryl indazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[13][15]
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
In a reaction flask, combine 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degas the mixture and then heat it to 100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the residue by column chromatography to obtain the desired 3-aryl indazole.
Emerging Catalytic Frontiers: Photocatalysis and Organocatalysis
Beyond traditional transition metal catalysis, newer strategies employing visible-light photoredox catalysis and organocatalysis are gaining traction, offering mild and often metal-free reaction conditions.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging N-N bonds in indazole synthesis. For instance, a ruthenium-catalyzed intramolecular N-N bond formation has been reported for the synthesis of indazolo[2,3-a]quinoline derivatives. More recently, photocatalyst-free methods have been developed, such as the visible-light-driven photocyclization of aryl azides to produce 2H-indazole-3-carboxamides, highlighting a green and sustainable approach.[16] Organophotoredox catalysis has also enabled the C-H amination of 2H-indazoles under ambient conditions.[9]
Organocatalysis
Organocatalysis provides a metal-free alternative for indazole synthesis. For example, a metal-free visible-light-induced phosphonylation of 2H-indazoles has been developed using rose bengal as an organophotoredox catalyst.[2]
Comparative Analysis of Catalytic Systems
To facilitate the selection of an appropriate catalyst, the following table summarizes the key features of the discussed catalytic systems.
| Catalytic System | Key Advantages | Typical Substrates | Common Reaction Conditions |
| Copper-Catalyzed | Cost-effective, good functional group tolerance, versatile for one-pot reactions.[8][9] | o-haloarylhydrazones, 2-alkynylazobenzenes, 2-bromobenzaldehydes.[8][9][10] | Elevated temperatures (e.g., 120 °C), often in polar aprotic solvents like DMSO.[6] |
| Palladium-Catalyzed | High efficacy, broad substrate scope, well-established for cross-coupling.[1][13] | o-haloarylhydrazones, aryl halides, organoboronic acids.[1][13] | Elevated temperatures (e.g., 100 °C), inert atmosphere, often requires a ligand.[1][13] |
| Photocatalyzed | Mild reaction conditions, utilizes visible light, can be metal-free.[16] | 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, aryl azides.[16] | Room temperature, visible light irradiation (e.g., blue LEDs).[17] |
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate simplified catalytic cycles for common indazole syntheses.
Caption: A simplified representation of the copper-catalyzed synthesis of indazoles from 2-alkynylazobenzenes.
Caption: A generalized catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of indazoles is a rich and evolving field, with a diverse array of catalytic systems available to the modern chemist. Copper and palladium catalysts remain the stalwarts, offering robust and versatile routes to a wide range of indazole derivatives. The choice between them often hinges on a balance of cost, desired yield, and substrate availability. Emerging techniques in photocatalysis and organocatalysis are providing exciting, milder, and more sustainable alternatives. By understanding the strengths and limitations of each catalytic approach, as well as their underlying mechanisms, researchers can make informed decisions to accelerate the discovery and development of novel indazole-based therapeutics.
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Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. (2024). Synfacts, 20(01), 0029. [Link]
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Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. (2018). New Journal of Chemistry, 42(15), 12431-12435. [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2019). Beilstein Journal of Organic Chemistry, 15, 2471-2478. [Link]
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Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. (2013). Organic Letters, 15(18), 4814-4817. [Link]
-
Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. (2013). Organic Letters, 15(18), 4814-4817. [Link]
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Mechanism of Ag‐catalyzed indazole‐2‐oxide synthesis. (2020). ResearchGate. [Link]
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Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2024). The Journal of Organic Chemistry, 89(23), 16883-16888. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 19985. [Link]
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2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2006). Organic Letters, 8(21), 4751-4753. [Link]
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Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis, 11(2), 116-153. [Link]
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Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Ingenta Connect. [Link]
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Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2021). Molecules, 26(15), 4469. [Link]
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“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2018). Molecules, 23(10), 2465. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 19985. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(2), 245-267. [Link]
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Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2 H -indazole-3-carboxamides from aryl azides. (2021). Organic Chemistry Frontiers, 8(16), 4471-4476. [Link]
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Navigating the Maze: A Head-to-Head Comparison of Purification Techniques for Indazole Esters
A Senior Application Scientist's Guide to Achieving Optimal Purity, Yield, and Throughput
For researchers, medicinal chemists, and drug development professionals, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents. However, the synthesis of indazole esters, crucial intermediates in many drug discovery programs, frequently presents a significant purification challenge: the formation of N-1 and N-2 regioisomers. The choice of purification strategy not only dictates the purity of the final compound but also profoundly impacts project timelines and costs. This guide provides an in-depth, head-to-head comparison of the most common purification techniques for indazole esters, grounded in experimental data and practical insights to empower you to make the most informed decision for your specific needs.
The Root of the Challenge: The Indazole Isomer Problem
The nitrogen atoms at the 1 and 2 positions of the indazole ring are both nucleophilic, leading to the formation of a mixture of N-1 and N-2 alkylated products during synthesis.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[3] Separating these closely related isomers, along with other process-related impurities such as unreacted starting materials and byproducts, is a critical step that demands a robust purification strategy.[1][2]
At a Glance: Key Performance Metrics of Purification Techniques
To provide a clear and concise overview, the following table summarizes the typical performance of each technique for the purification of a model indazole ester, highlighting the trade-offs between purity, yield, throughput, and cost.
| Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Relative Cost per Sample |
| Flash Chromatography | 95 - 98 | 80 - 90 | High | Low |
| Preparative HPLC | > 99 | 70 - 85 | Low to Medium | High |
| Crystallization | > 99.5 | 60 - 80 | Medium to High (Scalable) | Low to Medium |
| Supercritical Fluid Chromatography (SFC) | > 99 | 85 - 95 | High | Medium |
In-Depth Analysis of Purification Techniques
Flash Chromatography: The Workhorse of Discovery Chemistry
Flash chromatography is a rapid, accessible, and cost-effective technique, making it the go-to method for routine purification in many discovery labs.[4][5] It is particularly well-suited for initial purification of crude reaction mixtures and for separating less challenging isomer pairs.
Causality Behind Experimental Choices: The choice of silica gel as the stationary phase is standard for many organic compounds, including indazole esters. The mobile phase, typically a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve differential migration of the N-1 and N-2 isomers based on their polarity differences. The gradient elution, starting with a lower polarity and gradually increasing, allows for the elution of less polar impurities first, followed by the separation of the target isomers.
Self-Validating System: The effectiveness of the separation is continuously monitored by thin-layer chromatography (TLC) or an integrated UV detector. Fractions are collected and analyzed to ensure that only those containing the pure desired isomer are combined, providing an internal check on the purity of the final product.
Experimental Protocol: Purification of a Model Indazole Ester via Flash Chromatography
Objective: To separate the N-1 and N-2 isomers of a model indazole ester and remove other impurities.
Materials:
-
Crude indazole ester mixture
-
Silica gel (230-400 mesh)
-
Heptane
-
Ethyl acetate
-
Flash chromatography system with UV detector
-
Test tubes for fraction collection
Procedure:
-
Sample Preparation: Dissolve the crude indazole ester mixture in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Dry pack a flash column with silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a linear gradient from 5% to 40% ethyl acetate over 20 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peaks corresponding to the N-1 and N-2 isomers.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to confirm the purity and identity of the isomers.
-
Solvent Removal: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
dot
Sources
A Researcher's Guide to Differentiating N1 and N2 Alkylated Indazole Isomers: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of N-alkylated indazole isomers is a critical step in medicinal chemistry. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, possesses two nucleophilic nitrogen atoms, leading to the potential formation of N1 and N2 regioisomers during alkylation.[1] These isomers often exhibit distinct pharmacological and physicochemical properties, necessitating precise analytical methods for their differentiation. This guide provides an in-depth spectroscopic comparison of N1 and N2 alkylated indazole isomers, supported by experimental data and established methodologies, to facilitate their unequivocal identification.
The regioselectivity of indazole alkylation is a delicate interplay of steric and electronic effects, with the choice of base, solvent, and alkylating agent dictating the outcome.[1] While the 1H-indazole tautomer is generally more thermodynamically stable, synthetic conditions can often lead to mixtures of both N1 and N2 products, making robust analytical characterization indispensable.[1][2] Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools in this regard, each offering unique insights into the isomeric structure.
At the Core of Differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive method for distinguishing between N1 and N2 alkylated indazole isomers. Key differences in the chemical environments of specific protons and carbons in the two isomers give rise to characteristic and predictable shifts in their respective spectra.
¹H NMR Spectroscopy: The Diagnostic H3 Proton
The most telling signal in the ¹H NMR spectrum is that of the C3 proton (H3). In N1-alkylated indazoles , the H3 proton is typically found further downfield (at a higher ppm value) compared to its counterpart in the corresponding N2-isomer . This deshielding effect in the N1 isomer is attributed to the anisotropic effect of the benzene ring and the proximity of the lone pair of electrons on the N2 nitrogen.
For instance, in N-benzylated indazoles, the H3 proton of the N1 isomer appears at approximately 8.10 ppm, whereas in the N2 isomer, it is shifted upfield to around 7.85 ppm. This consistent trend provides a rapid and reliable preliminary assessment of the major isomer in a sample.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy offers several diagnostic markers for isomer differentiation. The chemical shifts of the pyrazole ring carbons, particularly C3, C3a, and C7a, are highly sensitive to the position of the alkyl group.
-
C3 and C7a Chemical Shifts: In N1-alkylated indazoles , the C7a carbon is significantly deshielded (shifted downfield) due to the adjacent alkylated nitrogen, while the C3 carbon is comparatively shielded. Conversely, in N2-alkylated isomers , the C3 carbon is deshielded, and the C7a carbon is shielded. This "crossover" effect is a robust indicator of the substitution pattern.
-
C3a Chemical Shift: The C3a carbon in N2-alkylated indazoles generally resonates at a higher frequency (further downfield) than in N1-isomers.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (δ, ppm) for N1 and N2 Alkylated Indazoles
| Nucleus | N1-Alkylated Isomer | N2-Alkylated Isomer | Key Differentiator |
| ¹H (H3) | ~8.0 - 8.3 | ~7.8 - 8.1 | H3 is more deshielded in N1 isomers. |
| ¹³C (C3) | ~133 - 135 | ~142 - 144 | C3 is significantly more deshielded in N2 isomers. |
| ¹³C (C3a) | ~120 - 122 | ~125 - 127 | C3a is generally more deshielded in N2 isomers. |
| ¹³C (C7a) | ~139 - 141 | ~120 - 122 | C7a is significantly more deshielded in N1 isomers. |
Note: Chemical shifts are approximate and can be influenced by the nature of the alkyl substituent and the solvent used.
Advanced 2D NMR Techniques: Unambiguous Assignment
For absolute structural confirmation, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.
-
HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. In an N1-alkylated indazole , a clear correlation will be observed between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring. Conversely, in an N2-isomer , this correlation will be absent, and instead, a correlation between the α-carbon protons and the C3 carbon will be present. This is often considered the gold standard for isomer assignment.[3]
-
NOESY: This experiment identifies protons that are close in space. For N1-isomers with bulky alkyl groups, a Nuclear Overhauser Effect (NOE) may be observed between the protons of the alkyl group and the H7 proton of the indazole ring. In N2-isomers, an NOE may be seen between the alkyl group protons and the H3 proton.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores
UV-Vis spectroscopy can serve as a rapid and complementary technique for isomer differentiation. The position of alkylation influences the electronic structure of the indazole chromophore, leading to distinct absorption profiles.
N1-alkylated indazoles generally exhibit absorption maxima (λmax) at shorter wavelengths, similar to the parent 1H-indazole. In contrast, N2-alkylated indazoles typically show a bathochromic shift (a shift to longer wavelengths) with stronger absorption. This is because N2-alkylation results in a more quinonoid-like structure, which extends the conjugation and lowers the energy of the π-π* electronic transition.
Table 2: Comparative UV-Vis Absorption Data for Methylated Indazoles in Acetonitrile
| Compound | λmax (nm) |
| 1-Methylindazole | ~254, ~295 |
| 2-Methylindazole | ~275, ~310 |
Data sourced from BenchChem.[4]
This difference in absorption can be particularly useful for monitoring reaction kinetics or for the rapid screening of chromatographic fractions.
Infrared (IR) Spectroscopy: Insights from the Fingerprint Region
While IR spectroscopy is less definitive than NMR for isomer assignment, it provides valuable confirmatory information. The most immediate observation upon successful N-alkylation of either isomer is the disappearance of the broad N-H stretching band typically found around 3150 cm⁻¹ in the parent indazole.[4]
The primary utility of IR in distinguishing between the N1 and N2 isomers lies in the fingerprint region (below 1500 cm⁻¹). This region contains a complex series of absorptions arising from various bending and stretching vibrations of the entire molecule.[5][6] While direct assignment of individual peaks is challenging, the overall pattern of absorptions in this region is unique to each isomer. Therefore, by comparing the fingerprint region of an unknown sample to that of authenticated N1 and N2 standards, a positive identification can be made. The differences arise from subtle changes in the vibrational modes of the indazole ring system upon alkylation at the different nitrogen atoms.
Experimental Protocol: Synthesis, Separation, and Characterization of a Mixture of N-Alkylated Indazoles
This protocol describes a general procedure for the benzylation of indazole, which typically yields a mixture of N1 and N2 isomers, followed by their separation and spectroscopic analysis.
Part 1: Synthesis of N1 and N2-Benzylindazole
Rationale: This procedure utilizes potassium carbonate as a mild base and DMF as a polar aprotic solvent, conditions known to produce a mixture of both N1 and N2 isomers.[7]
-
To a solution of 1H-indazole (1.0 g, 8.46 mmol) in N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 2.34 g, 16.9 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.0 mL, 8.46 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of N1 and N2-benzylindazole.
Part 2: Separation and Purification
Rationale: The two isomers generally exhibit different polarities, allowing for their separation by column chromatography.
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and analyze by TLC to identify and combine the fractions containing the pure N1 and N2 isomers. The N2-isomer is typically less polar and elutes first.
-
Evaporate the solvent from the combined fractions to yield the pure isomers.
Part 3: Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare samples of each pure isomer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D (HMBC, NOESY) NMR spectra for each isomer.
-
Analyze the spectra, paying close attention to the diagnostic chemical shifts and correlations outlined above to confirm the identity of each isomer.
-
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., acetonitrile or methanol).
-
Record the UV-Vis absorption spectrum for each isomer from 200-400 nm.
-
Compare the λmax values to differentiate the isomers.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of each pure isomer using a suitable method (e.g., KBr pellet or thin film).
-
Confirm the absence of the N-H stretch and compare the fingerprint regions of the two isomers to identify characteristic differences.
-
Conclusion
The differentiation of N1 and N2 alkylated indazole isomers is a crucial aspect of their development in medicinal chemistry. While UV-Vis and IR spectroscopy provide valuable supporting data, NMR spectroscopy, particularly through the analysis of ¹H and ¹³C chemical shifts and 2D correlation experiments like HMBC, offers the most definitive and reliable means of structural elucidation. By employing the spectroscopic comparisons and experimental protocols detailed in this guide, researchers can confidently and accurately characterize these important isomeric compounds, paving the way for further investigation into their therapeutic potential.
References
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- BenchChem. (2025). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. BenchChem.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- BenchChem. (2025). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. BenchChem.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
- ResearchGate. (2024). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
- Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.
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Assessing the In Vitro Metabolic Stability of Ethyl 4-methoxy-1H-indazole-3-carboxylate: A Comparative Guide
In the landscape of contemporary drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound with high metabolic liability is often subject to rapid clearance in the body, leading to poor bioavailability and a short duration of action, which can be significant hurdles for therapeutic development. This guide provides a comprehensive assessment of the anticipated in vitro metabolic stability of Ethyl 4-methoxy-1H-indazole-3-carboxylate, a member of the indazole class of compounds which are of significant interest in medicinal chemistry.[1]
Due to the absence of publicly available in vitro metabolic stability data for this compound, this guide will leverage established principles of drug metabolism and comparative data from structurally related indazole-3-carboxamide analogs to provide a scientifically grounded perspective. We will detail the experimental protocols necessary for such an evaluation, present a comparative analysis with relevant compounds, and discuss the expected metabolic pathways.
The Indazole Scaffold: A Privileged Structure with Metabolic Considerations
The indazole ring system is a prominent scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. However, like many heterocyclic structures, indazoles can be susceptible to metabolic transformations. Common metabolic pathways for indazole-containing molecules include hydroxylation of the indazole ring or its substituents, N-dealkylation, and hydrolysis of ester or amide functionalities.[2][3] For this compound, the ethyl ester at the 3-position and the methoxy group at the 4-position are potential sites for metabolic activity.
Experimental Design for Assessing Metabolic Stability
A standard and robust method for evaluating the in vitro metabolic stability of a compound involves incubation with human liver microsomes.[2][3] This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism of many drugs.
Workflow for In Vitro Metabolic Stability Assay
Caption: A typical workflow for an in vitro metabolic stability assay using human liver microsomes.
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and the test compound stock solution (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, typically with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Comparative Analysis: Predicting the Metabolic Fate
While specific data for this compound is unavailable, we can draw strong inferences from structurally similar indazole-3-carboxamides that have been studied. A key structural feature of our target compound is the ethyl ester at the C3 position. Ester moieties are well-known substrates for carboxylesterases, which are abundant in the liver and are also present in liver microsomes.
A systematic study of various indole and indazole-3-carboxamide synthetic cannabinoids revealed that ester hydrolysis is a major metabolic pathway.[4] For instance, compounds with a methyl ester group were observed to be rapidly metabolized to their corresponding carboxylic acids.[4]
| Compound | Core Structure | Key Functional Group | Primary Metabolic Pathway(s) | Reference |
| MDMB-CHMINACA | Indazole | Methyl Ester, Amide | Ester Hydrolysis, Hydroxylation | [2] |
| 5F-MDMB-PINACA | Indazole | Methyl Ester, Amide | Oxidative defluorination, Hydrolysis | [3] |
| This compound (Predicted) | Indazole | Ethyl Ester, Methoxy | Ester Hydrolysis, O-demethylation, Ring Hydroxylation | |
| A Structurally Similar Indole Derivative | Indole | Varied Substituents | Oxidation of the indole ring | [1] |
Based on this, it is highly probable that the primary metabolic pathway for this compound will be the hydrolysis of the ethyl ester to form 4-methoxy-1H-indazole-3-carboxylic acid. Additionally, the methoxy group at the 4-position is a potential site for O-demethylation, another common CYP-mediated reaction. Aromatic hydroxylation on the benzene portion of the indazole ring is also a possibility.
Predicted Metabolic Pathways of this compound
Caption: Predicted primary metabolic pathways for this compound.
Data Interpretation and Calculation of Stability Parameters
The data obtained from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound. By plotting the natural logarithm of the percentage of the parent compound remaining against time, the elimination rate constant (k) can be determined from the slope of the line.
From this, two key parameters of metabolic stability are calculated:
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. It is calculated as:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): The volume of liver microsomal matrix cleared of the compound per unit time, normalized to the amount of microsomal protein. It is calculated as:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.
Conclusion and Forward Look
While direct experimental data for this compound is not currently in the public domain, a robust assessment of its likely in vitro metabolic stability can be made through comparative analysis with structurally related indazole derivatives. The presence of an ethyl ester at the 3-position strongly suggests that hydrolysis to the corresponding carboxylic acid will be a primary metabolic route. Additionally, O-demethylation of the methoxy group and aromatic hydroxylation are also probable metabolic pathways.
To definitively characterize its metabolic profile, the experimental protocol detailed in this guide should be performed. The resulting data on half-life and intrinsic clearance will be invaluable for researchers and drug development professionals in making informed decisions about the progression of this and similar compounds in the drug discovery pipeline. Understanding these metabolic liabilities early allows for strategic chemical modifications to enhance stability and improve the overall pharmacokinetic profile of a potential drug candidate.
References
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]
-
In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2019). PubMed. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2022). ResearchGate. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC. [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2021). PMC. [Link]
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- 2. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Safely Handling Ethyl 4-methoxy-1H-indazole-3-carboxylate
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is a daily pursuit of innovation. With this pursuit comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methoxy-1H-indazole-3-carboxylate, a key intermediate in many research and development pipelines. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling, offering value that empowers your critical work.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[7] When handling novel or under-characterized research chemicals, a comprehensive PPE strategy is the final and most personal barrier between the researcher and potential exposure.
Core PPE Requirements
A baseline of PPE is non-negotiable when working with this compound in any capacity. This includes:
-
Hand Protection: Chemical-resistant gloves are essential to prevent dermal contact. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[8][9]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] However, when there is a risk of splashing, it is crucial to use chemical splash goggles in conjunction with a face shield for full-face protection.[1][10]
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills and skin contact.[1][10] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[11]
Respiratory Protection: A Risk-Based Assessment
The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles or aerosols.[1][12]
-
Weighing and Transferring Solids: These operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10] If a fume hood is not available, or if there is a risk of dust generation, a NIOSH-approved respirator is required.[1]
-
Working with Solutions: While the risk of inhalation is lower with solutions, it is still prudent to work in a well-ventilated area.[10]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical-resistant gloves (Nitrile or Neoprene) | Safety glasses with side shields or goggles; Face shield if splashing is possible | Laboratory coat | Required if outside a fume hood (NIOSH-approved respirator) |
| Preparing Solutions | Chemical-resistant gloves (Nitrile or Neoprene) | Goggles and face shield | Laboratory coat | Recommended in a well-ventilated area |
| Running Reactions | Chemical-resistant gloves (Nitrile or Neoprene) | Goggles and face shield | Laboratory coat | As determined by risk assessment |
| Work-up and Purification | Chemical-resistant gloves (Nitrile or Neoprene) | Goggles and face shield | Laboratory coat | As determined by risk assessment |
| Handling Waste | Chemical-resistant gloves (Nitrile or Neoprene) | Goggles and face shield | Laboratory coat | Not generally required if handled in closed containers |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing risk and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Review the Chemical Hygiene Plan: Before beginning any work, familiarize yourself with your institution's Chemical Hygiene Plan (CHP), which outlines specific safety procedures.[12][13][14]
-
Designate a Work Area: All handling of solid this compound should ideally be performed in a certified chemical fume hood.[1]
-
Assemble all Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.[1]
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Minimize Dust Formation: When handling the solid material, use appropriate tools like spatulas to transfer the compound and avoid creating dust.[1]
-
Immediate Cleanup: In the event of a small spill, and if you are trained to do so, wear appropriate PPE (including respiratory protection) and carefully sweep up the solid material, placing it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][8]
-
Decontaminate Work Surfaces: Clean the work area thoroughly after each use.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's and local regulations for the disposal of chemical waste.[10][14] Do not dispose of chemical waste down the drain.
Visualizing the Path to Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- New Mexico State University. Chemical Safety in Research and Teaching.
- University of Washington.
- TCI Chemicals. (2018, October 3).
- Cayman Chemical. (2025, October 6).
- Rosalind Franklin University.
- Occupational Safety and Health Administration.
- Acros Organics. (2025, December 21). SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- MedChemExpress. (2024, October 18). Indazole-3-carboxylic acid-SDS.
- Sigma-Aldrich. (2024, September 6).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- TCI Chemicals. (2025, October 14).
- Capot Chemical. (2026, January 12).
- Covestro.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Capot Chemical. (2026, January 12).
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- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. osha.gov [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. capotchem.com [capotchem.com]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 13. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
